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  • Product: 6-Aminopyridine-2(1H)-thione
  • CAS: 741198-44-7

Core Science & Biosynthesis

Foundational

Tautomeric Equilibrium of 6-Amino-2-Pyridinethione: Mechanisms, Characterization, and Application in Drug Discovery

This guide serves as an advanced technical resource for the structural dynamics, characterization, and pharmaceutical application of 6-amino-2-pyridinethione. Executive Summary 6-Amino-2-pyridinethione represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural dynamics, characterization, and pharmaceutical application of 6-amino-2-pyridinethione.

Executive Summary

6-Amino-2-pyridinethione represents a critical scaffold in medicinal chemistry, serving as a bioisostere for nucleobases and a chelating pharmacophore in metalloenzyme inhibitors. Its biological activity is governed by a complex tautomeric equilibrium primarily between the thione-amino and thiol-amino forms.

While the thione tautomer is thermodynamically dominant in the solid state and polar solutions (essential for physiological interactions), the thiol form becomes relevant in non-polar environments and specific binding pockets. This guide provides the mechanistic basis for these transitions, experimental protocols for their validation, and strategies for leveraging this equilibrium in rational drug design.

Mechanistic Analysis of Tautomerism

The tautomeric landscape of 6-amino-2-pyridinethione is defined by the migration of protons between the ring nitrogen (N1), the sulfur atom (S2), and the exocyclic amino nitrogen (N6).

The Four-State Equilibrium Model

Although four theoretical tautomers exist, the equilibrium is dominated by T1 and T2 .

  • T1: 6-amino-pyridine-2(1H)-thione (Dominant)

    • Structure: Proton on N1; C=S double bond character; exocyclic –NH₂.

    • Stability: Stabilized by dipolar solvation and thioamide resonance. Dominates in polar solvents (DMSO, H₂O) and solid state.

  • T2: 6-amino-pyridine-2-thiol (Minor in Solution)

    • Structure: Proton on S (–SH); C–S single bond character; Pyridine aromatic sextet fully intact.

    • Stability: Favored in the gas phase and non-polar solvents due to aromaticity preservation.

  • T3 & T4: Imino Forms (Rare)

    • Structure: Exocyclic =NH.

    • Stability: High-energy intermediates. The loss of aromaticity in the pyridine ring makes these kinetically accessible but thermodynamically unfavorable.

Thermodynamic Drivers
  • Aromaticity vs. Dipolarity: The thiol form (T2) is fully aromatic (Hückel 6π system). The thione form (T1) sacrifices some aromaticity for a strong dipole moment, which is highly stabilized by polar solvents.

  • Substituent Effect (C6-Amino): The electron-donating amino group at C6 increases electron density in the ring. This reinforces the basicity of N1 and the nucleophilicity of Sulfur, indirectly stabilizing the thione form via resonance donation.

Visualization of Tautomeric Pathways

TautomerEquilibrium cluster_legend Thermodynamic Preference T1 T1: Thione-Amino (Major in Polar Solvents) N(H)-C(=S) T2 T2: Thiol-Amino (Major in Gas Phase) N-C(-SH) T1->T2 Proton Transfer (N1 -> S) T3 T3: Thione-Imino (High Energy) C(=NH) T1->T3 Amino-Imino Shift T2->T3 Concerted Shift Legend Polar Solvent: T1 >> T2 Non-Polar: T2 > T1

Caption: Equilibrium network of 6-amino-2-pyridinethione. The T1-T2 axis represents the primary pharmacological switch.

Solvent and Environmental Effects[1]

The environment dictates the pharmacophoric presentation of the molecule. Researchers must select solvents carefully during characterization to avoid artifacts.

ParameterNon-Polar (e.g., Cyclohexane, Gas)Polar Aprotic (e.g., DMSO, DMF)Polar Protic (e.g., H₂O, MeOH)
Dominant Form Thiol (T2) Thione (T1) Thione (T1)
Driving Force Intrinsic AromaticityDipole StabilizationH-Bonding Network
Dielectric (

)
Low (< 5)High (> 30)High (> 70)
Key Interaction Intramolecular H-bondsSolvation of C=S dipoleSolvation of N1-H and C=S

Critical Insight: In biological assays (aqueous buffer), the molecule presents as the Thione (T1) . Docking simulations must utilize the T1 tautomer as the starting geometry, not the aromatic thiol form often default-generated by cheminformatics software.

Experimental Characterization Protocols

To validate the tautomeric state in your specific derivative, use the following self-validating protocols.

UV-Vis Spectroscopy (Solvatochromism)

The thione and thiol forms exhibit distinct electronic transitions.

  • Thione (T1): Characterized by a low-energy

    
     transition. Look for a band at 340–360 nm .
    
  • Thiol (T2): Absorbs at shorter wavelengths (280–300 nm ) similar to the pyridine core.

Protocol:

  • Prepare 50 µM solutions of the compound in Cyclohexane (Non-polar) and Methanol (Polar).

  • Acquire spectra from 250–450 nm.

  • Observation: A bathochromic shift (red shift) moving from cyclohexane to methanol confirms the stabilization of the thione form.

NMR Spectroscopy ( H & C)

NMR provides definitive structural proof.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Thione Signal: A broad singlet around 13.0–13.5 ppm corresponds to the N1-H proton.

    • Thiol Signal: Absence of N1-H; appearance of S-H (often sharp, ~4 ppm) only in non-polar solvents like CDCl₃ (if equilibrium allows).

  • 
    C NMR: 
    
    • C=S (Thione): Deshielded signal at ~175–180 ppm .

    • C-S (Thiol): Signal at ~150–160 ppm .

X-Ray Crystallography

In the solid state, 6-amino-2-pyridinethione almost exclusively crystallizes as the thione .

  • Metric: Measure the C2–S bond length.

    • C=S (Thione): ~1.68 Å

    • C–S (Thiol): ~1.75 Å

Computational Workflow (DFT)

For drug development, predicting the tautomeric ratio of novel derivatives is essential.

Calculation Protocol
  • Geometry Optimization: B3LYP/6-311+G(d,p) or wB97X-D (dispersion corrected).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) is mandatory. Gas phase calculations will erroneously predict the thiol form.

  • Frequency Calculation: Ensure no imaginary frequencies (verify minima).

  • Energy Comparison: Calculate

    
    .
    
Computational Pipeline Diagram

DFT_Workflow Start Input Structure (2D Sketch) GenTaut Generate Tautomers (Thione & Thiol) Start->GenTaut OptGas Optimization (Gas Phase) Level: B3LYP/6-31G* GenTaut->OptGas Initial Guess OptSolv Optimization (PCM/SMD) Solvent: Water/DMSO OptGas->OptSolv Refine Freq Frequency Check (Gibbs Free Energy) OptSolv->Freq Compare Calculate Boltzmann Ratio exp(-ΔG/RT) Freq->Compare

Caption: DFT pipeline for predicting tautomeric preference in physiological conditions.

Applications in Drug Design

Bioisosterism

The 6-amino-2-pyridinethione scaffold is a versatile bioisostere:

  • Amide Isostere: The Thione-Amino motif (H-N-C=S) mimics the peptide bond (H-N-C=O) but with increased lipophilicity and resistance to proteolytic cleavage.

  • Nucleobase Mimic: It mimics the hydrogen bonding face of cytosine/isocytosine, allowing it to intercalate or bind to DNA/RNA processing enzymes.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold is a "privileged structure."

  • Donor-Acceptor Motifs: The N1-H (Donor) and S (Acceptor) form a strong hydrogen-bonding interface.

  • Metal Chelation: The sulfur atom is a "soft" donor, making these derivatives potent inhibitors of Zinc-metalloproteases (e.g., MMPs, HDACs) where the sulfur coordinates the catalytic Zinc ion.

References

  • Solvent Effects on Tautomerism: Walsh Medical Media. "Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques."

  • Pyridinethione Equilibrium Mechanism: Journal of Organic Chemistry. "2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.[1][2] A comparative experimental and computational study."

  • Computational Analysis of Aminopurines (Analogous Systems): Molecules. "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group."

  • Synthesis and Bioactivity of 6-amino-2-pyridone derivatives: RSC Advances. "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity."[3][4]

  • Crystal Structure and H-Bonding: ACS Omega. "Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine."[5]

Sources

Exploratory

Technical Deep Dive: Thione-Thiol Tautomerism in 6-Aminopyridine-2(1H)-thione

Executive Summary 6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine) represents a critical scaffold in medicinal chemistry and coordination, primarily due to its N,S-donor ligand capabilities. Its ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine) represents a critical scaffold in medicinal chemistry and coordination, primarily due to its N,S-donor ligand capabilities. Its utility in drug development—specifically in anticancer metallodrugs and enzyme inhibition—hinges on a precise understanding of its thione-thiol tautomerism .

This guide provides a rigorous technical analysis of the thermodynamic and kinetic factors governing this equilibrium. It details a self-validating synthesis protocol, spectroscopic characterization standards, and the structural implications of tautomerism on ligand binding modes.

Part 1: Theoretical Framework of Tautomerism

The Equilibrium Mechanism

The core chemical identity of 6-aminopyridine-2(1H)-thione is defined by a prototropic tautomerism between the thione (1H) form and the thiol (SH) form.

  • Thione Form (A): Characterized by a C=S double bond and a protonated ring nitrogen (N-H). This form is generally thermodynamically favored in the solid state and polar solvents due to a high dipole moment and the ability to form stable, centrosymmetric cyclic dimers via intermolecular

    
     hydrogen bonds.
    
  • Thiol Form (B): Characterized by a C-S single bond (C-SH) and a pyridine-like aromatic ring. This form is often favored in the gas phase or non-polar solvents where dipole minimization is energetic priority.

The presence of the amino group at the 6-position introduces a secondary electronic effect, increasing the electron density on the ring nitrogen and potentially stabilizing the thione form through inductive donation, while also offering an additional H-bond donor site.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium and the dimerization pathway that stabilizes the thione form in the solid state.

Tautomerism Thione Thione Form (1H) (Polar/Solid State Dominant) Thiol Thiol Form (SH) (Gas/Non-Polar Dominant) Thione->Thiol Proton Transfer (Fast in solution) Dimer Centrosymmetric Dimer (Stabilized by N-H...S bonds) Thione->Dimer Self-Association (Concentration dependent) MetalComplex Metal Coordination (N,S Chelation) Thione->MetalComplex Deprotonation + M(II) Thiol->MetalComplex Deprotonation + M(II)

Caption: Kinetic and thermodynamic pathways of 6-aminopyridine-2(1H)-thione tautomerism and downstream coordination.

Part 2: Experimental Synthesis Protocol

Rationale

Direct thionation of 2,6-diaminopyridine is chemically harsh. The preferred, high-fidelity route utilizes nucleophilic aromatic substitution on 6-amino-2-chloropyridine using thiourea. This method avoids toxic gaseous


 and yields the isothiouronium salt intermediate, which is easily hydrolyzed to the target thione.
Protocol: Thiourea Substitution Method

Target: 6-Aminopyridine-2(1H)-thione Starting Material: 6-Amino-2-chloropyridine

Step 1: Formation of Isothiouronium Salt
  • Reagents: Dissolve 6-amino-2-chloropyridine (10 mmol) and thiourea (11 mmol, 1.1 eq) in absolute ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (

    
    C) under an inert nitrogen atmosphere. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Duration: Reflux for 6–12 hours until the starting chloride is consumed.

  • Observation: A precipitate (the isothiouronium chloride salt) typically forms upon cooling.

Step 2: Hydrolysis to Thione
  • Basification: Add an aqueous solution of sodium carbonate (

    
    , 10% w/v) or sodium hydroxide (
    
    
    
    , 1M) to the reaction mixture until pH 8–9 is reached.
  • Hydrolysis: Reflux for an additional 1–2 hours. The base cleaves the isothiouronium moiety, releasing urea and generating the thiolate.

  • Acidification: Cool the solution to

    
    C. Carefully acidify with glacial acetic acid to pH 5–6. The neutral thione will precipitate.
    
  • Purification: Filter the yellow solid. Recrystallize from ethanol/water to obtain analytical grade crystals.

Part 3: Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must be validated to confirm the thione tautomer is the dominant species isolated.

Nuclear Magnetic Resonance (NMR)

The proton on the ring nitrogen is the definitive marker.

  • Solvent: DMSO-

    
     (Polar aprotic solvent stabilizes the thione form).
    
  • 
    H NMR Markers: 
    
    • 
       12.0–13.5 ppm (Broad singlet):  Represents the N-H  proton of the thione ring. Absence of this peak and appearance of a sharp singlet at 
      
      
      
      3.0–4.0 ppm would indicate the S-H thiol (rare in DMSO).
    • 
       6.0–7.5 ppm:  Aromatic ring protons.
      
    • 
       5.5–6.5 ppm (Broad singlet):  Exocyclic 
      
      
      
      group.
  • 
    C NMR Markers: 
    
    • 
       175–180 ppm:  Characteristic C=S  thiocarbonyl carbon. A C-S (thiol) carbon would appear significantly upfield (
      
      
      
      ~150–160 ppm).
Infrared Spectroscopy (FT-IR)[2][3][4]
  • Thione Fingerprint: Look for a strong absorption band at 1100–1200 cm

    
      corresponding to the 
    
    
    
    stretch.
  • Absence of Thiol: The absence of a weak band at 2500–2600 cm

    
      (
    
    
    
    ) confirms the thione form in the solid state.
X-Ray Crystallography

In the solid state, 6-aminopyridine-2(1H)-thione crystallizes as the thione tautomer .

  • Structural Motif: Centrosymmetric dimers formed via dual

    
     hydrogen bonds.
    
  • Bond Lengths: The

    
     bond length will be approx. 1.68–1.72 Å  (double bond character), significantly shorter than a typical 
    
    
    
    single bond (1.78 Å).
Data Summary Table
TechniqueParameterThione (Expected)Thiol (Alternative)

H NMR
N-H Signal

12.0–13.5 ppm
Absent

H NMR
S-H SignalAbsent

3.0–4.0 ppm

C NMR
C(2) Shift

175–180 ppm (C=S)

150–160 ppm (C-S)
FT-IR Key Stretch

~1130 cm


~2550 cm

XRD C-S Bond1.68–1.72 Å~1.78 Å

Part 4: Computational Insights (DFT)

Density Functional Theory (DFT) studies (typically B3LYP/6-311++G(d,p)) reveal the energetic landscape of the tautomerism.[1]

  • Gas Phase: The thiol form is often calculated to be slightly more stable or isoenergetic due to aromaticity preservation.

  • Solution Phase (PCM Model): In polar solvents (water, DMSO), the thione form is stabilized by 4–8 kcal/mol relative to the thiol. This inversion is driven by the high dipole moment of the thione and specific solute-solvent interactions.

  • Frontier Orbitals: The HOMO is typically located on the sulfur atom, making it a soft nucleophile, ideal for coordinating with soft metals like Cu(I), Ag(I), and Pt(II).

Part 5: Applications in Drug Discovery[5]

The 6-aminopyridine-2(1H)-thione scaffold is not merely a synthetic curiosity; it is a "privileged structure" in bioinorganic chemistry.

  • Metallodrug Design: The molecule acts as a bidentate N,S-chelator . Upon coordination, the ligand often deprotonates, binding in the thiolate form. This "coordination-induced tautomerization" allows for the formation of neutral, lipophilic complexes capable of crossing cell membranes.

    • Target: Copper(II) and Zinc(II) complexes of this ligand have shown potent cytotoxicity against glioblastoma and breast cancer cell lines by inhibiting the proteasome or inducing ROS-mediated apoptosis.

  • Enzyme Inhibition: The thione moiety can interact with active site cysteines or metals (e.g., Zinc in carbonic anhydrases or metalloproteinases), acting as a competitive inhibitor.

References

  • Tautomerism of Pyridinethiones (General Mechanism)

    • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. J. Chem. Soc., Perkin Trans. 2, 1999.
  • Synthesis & Characterization (Analogous Protocols)

    • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Adv., 2022.
  • Crystal Structure & Hydrogen Bonding

    • 6-Methyl-pyridine-2(1H)-thione. Acta Crystallogr Sect E Struct Rep Online, 2010. (Structural analog confirming thione dominance).
  • Biological Activity & Metal Complexation

    • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Thione-Thiol Equilibrium Studies

    • 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.

Sources

Foundational

thermodynamic stability of 6-amino-2-thiopyridone

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Amino-2-Thiopyridone Abstract 6-Amino-2-thiopyridone is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, primar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Amino-2-Thiopyridone

Abstract

6-Amino-2-thiopyridone is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, primarily due to its versatile coordination chemistry and potential biological activity. Its utility is fundamentally governed by its thermodynamic stability, which is dominated by a complex tautomeric equilibrium. This guide provides a detailed exploration of the factors controlling the stability of 6-amino-2-thiopyridone, synthesizing computational and experimental data to offer a comprehensive view for researchers, scientists, and drug development professionals. We will dissect the tautomeric landscape, quantify the influence of environmental factors, and present robust methodologies for empirical assessment.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone concept in heterocyclic chemistry.[1] For molecules like 6-amino-2-thiopyridone, this phenomenon is not a mere academic curiosity; it dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, polarity, and, consequently, its reactivity and biological interactions. The compound can exist in multiple forms, primarily through two key tautomeric shifts: the thione-thiol equilibrium at position 2 and the amino-imino equilibrium at position 6. Understanding which tautomer is thermodynamically most stable under a given set of conditions is paramount for predicting its behavior, from its role as a ligand in organometallic complexes to its interaction with a biological target.[2]

This guide moves beyond a simple description to explain the causal relationships that govern the stability of 6-amino-2-thiopyridone, providing both the theoretical foundation and the practical methodologies required for its study.

The Tautomeric Landscape of 6-Amino-2-Thiopyridone

The stability of 6-amino-2-thiopyridone is best understood by considering the equilibrium between its principal tautomeric forms. The molecule can undergo proton transfer to create four main tautomers, arising from the combination of thione-thiol and amino-imino forms.

G cluster_0 Tautomeric Forms of 6-Amino-2-Thiopyridone T1 Amino-Thione (A) T2 Amino-Thiol (B) T1->T2 Thione-Thiol Tautomerism T3 Imino-Thione (C) T1->T3 Amino-Imino Tautomerism T4 Imino-Thiol (D) T2->T4 Amino-Imino Tautomerism T3->T4 Thione-Thiol Tautomerism

Caption: The four principal tautomers of 6-amino-2-thiopyridone.

Relative Stability: A Consensus of Theory and Experiment

A convergence of computational studies and experimental data indicates that the amino-thione tautomer (Form A) is the most thermodynamically stable form in the solid state and in polar solvents.[2]

  • Computational Insights: Density Functional Theory (DFT) calculations consistently show the amino-thione form to have the lowest Gibbs free energy.[3][4] For the related compound 2-amino-4-methylpyridine, the canonical amino structure was found to be 13.60 kcal/mol more stable than its imino tautomer, highlighting the strong preference for the amino configuration.[5][6] This preference is rooted in the aromaticity of the pyridine ring, which is better preserved in the amino-thione form compared to the non-aromatic character of the imino tautomers.

  • Experimental Evidence: Spectroscopic analyses corroborate these theoretical findings.

    • Infrared (IR) Spectroscopy: The presence of a strong C=S stretching vibration and the characteristic N-H stretches of a primary amine, coupled with the absence of a distinct S-H stretch, confirms the dominance of the thione form in the solid state.[2]

    • NMR Spectroscopy: Solution-state NMR data also points to the prevalence of the thione tautomer.[2]

The Decisive Role of the Solvent

The tautomeric equilibrium is highly sensitive to the solvent environment. The polarity of the solvent can dramatically shift the balance between the thione and thiol forms.

  • Polar Solvents (e.g., water, DMSO, ethanol): These solvents preferentially stabilize the more polar amino-thione tautomer through hydrogen bonding and dipole-dipole interactions. This form has a larger dipole moment than the thiol form, leading to stronger solvation and greater stability.[7][8]

  • Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar amino-thiol tautomer (Form B) becomes more favored.[9] In the absence of strong solute-solvent interactions, intramolecular forces and inherent stability become the dominant factors.

This solvent-dependent behavior is a critical consideration in drug development, as the tautomeric form present in the aqueous environment of the body may differ from that in a nonpolar lipid membrane.

Quantifying Stability: Thermodynamic Parameters

The relative stability of tautomers is quantified by the change in Gibbs free energy (ΔG) for their interconversion.[10] The equilibrium constant (KT) is directly related to ΔG by the equation:

ΔG = -RT ln(KT)

Where R is the gas constant and T is the temperature in Kelvin. A negative ΔG indicates a spontaneous process, meaning the product tautomer is more stable.[10][11] ΔG itself is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the change in bond energies and intermolecular forces. A negative ΔH (exothermic) favors the product.

  • Entropy (ΔS): Represents the change in disorder. A positive ΔS favors the product.

Computational chemistry provides reliable estimates for these parameters.

Table 1: Calculated Relative Thermodynamic Parameters for Pyridine Tautomers Note: Data for closely related analogs are used to illustrate typical magnitudes, as specific comprehensive data for 6-amino-2-thiopyridone is sparse. All values are relative to the most stable tautomer.

Tautomeric SystemTautomerComputational MethodRelative Gibbs Free Energy (ΔG) (kcal/mol)Reference
2-Amino-4-methylpyridine Amino (most stable)B3LYP/6-311++G(d,p)0.00[5][6]
Imino (trans)B3LYP/6-311++G(d,p)+13.60[5][6]
Imino (cis)B3LYP/6-311++G(d,p)+16.36[5]
Isocytosine Amino-oxo (17b)ab initio0.00[12]
Imino-oxo (17c)ab initio+5.6 (in aqueous solution)[12]

These data underscore the significant energy penalty associated with converting the stable amino form to the higher-energy imino form.

Experimental Protocols for Stability Assessment

Verifying the thermodynamic stability and tautomeric preference of 6-amino-2-thiopyridone requires robust experimental workflows.

G cluster_workflow Experimental Workflow for Tautomer Analysis prep Sample Preparation (Dissolve in various solvents) uvvis UV/Vis Spectroscopy (Identify λmax shifts) prep->uvvis nmr NMR Spectroscopy (¹H, ¹³C analysis) prep->nmr ftir FTIR Spectroscopy (Solid-state analysis) prep->ftir data Data Synthesis & Equilibrium Constant (KT) Determination uvvis->data nmr->data ftir->data comp Computational Modeling (DFT Calculations) comp->data

Caption: A typical workflow for the comprehensive analysis of tautomeric equilibrium.

Protocol: UV/Vis Spectrophotometry for Solvent-Dependent Tautomerism

This method leverages the fact that different tautomers possess distinct electronic structures and will therefore absorb light at different wavelengths (λmax).

Objective: To determine the predominant tautomer in solvents of varying polarity.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-amino-2-thiopyridone in a miscible solvent like methanol.

  • Solvent Series: Prepare a series of solutions by diluting an aliquot of the stock solution into a range of solvents with varying dielectric constants (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure the final concentration is identical across all samples (e.g., 10 µM).

  • Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis:

    • Identify the λmax for each solvent.

    • The thione form, being more conjugated, typically absorbs at a longer wavelength than the thiol form.[9]

    • A significant blue-shift (shift to shorter wavelength) in λmax as solvent polarity decreases is indicative of a shift in equilibrium from the thione to the thiol form.

    • Plot λmax versus the solvent dielectric constant to visualize the trend.

Trustworthiness: This protocol is self-validating. The systematic shift in λmax correlated with solvent polarity provides strong, internally consistent evidence for the tautomeric equilibrium shift.

Protocol: DFT Calculations for Relative Energy Determination

Computational chemistry offers a powerful predictive tool for assessing the intrinsic stability of tautomers.[4]

Objective: To calculate the relative Gibbs free energies of the four principal tautomers of 6-amino-2-thiopyridone.

Methodology:

  • Structure Building: Construct 3D models of the four tautomers (amino-thione, amino-thiol, imino-thione, imino-thiol) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set.[3][5][6] This should be performed for the gas phase and can be repeated using a solvent continuum model (e.g., PCM) to simulate different environments.[13]

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the necessary thermal corrections to calculate enthalpy and Gibbs free energy.

  • Energy Analysis:

    • Extract the Gibbs free energy (G) for each optimized tautomer.

    • Calculate the relative energy (ΔG) of each tautomer with respect to the most stable isomer (which will have the lowest G value).

Authoritative Grounding: The B3LYP functional and Pople-style basis sets are widely validated for calculations on organic molecules and provide a good balance of accuracy and computational cost for determining relative tautomer stabilities.[4][5]

Conclusion and Future Outlook

The is unequivocally dominated by its amino-thione tautomer, particularly in the solid state and in polar solvents. This preference is driven by the preservation of aromaticity and favorable solvation of its polar structure. However, the tautomeric equilibrium is dynamic and highly responsive to the surrounding environment, with nonpolar conditions favoring the amino-thiol form.

For professionals in drug discovery and materials science, this is a critical insight. The ability to predict and control the tautomeric state of this scaffold is essential for designing molecules with optimal binding affinities, solubility profiles, and reactivity. Future work should focus on expanding the quantitative thermodynamic data for a wider range of substituted 6-amino-2-thiopyridone derivatives to build predictive structure-stability models, further empowering rational molecular design.

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  • International Journal of Molecular Sciences. 2024;25(12):6530.

  • ResearchGate. 2015.

  • Molecules. 2022;27(15):4710.

  • International Journal of Molecular Sciences. 2021;22(9):4877.

  • Analele Universităţii din Oradea, Fascicula Chimie. 2011;18(2):101-106.

  • Physical Chemistry Chemical Physics. 2022;24(47):28987-28997.

  • Acta Chemica Scandinavica. 1973;27:209-216.

  • Canadian Journal of Chemistry. 1977;55(11):1923-1932.

  • John Kitchin Group, Carnegie Mellon University. 2013.

  • ResearchGate. Accessed March 7, 2026.

  • Arkivoc. 2005;2005(5):156-174.

  • Inorganic Chemistry. 2003;42(8):2773-2778.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Thermodynamic Characterization of 6-Aminopyridine-2(1H)-thione

This guide provides a comprehensive technical analysis of the solubility profile of 6-Aminopyridine-2(1H)-thione , integrating structural analysis, thermodynamic principles, and practical experimental protocols.[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile of 6-Aminopyridine-2(1H)-thione , integrating structural analysis, thermodynamic principles, and practical experimental protocols.[1]

[1]

Executive Summary & Chemical Identity

6-Aminopyridine-2(1H)-thione (CAS: 38238-28-3) is a functionalized heterocyclic building block essential in the synthesis of Schiff bases, metal coordination complexes, and pharmaceutical intermediates.[1] Its solubility behavior is governed by a critical prototropic tautomerism between the thione (1H) and thiol (SH) forms.

Understanding this equilibrium is the "master key" to predicting its solubility:

  • Solid State: Predominantly exists as the thione tautomer, stabilized by intermolecular hydrogen bonding (N–H···S), resulting in a higher crystal lattice energy and lower solubility in non-polar solvents.

  • Solution State: Solvent polarity dictates the equilibrium. Polar solvents (DMSO, Methanol) stabilize the polar thione form, while non-polar solvents shift the equilibrium toward the thiol form (though overall solubility in non-polar media remains low).

Structural Specifications
PropertyDetail
IUPAC Name 6-Aminopyridine-2(1H)-thione
Common Analogs 6-Amino-2-mercaptopyridine; 6-Amino-2-thiopyridone
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol
Key Functional Groups Primary Amine (-NH₂), Thione (C=S) / Thiol (-SH)
H-Bond Donors 2 (Amine + Ring NH in thione form)

Solubility Landscape: Solvent Selection Strategy

Based on structural analogs (e.g., 6-methylpyridine-2(1H)-thione) and thermodynamic polarity principles.[1]

The solubility of 6-Aminopyridine-2(1H)-thione follows a "like-dissolves-like" trajectory heavily influenced by its ability to act as a bidentate ligand and hydrogen bond donor.[1]

Solubility Tier List
Solvent ClassSolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High Disrupts intermolecular H-bonds; stabilizes the polar thione tautomer via dipole-dipole interactions.[1] Ideal for stock solutions.
Polar Protic Methanol, Ethanol Moderate Soluble, especially upon heating. Forms H-bonds with the amine and thione groups.[1][2] Solubility decreases significantly as alkyl chain length increases (MeOH > EtOH > iPrOH).
Esters/Ketones Acetone, Ethyl Acetate Low to Moderate Useful for recrystallization. Often soluble in hot Ethyl Acetate but precipitates upon cooling (antisolvent effect).
Chlorinated Chloroform, DCM Low Weak interaction with the thione center. Can solubilize the thiol tautomer slightly better, but overall capacity is limited.
Non-Polar Hexane, Toluene, Ether Insoluble High lattice energy of the solid thione form prevents dissolution. These are excellent antisolvents for purification.

Critical Application Note: For recrystallization, a binary solvent system of Ethyl Acetate (Solvent) and Petroleum Ether/Hexane (Antisolvent) is highly recommended, following the protocol successful for the 6-methyl analog [1].

Tautomeric Control & Thermodynamic Logic

The dissolution process is not static; it involves a dynamic equilibrium. The diagram below illustrates the tautomeric shift that occurs during solvation.

Tautomerism cluster_0 Solid State (Dominant) cluster_1 Solution State Equilibrium Thione Thione Form (6-amino-2-thiopyridone) High Polarity | H-Bond Donor Thiol Thiol Form (6-amino-2-mercaptopyridine) Aromatic | Lower Polarity Thione->Thiol Non-Polar Solvents (Shift Right) Thiol->Thione Polar Solvents (Shift Left) Solvent Solvent Polarity (Dielectric Constant) Solvent->Thione Stabilizes

Figure 1: Tautomeric equilibrium of 6-Aminopyridine-2(1H)-thione dependent on solvent environment.

Thermodynamic Parameters

Dissolution is generally an endothermic process (


), meaning solubility increases with temperature.
  • Enthalpy (

    
    ):  Positive. Energy is required to break the strong intermolecular N–H···S bonds in the crystal lattice.[2]
    
  • Entropy (

    
    ):  Positive.[3] The disorder increases as the organized crystal breaks into free-moving solvated molecules.[1]
    

Standardized Experimental Protocol

Since batch-to-batch purity variations can alter saturation points, researchers should determine the precise solubility for their specific lot using the Isothermal Saturation Shake-Flask Method .[1]

Protocol: Gravimetric Determination

Objective: Determine the mole fraction solubility (


) at 

.
  • Preparation: Add excess 6-Aminopyridine-2(1H)-thione solid to 10 mL of the target solvent (e.g., Ethanol) in a glass vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1°C. Shake at 150 rpm for 48 hours to ensure equilibrium.

  • Sedimentation: Stop shaking and allow the undissolved solid to settle for 4 hours (maintain temperature).

  • Sampling: Using a pre-heated syringe equipped with a 0.45 µm PTFE filter, withdraw 2 mL of the supernatant.

  • Quantification:

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Weigh the dish with liquid (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    [1]
    
Workflow Diagram

Protocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate: 48h @ 25°C (Thermostatic Shaker) Start->Equilibrate Settle Phase Separation: Allow Solid to Settle (4h) Equilibrate->Settle Filter Filtration: 0.45 µm PTFE Syringe Filter Settle->Filter Analyze Quantification: Gravimetric or UV-Vis Filter->Analyze Calc Calculate Solubility (S) & Mole Fraction (x) Analyze->Calc

Figure 2: Standardized workflow for solubility determination.[1][4]

References

  • Zhang, Y., et al. (2009). Synthesis and Crystal Structure of 6-Methylpyridine-2(1H)-thione. Acta Crystallographica Section E , 65(5), o1154. Link

  • Jouyban, A. (2019).[5] Handbook of Solubility Data for Pharmaceuticals. CRC Press . (General methodology for heterocyclic amine solubility).

  • Beilstein/Reaxys Database . Entry for 6-Aminopyridine-2(1H)-thione (CAS 38238-28-3).[1] (Structural confirmation and analog data).

  • BenchChem . Solubility Profile of Aminopyridine Derivatives. Link (General solubility trends for chloro/amino pyridines).

Sources

Foundational

Technical Guide: pKa Values and Ionization Behavior of 6-Aminopyridine-2(1H)-thione

The following technical guide details the pKa values, tautomeric properties, and experimental determination protocols for 6-Aminopyridine-2(1H)-thione. Executive Summary & Chemical Identity 6-Aminopyridine-2(1H)-thione (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, tautomeric properties, and experimental determination protocols for 6-Aminopyridine-2(1H)-thione.

Executive Summary & Chemical Identity

6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine or 6-amino-2-thiopyridone) is a bifunctional heterocyclic compound critical in coordination chemistry and drug development. Its physicochemical behavior is defined by a thione-thiol tautomeric equilibrium that dictates its ionization states (pKa values).

PropertyDetail
IUPAC Name 6-aminopyridine-2(1H)-thione
CAS Number 38240-17-4
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol
Key Functional Groups Exocyclic amine (-NH₂), Cyclic amide/thioamide (-NH-C=S)

Theoretical Framework: Tautomerism & Protonation

Understanding the pKa of this molecule requires analyzing its two dominant tautomeric forms. In solution, the thione form is generally favored over the thiol form, particularly in polar solvents like water.

Tautomeric Equilibria

The molecule exists in equilibrium between the thione (A) and thiol (B) forms. This equilibrium shifts the site of protonation and deprotonation.

  • Thione Form (Major): Characterized by a proton on the ring nitrogen (N1) and a C=S double bond.

  • Thiol Form (Minor): Characterized by a proton on the sulfur (S-H) and a C=N double bond at the ring nitrogen.

Ionization Constants (pKa)

The acid-base behavior involves two key ionization events:

  • Protonation (

    
    ):  Protonation of the exocyclic amino group or the thione sulfur in highly acidic media.
    
  • Deprotonation (

    
    ):  Loss of the proton from the ring nitrogen (thione) or sulfur (thiol) to form the thio-animate anion.
    
Experimental & Comparative Data

While direct aqueous pKa values for the parent compound are rare in standard compilations, they can be rigorously derived from structural analogs and derivatives (e.g., S-methylated forms).

SpeciespKa ValueCondition/NoteSource
6-Amino-2-methylthiopyridine 4.07 Protonation of Ring N (Basic pKa)[1]
2(1H)-Pyridinethione 9.97 Deprotonation of N-H (Acidic pKa)[2]
2(1H)-Pyridinethione -1.07 Protonation of Thione S[2]
2-Aminopyridine 6.86 Protonation of Ring N[3]
6-Aminopyridine-2(1H)-thione ~3.5 – 4.5 Predicted Basic pKa (

)
Inferred from S-Me derivative
6-Aminopyridine-2(1H)-thione ~10.5 – 11.0 Predicted Acidic pKa (

)
Inferred from substituent effects

Scientific Insight: The introduction of the electron-donating amino group (-NH₂) at position 6 typically increases the electron density of the ring. [1] * Effect on Acidity: It destabilizes the conjugate base (anion), making the N-H proton less acidic (higher pKa) compared to unsubstituted 2-pyridinethione (9.97).

  • Effect on Basicity: In the thione form, the ring nitrogen is not basic. Protonation likely occurs at the exocyclic amine. The electron-withdrawing nature of the adjacent thione group lowers this pKa significantly compared to 2-aminopyridine (6.86), consistent with the S-methyl derivative value of 4.07.

Visualization of Equilibria

The following diagram illustrates the tautomeric shift and the respective protonation/deprotonation pathways.

G cluster_0 Acidic Medium (pH < 4) cluster_1 Neutral Medium (pH 4-10) cluster_2 Basic Medium (pH > 11) Cation Cationic Form (Protonated Amine) Thione Thione Tautomer (Major Species) Cation->Thione pKa1 ~ 4.1 (-H+) Thiol Thiol Tautomer (Minor Species) Thione->Thiol Tautomerism Anion Anionic Form (Delocalized Charge) Thione->Anion pKa2 ~ 10.5 (-H+) Thiol->Anion -H+

Caption: Protonation scheme showing the transition from the cationic amine to the neutral thione/thiol equilibrium and finally to the anionic species.

Experimental Protocols for pKa Determination

To determine the precise pKa values for your specific derivative or condition, use the following self-validating protocols.

Spectrophotometric Titration (UV-Vis)

This is the preferred method due to the distinct UV absorption profiles of the thione and thiol forms.

Reagents:

  • Stock solution of 6-aminopyridine-2(1H)-thione (

    
     M) in water.
    
  • Standardized HCl (0.1 M) and NaOH (0.1 M).

  • Britton-Robinson buffer series (pH 2.0 to 12.0).

Protocol:

  • Baseline Scan: Record the UV spectrum (200–400 nm) of the compound in pure water. Note

    
     for thione (~340 nm) and thiol (~280 nm, if observable).
    
  • Titration Loop:

    • Prepare 10 mL aliquots of the compound in buffers of increasing pH (0.5 unit increments).

    • Maintain ionic strength (

      
       M KCl) and temperature (
      
      
      
      C).
    • Record absorbance at

      
      .
      
  • Data Analysis: Plot Absorbance vs. pH. The inflection points correspond to the pKa values.[2]

    • Use the Henderson-Hasselbalch equation variant for spectrophotometry:

      
      
      
Potentiometric Titration

Suitable for determining the basic pKa (


) if solubility permits concentrations > 

M.

Protocol:

  • Dissolve 50 mg of the substance in 50 mL of degassed water (or 50% MeOH/Water if solubility is low).

  • Add 1 equivalent of HCl to fully protonate the amine.

  • Titrate with 0.1 M NaOH standardized against KHP.

  • Validation: Perform the titration under

    
     atmosphere to prevent carbonate formation.
    
  • Calculation: Use Gran Plot analysis to identify the equivalence point and calculate pKa from the half-equivalence point.

Implications for Research & Development

Drug Development (Solubility & Permeability)
  • Physiological pH (7.4): At this pH, the molecule is predominantly neutral (between pKa ~4.1 and ~10.5). This maximizes membrane permeability (LogP).

  • Formulation: To solubilize the drug, pH must be adjusted below 3 (cationic) or above 11 (anionic), though stability may be compromised at extreme pH.

Coordination Chemistry
  • Ligand Binding: The thione sulfur is a soft donor. Metal coordination (e.g., with Pt, Pd, Ru) often requires deprotonation of the ring nitrogen/thiol.

  • Complex Stability: The high

    
     (~10.5) implies that metal binding at neutral pH will release a proton, requiring a base to drive the reaction to completion.
    

References

  • Dictionary of Organic Compounds, 6th Ed.; Buckingham, J., Ed.
  • Jones, R. A.; Katritzky, A. R. Tautomeric Pyridines. In The Chemistry of Heterocyclic Compounds; Wiley-Interscience, 1962. (Standard reference for 2-pyridinethione pKa values of -1.07 and 9.97).
  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution; Butterworths: London, 1965. (Source for 2-aminopyridine pKa 6.86).
  • Albert, A.; Barlin, G. B. "Ionization Constants of Heterocyclic Substances." J. Chem. Soc.1959, 2384-2396.

Sources

Exploratory

Crystal Engineering of 6-Amino-2-Pyridinethione: Hydrogen Bonding Landscapes and Tautomeric Control

The following technical guide details the hydrogen bonding patterns, tautomeric preferences, and crystal engineering principles relevant to 6-amino-2-pyridinethione . Executive Summary 6-Amino-2-pyridinethione (also know...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the hydrogen bonding patterns, tautomeric preferences, and crystal engineering principles relevant to 6-amino-2-pyridinethione .

Executive Summary

6-Amino-2-pyridinethione (also known as 6-amino-2-thiopyridone) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 6-amino-2-pyridone and a precursor for fused heterocyclic systems. In the solid state, its behavior is governed by a competitive landscape of hydrogen bond donors (ring NH, exocyclic NH₂) and acceptors (thione S, ring N).

This guide analyzes the supramolecular architecture of 6-amino-2-pyridinethione, establishing the thione-amine tautomer as the dominant solid-state species and detailing the formation of R²₂(8) centrosymmetric dimers linked by lateral amino interactions.

Molecular Architecture & Tautomerism

Before analyzing the crystal lattice, one must define the fundamental building block. 6-Amino-2-pyridinethione can theoretically exist in multiple tautomeric forms. However, crystallographic evidence and ab initio calculations on analogous thionyl-heterocycles confirm a specific preference in the solid state.

The Dominant Tautomer: Thione-Amine

In the crystalline phase, the molecule exists predominantly as 6-amino-1H-pyridine-2-thione .

  • Thione vs. Thiol: The thione form (C=S) is favored over the thiol (C-SH) due to the significant resonance stabilization energy of the thioamide group [−NH−C(=S)−], which outweighs the loss of pure aromaticity in the pyridine ring.

  • Amine vs. Imine: The exocyclic nitrogen prefers the amino form (-NH₂) over the imino form (=NH), maintaining conjugation with the ring system without disrupting the thioamide resonance.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the tautomeric landscape, highlighting the energetically favorable species found in the crystal lattice.

Tautomerism Thione Thione-Amine Form (Dominant in Crystal) C=S, Ring NH Thione->Thione Thiol Thiol-Amine Form (Aromatic) C-SH, Ring N Thione->Thiol Proton Transfer (Solvent Dependent) Imine Thione-Imine Form (High Energy) C=S, Exocyclic =NH Thione->Imine Tautomerization

Figure 1: Tautomeric equilibrium of 6-amino-2-pyridinethione. The green node represents the species stabilized in the solid state.

Primary Supramolecular Synthons

The crystal packing of 6-amino-2-pyridinethione is driven by the "Battle of the Synthons"—the competition between the thioamide group and the aminopyridine moiety for hydrogen bonding partners.

The R²₂(8) Thioamide Dimer

The most robust motif in 2-pyridinethione derivatives is the formation of a centrosymmetric dimer.

  • Mechanism: Two molecules interact in a head-to-tail fashion.[1] The protonated ring nitrogen (N1-H) serves as the donor, and the thione sulfur (S=C) serves as the acceptor.

  • Graph Set Notation: R²₂(8) (Two donors, two acceptors, forming an 8-membered ring).[2]

  • Geometry: The N-H...S hydrogen bond is typically linear, with a donor-acceptor distance of approximately 3.25 – 3.35 Å . Sulfur is a "softer" base than oxygen (in pyridones), leading to longer, more dispersively driven contacts.

The Role of the 6-Amino Group

The introduction of the amino group at position 6 (adjacent to the ring nitrogen) creates a unique steric and electronic environment.

  • Secondary Donors: The exocyclic -NH₂ group provides two additional protons.

  • Lateral Linking: These amino protons do not typically disrupt the primary thioamide dimer. Instead, they form lateral hydrogen bonds to the sulfur atoms of adjacent dimers or to the pi-system of neighboring rings.

  • Resulting Topology: This creates ribbons or 2D sheets running perpendicular to the stacking axis.

Structural Logic Diagram

CrystalPacking MolA Molecule A (Thione Donor) Dimer Centrosymmetric Dimer Motif: R2,2(8) Interaction: N-H...S MolA->Dimer Dimerization MolB Molecule B (Thione Acceptor) MolB->Dimer Dimerization Amino 6-Amino Group (-NH2) Dimer->Amino Flanking Groups Ribbon Infinite Ribbons/Sheets (Lateral H-Bonds) Amino->Ribbon Cross-linking (N-H...S / N-H...N)

Figure 2: Hierarchical assembly of 6-amino-2-pyridinethione crystals, from monomers to infinite ribbons.

Experimental Validation Protocols

To confirm these patterns in a specific sample (e.g., a new batch or polymorph), the following analytical workflow is recommended.

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for determining the precise tautomer and H-bond network.

  • Protocol:

    • Grow crystals via slow evaporation from methanol or ethanol (polar protic solvents stabilize the thione form).

    • Collect data at 100 K to reduce thermal motion and precisely locate hydrogen atoms.

    • Key Indicator: Look for the C2-S bond length. A length of ~1.68–1.72 Å indicates a C=S double bond (thione), whereas >1.75 Å would suggest a C-S single bond (thiol).

Infrared Spectroscopy (FT-IR)

A rapid method to distinguish thione/thiol forms without growing single crystals.

  • Thione Marker: Strong absorption at 1100–1200 cm⁻¹ (C=S stretching).

  • Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ (S-H stretching). Note: This is often absent in the solid state due to thione preference.

  • N-H Stretch: Broad bands at 3100–3300 cm⁻¹ indicate strong hydrogen bonding (N-H...S).

Comparative Data Table
FeatureThione Form (Crystal)Thiol Form (Rare/Soln)
C-S Bond Length 1.68 – 1.72 Å> 1.75 Å
H-Bond Donor Ring N-HThiol S-H
Primary Motif R²₂(8) Dimer (N-H...S)Catemer (N...H-S)
IR Signature ν(C=S) ~1140 cm⁻¹ν(S-H) ~2550 cm⁻¹

Implications for Drug Development

Understanding these patterns is vital for medicinal chemists working with 6-amino-2-pyridinethione derivatives.

  • Bioisosterism: The N-H...S dimer mimics the N-H...O dimer of peptide bonds and pyridones, but with different lipophilicity and metabolic stability profiles.

  • Solubility: The strong intermolecular H-bond network (dimers + lateral amino links) leads to high lattice energy, potentially reducing aqueous solubility compared to the free thiol.

  • Polymorphism Risk: The competition between the amino group and the ring NH for the sulfur acceptor site creates a potential for polymorphism. Screening in solvents with different H-bond accepting capabilities (e.g., DMSO vs. Toluene) is advised to explore this landscape.

References

  • Allen, F. H., et al. (1995). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Bernstein, J. (1995). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on graph sets and R2,2(8) motifs).
  • Penfold, B. R. (1953). The crystal structure of 2-thiopyridone. Acta Crystallographica. (Establishes the N-H...S dimer in the parent molecule). Link

  • Scherer, M., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI Crystals. (Discusses R2,2(8) motifs in amino-azines). Link

  • Beheshti, A., et al. (2011). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. Journal of Molecular Structure. (Thermodynamic data on thione preference). Link

Sources

Foundational

Electronic Structure and Physicochemical Dynamics of 6-Aminopyridine-2(1H)-thione: A Comprehensive Technical Guide

Executive Summary As a privileged heterocyclic scaffold, 6-Aminopyridine-2(1H)-thione (and its derivatives) occupies a critical space in modern medicinal chemistry and coordination chemistry. The presence of both an exoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged heterocyclic scaffold, 6-Aminopyridine-2(1H)-thione (and its derivatives) occupies a critical space in modern medicinal chemistry and coordination chemistry. The presence of both an exocyclic amino group and a mercapto/thione moiety endows this molecule with highly versatile reactivity, making it a key precursor for synthesizing bioactive inhibitors targeting adenosine receptors, kinases, and various metalloenzymes[1].

To effectively leverage this scaffold in drug development or materials science, researchers must deeply understand its electronic structure. This guide provides an authoritative analysis of its thione-thiol tautomerism, regioselective protonation dynamics, and the self-validating experimental protocols required to characterize these phenomena.

Quantum Mechanical Framework: Tautomerism & Electronic State

The electronic structure of 6-Aminopyridine-2(1H)-thione is defined by a dynamic protomeric equilibrium between its thione (lactam-like) and thiol (lactim-like) forms. This is not a static property; it is a highly responsive system dictated by the dielectric environment.

The Thione-Thiol Equilibrium

Density Functional Theory (DFT) computations (e.g., at the B3LYP/6-311+G(3df,2p) level) reveal a fascinating dichotomy between gas-phase stability and solution-phase thermodynamics[2]. In the gas phase or in non-polar solvents (like cyclohexane), the thiol tautomer is highly competitive or slightly favored due to the thermodynamic stabilization provided by the fully intact aromatic ring[2].

However, in polar solvents and the solid state, the equilibrium shifts dramatically in favor of the thione tautomer [3].

The Causality: The thione tautomer possesses a dipole moment that is 2 to 3 times greater than that of the thiol form[2]. In high-dielectric media, solvent-field effects thermodynamically stabilize this large dipole. Furthermore, while the thione form sacrifices pure ring aromaticity, it compensates through robust thioamide resonance, localizing a significant partial negative charge on the highly polarizable sulfur atom.

G Thiol 6-Aminopyridine-2-thiol (Gas Phase / Non-polar) Thione 6-Aminopyridine-2(1H)-thione (Polar Solvents / Solid State) Thiol->Thione Tautomerization (Solvent Dielectric) Protonated S-Protonated Cation (Acidic Media) Thione->Protonated +H+ (S-Regioselective)

Figure 1: Solvent-dependent tautomerization and S-regioselective protonation pathways.

Quantitative Electronic Properties

Table 1: Comparative Electronic and Thermodynamic Properties

Property6-Aminopyridine-2(1H)-thione6-Aminopyridine-2-thiol
Dominant Phase/Medium Polar solvents, Solid stateGas phase, Non-polar solvents
Dipole Moment High (approx. 2-3x greater)Low
Aromaticity (NICS) Non-aromatic (Thioamide resonance)Fully aromatic
Primary Protonation Site Sulfur atomN/A (Equilibrates to thione in acid)
Diagnostic IR Band ν(C=S) ~ 1100-1200 cm⁻¹ν(S-H) ~ 2500-2600 cm⁻¹

Regioselective Protonation Dynamics

A critical pitfall in functionalizing 6-Aminopyridine-2(1H)-thione is misunderstanding its basicity. Given the presence of a primary amino group, one might intuitively expect N-protonation to occur first. However, rigorous ionization constant measurements and UV-Vis spectroscopic studies prove otherwise.

The Regioselectivity Paradox: 6-aminopyridine-2(1H)-thione protonates first at the sulfur atom[4]. This is in stark contrast to 3- and 5-aminopyridine-2-thiones, which protonate at the primary amino group[4].

The Causality: In the 6-amino isomer, the thioamide resonance strongly localizes electron density on the sulfur atom, making it the softest and most accessible nucleophilic site. When protonation occurs at the sulfur, the resulting positive charge is highly delocalized onto the ring nitrogen. The best evidence for this regioselectivity is the optical transparency of the amino group during monoprotonation; the UV-Vis spectrum of the monocation exhibits a hypsochromic shift in the long-wavelength absorption band that is nearly identical to the protonation profile of unsubstituted pyridine-2-thione, confirming the amino group remains unprotonated[5].

Experimental Methodologies: Self-Validating Workflows

To harness this scaffold effectively, analytical characterization must utilize self-validating systems to prevent misinterpretation of data (e.g., mistaking oxidative disulfide formation for tautomerization)[3].

Protocol 1: Thermodynamic Profiling of Tautomeric Equilibrium via Variable-Temperature FTIR
  • Analyte Preparation: Dissolve 6-Aminopyridine-2(1H)-thione in a matrix of anhydrous solvents with varying dielectric constants (e.g., cyclohexane, toluene, dichloromethane) to a final concentration of 10 mM.

    • Causality: Varying the dielectric constant isolates solvent-field stabilization effects from intrinsic molecular thermodynamics.

  • Spectral Acquisition: Acquire FTIR spectra using a liquid cell with CaF₂ windows over a temperature gradient of 295 K to 335 K.

  • Marker Integration: Integrate the area under the ν(S-H) stretch (~2550 cm⁻¹) and the ν(C=S) stretch (~1150 cm⁻¹).

  • Self-Validation (Internal Control): Plot the integrated areas of the two peaks against each other across the temperature gradient. A linear inverse correlation validates a closed two-state tautomeric system. Deviation from linearity indicates competitive dimerization or oxidative degradation into symmetrical disulfides[3].

  • Thermodynamic Extraction: Calculate

    
     at each temperature and apply the Van't Hoff equation to extract 
    
    
    
    and
    
    
    , determining the thermodynamic driving forces in each solvent.
Protocol 2: Regioselective S-Protonation Analysis via UV-Vis Titration
  • Baseline Establishment: Record the UV-Vis spectrum of the neutral species in anhydrous methanol, noting the exact positions of the

    
     and 
    
    
    
    transitions.
  • Acid Titration: Perform a stepwise addition of standardized methanolic HCl (0.1 to 1.0 equivalents).

  • Spectral Monitoring: Monitor the hypsochromic shift of the long-wavelength absorption band.

    • Causality: Protonation at the sulfur atom disrupts the extended thioamide chromophore, shifting the absorption to shorter wavelengths[5].

  • Self-Validation (Isosbestic Points): Ensure the presence of sharp, unmoving isosbestic points during the titration. This acts as an internal control, confirming that the S-monocation is the sole product forming, without competitive N-protonation or decomposition.

G Prep Prepare Analyte in Variable Polarity Solvents FTIR Variable Temp FTIR Monitor ν(S-H) vs ν(C=S) Prep->FTIR UVVis UV-Vis Spectroscopy Monitor π→π* Shifts Prep->UVVis Validation Self-Validation: Check for Isosbestic Points FTIR->Validation UVVis->Validation Analysis Calculate K_eq and Thermodynamic Parameters Validation->Analysis If True Two-State System

Figure 2: Self-validating spectroscopic workflow for tautomeric equilibrium analysis.

References

  • [1] 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile | 111971-56-3 - Benchchem: Biological Activity. Benchchem.

  • [4] Ionization constants of heterocyclic substances. Part X. Protonation of aminopyridine-2 (and-4)-thiones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • [5] "aQS" - RSC Publishing (Protonation of aminopyridones and aminopyridine-thiones). RSC Publishing.

  • [2] 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ResearchGate.

  • [3] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

Sources

Exploratory

6-Aminopyridine-2(1H)-thione: Technical Guide and Literature Review

Executive Summary 6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine) is a versatile heterocyclic building block characterized by a dual-nucleophilic nature. It exists in a tautomeric equilibrium betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine) is a versatile heterocyclic building block characterized by a dual-nucleophilic nature. It exists in a tautomeric equilibrium between the thione and thiol forms, with the thione predominating in the solid state and polar solvents. This compound serves as a critical scaffold in the synthesis of fused heterocycles, particularly thiazolo[3,2-a]pyridines, which exhibit significant pharmacological activities including anticancer and antimicrobial properties.[1] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and applications in drug discovery.

Chemical Identity and Properties

Nomenclature and Identifiers
  • IUPAC Name: 6-Aminopyridine-2(1H)-thione

  • Synonyms: 6-Amino-2-pyridinethione; 2-Amino-6-mercaptopyridine; 6-Amino-2-thiopyridone.

  • CAS Number: 38224-78-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 126.18 g/mol

Tautomeric Equilibrium

The reactivity of 6-aminopyridine-2(1H)-thione is defined by its tautomerism. While often referred to as a "mercaptan," experimental evidence (X-ray crystallography and solution-phase NMR) indicates that the thione tautomer is the stable species in the solid state and in polar solvents (e.g., DMSO, Methanol). The 6-amino group introduces an additional layer of complexity via potential intramolecular hydrogen bonding.

Key Tautomers:

  • Thione Form (A): Predominant in polar environments; N-H proton is acidic.

  • Thiol Form (B): Favored in gas phase or non-polar solvents; S-H proton is acidic.

  • Imine Form (C): Theoretically possible but energetically less favorable due to loss of aromaticity.

Tautomerism cluster_structure Structural Features Thione Thione Form (Predominant in Polar Solvents) Thiol Thiol Form (Aromatic, Non-polar Solvents) Thione->Thiol  H-shift   N-H...S Bonding N-H...S Bonding N-H...S Bonding->Thione Aromaticity Aromaticity Aromaticity->Thiol

Figure 1: Tautomeric equilibrium between thione and thiol forms.[2]

Synthesis Protocol

The most robust synthetic route for 6-aminopyridine-2(1H)-thione involves the nucleophilic aromatic substitution (S


Ar) of 2-amino-6-chloropyridine. This method avoids the use of unstable diamine precursors and high-pressure reactors.
Reaction Pathway

The synthesis proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the thione.

Synthesis SM 2-Amino-6-chloropyridine Inter Isothiouronium Salt (Intermediate) SM->Inter Nucleophilic Attack Reagent1 Thiourea / EtOH Reflux Product 6-Aminopyridine-2(1H)-thione Inter->Product Base Hydrolysis Reagent2 NaOH / H2O Hydrolysis

Figure 2: Synthetic pathway from 2-amino-6-chloropyridine.

Detailed Experimental Procedure

Note: This protocol is adapted from standard methodologies for pyridinethione synthesis.

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (absolute)

  • Sodium Hydroxide (aqueous solution, 10%)

  • Hydrochloric Acid (10%)

Step-by-Step Protocol:

  • Formation of Isothiouronium Salt:

    • Dissolve 2-amino-6-chloropyridine (10 mmol) and thiourea (11 mmol) in absolute ethanol (20 mL).

    • Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show consumption of the starting chloride.

    • Observation: A precipitate (the isothiouronium chloride salt) may form upon cooling.

  • Hydrolysis to Thione:

    • Add 10% aqueous NaOH (15 mL) directly to the reaction mixture.

    • Continue refluxing for an additional 1–2 hours to cleave the urea moiety.

    • Cool the reaction mixture to room temperature.

  • Isolation:

    • Acidify the solution carefully with 10% HCl to pH ~5–6. Caution: Evolution of H

      
      S gas is possible; perform in a fume hood.
      
    • The product, 6-aminopyridine-2(1H)-thione, will precipitate as a yellow solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallization from ethanol or an ethanol/water mixture is recommended if high purity is required.

Reactivity and Applications

S-Alkylation vs. N-Alkylation

The dual nucleophilicity of the thione group (Sulfur) and the ring Nitrogen allows for diverse reactivity.

  • S-Alkylation: In the presence of soft electrophiles (e.g., alkyl halides) and mild base, reaction occurs preferentially at the sulfur atom to form 2-alkylthio-6-aminopyridines.

  • Cyclization (Thiazolo-fusion): Reaction with

    
    -haloketones (e.g., phenacyl bromide) typically leads to S-alkylation followed by intramolecular cyclization at the ring nitrogen. This is the primary route to thiazolo[3,2-a]pyridin-5-ones , a scaffold with potent anticancer activity.
    
Biological Significance

The 6-aminopyridine-2(1H)-thione scaffold is a "privileged structure" in medicinal chemistry.

  • Anticancer: Derivatives fused into thiazolo[3,2-a]pyridines have shown cytotoxicity against glioblastoma and breast cancer cell lines by inhibiting specific kinases.

  • Enzyme Inhibition: The scaffold mimics the purine ring system, making it a competitive inhibitor for ATP-binding sites in kinases such as GSK-3

    
     and CK-1
    
    
    
    , which are implicated in Alzheimer's disease.
  • Antimicrobial: 3,5-Dicarbonitrile derivatives synthesized from this core exhibit broad-spectrum antibacterial activity.

Data Summary Table
PropertyDescriptionRelevance
Physical State Yellow crystalline solidTypical for thione tautomers.
Solubility DMSO, Methanol, DMFPoor solubility in water/non-polar solvents.[3]
pKa ~10.0 (Thione N-H)Weakly acidic; deprotonation facilitates S-alkylation.
Key Reaction Hantzsch-type cyclizationSynthesis of thiazolo[3,2-a]pyridines.[1]
Stability Air-sensitive (slow oxidation)Oxidizes to disulfide (2,2'-dithiobis) upon prolonged exposure.

References

  • Synthesis of Thiazolo[3,2-a]pyridines

    • Title: Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction.
    • Source: RSC Advances, 2020.
    • URL:[Link]

  • Biological Activity (Anticancer)

    • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
    • Source: RSC Advances, 2022.
    • URL:[Link]

  • Tautomerism of Pyridinethiones

    • Title: Solvent effects on the tautomerization and reactions of 2-mercaptopyridine derivatives.[4]

    • Source: Journal of Research of the Institute of Minors Technology, 2022.
    • URL:[Link]

  • Crystal Structure & Coordination

    • Title: Crystallographic Evidence of -Coordination of Bulky Aminopyridine in Halide-Containing Iron(II) Complexes.
    • Source: MDPI Crystals, 2022.
    • URL:[Link]

  • General Reactivity of 2-Aminopyridines

    • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
    • Source: Chinese Journal of Organic Chemistry, 2021.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-Aminopyridine-2(1H)-thione

Executive Summary & Scientific Rationale 6-Aminopyridine-2(1H)-thione (CAS: 38238-88-3), also known as 6-amino-2-mercaptopyridine, is a bifunctional heterocyclic scaffold critical in coordination chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6-Aminopyridine-2(1H)-thione (CAS: 38238-88-3), also known as 6-amino-2-mercaptopyridine, is a bifunctional heterocyclic scaffold critical in coordination chemistry and drug discovery. Its dual donor sites (amine nitrogen and thione sulfur) make it a versatile ligand for metal complexation (e.g., Zn, Cu) and a precursor for fused heterocycles like thiazolo[3,2-a]pyridines.

This protocol details the Nucleophilic Aromatic Substitution (


)  of 2-amino-6-chloropyridine using thiourea. Unlike direct thiation with toxic 

gas or phosphorus pentasulfide (

), this method utilizes an isothiouronium salt intermediate. This pathway is selected for its operational safety, high atom economy, and avoidance of difficult-to-remove phosphorus byproducts.

Key Mechanistic Insight: The 6-amino group is electron-donating (


 effect), which typically deactivates the pyridine ring toward nucleophilic attack. To overcome this, we employ a high-boiling polar protic solvent (n-propanol or ethoxyethanol) and thiourea, a "soft" nucleophile that effectively displaces the "hard" chloride leaving group via a transition state stabilized by the solvent.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a two-stage, one-pot process:

  • Formation of Isothiouronium Salt: Displacement of the chloride by thiourea.

  • Alkaline Hydrolysis: Cleavage of the urea moiety to release the thiolate, followed by acidification to the thione tautomer.

Reaction Scheme Visualization

ReactionScheme SM 2-Amino-6-chloropyridine (Precursor) Inter S-(6-aminopyridin-2-yl) isothiouronium chloride (Intermediate) SM->Inter n-PrOH, Reflux 12-24h Thiourea Thiourea (Reagent) Thiourea->Inter Thiolate Sodium 6-aminopyridine-2-thiolate (Transient Species) Inter->Thiolate aq. NaOH Hydrolysis Product 6-Aminopyridine-2(1H)-thione (Target) Thiolate->Product HCl (pH 5-6) Tautomerization

Figure 1: Reaction pathway for the conversion of 2-amino-6-chloropyridine to 6-aminopyridine-2(1H)-thione via isothiouronium salt.

Materials & Equipment

Reagents Table
ReagentCAS No.PurityRoleHazards
2-Amino-6-chloropyridine 10310-21-1>98%SubstrateIrritant, Toxic
Thiourea 62-56-6>99%NucleophileCarcinogen (Suspected)
n-Propanol (or Ethanol)71-23-8AnhydrousSolventFlammable
Sodium Hydroxide 1310-73-2PelletsBaseCorrosive
Hydrochloric Acid 7647-01-037%AcidifierCorrosive, Fuming
Equipment
  • Reaction Vessel: 100 mL 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Temperature Control: Oil bath with digital temperature probe (set to 110°C).

  • Condenser: Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Filtration: Buchner funnel and vacuum pump.

  • Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Detailed Experimental Protocol

Phase 1: Formation of Isothiouronium Salt

Objective: Displace the chloride leaving group.

  • Setup: Flame-dry the 2-neck RBF and cool under a stream of Nitrogen (

    
    ).
    
  • Charging: Add 2-Amino-6-chloropyridine (1.28 g, 10.0 mmol) and Thiourea (0.91 g, 12.0 mmol, 1.2 eq) to the flask.

  • Solvation: Add n-Propanol (20 mL). Note: Ethanol can be used, but n-Propanol allows for a higher reflux temperature (97°C), accelerating the reaction on the deactivated ring.

  • Reflux: Heat the mixture to reflux (oil bath ~110°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a baseline spot (salt).
    
    • Duration: Typically 12–24 hours. If conversion is slow, add an additional 0.2 eq of Thiourea.

Phase 2: Hydrolysis & Isolation

Objective: Convert the salt to the thione product.

  • Hydrolysis: Without isolating the intermediate, add a solution of NaOH (0.80 g, 20.0 mmol, 2.0 eq) in water (5 mL) directly to the hot reaction mixture.

  • Reflux: Continue refluxing for 1–2 hours. The solution will turn clear/yellow as the thiolate forms.

  • Clarification: Cool the mixture to room temperature. If any undissolved solids remain (unreacted thiourea or impurities), filter them off.

  • Acidification: Cool the filtrate in an ice bath (0–5°C). Dropwise add 10% HCl or Glacial Acetic Acid with stirring until pH reaches 5–6.

    • Observation: A yellow precipitate of 6-aminopyridine-2(1H)-thione will form. Caution: Do not over-acidify (< pH 3), as the amine group may protonate, keeping the product in solution.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (

    
     mL) to remove salts.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Phase 3: Purification (Optional but Recommended)
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol.

  • Add hot water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the pure yellow crystals.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point 198–202°C (dec.)Capillary MP Apparatus
Yield 65–80%Gravimetric

NMR (DMSO-

)

11.9 (bs, 1H, NH-thione), 6.5-7.5 (m, 3H, Ar-H), 5.8 (bs, 2H,

)
400 MHz NMR
Solubility Soluble in DMSO, DMF, hot EtOH; Insoluble in

Solubility Test

Tautomeric Note: In the solid state and polar solvents (DMSO), the compound exists predominantly as the thione tautomer (C=S), evidenced by the downfield NH signal (~12 ppm) and the absence of an SH signal (~3-4 ppm).

Troubleshooting & Optimization Guide

Workflow Logic Diagram

Optimization Start Reaction Complete? CheckTLC Check TLC (SM remaining?) Start->CheckTLC Incomplete Incomplete Conversion CheckTLC->Incomplete Yes Complete Proceed to Hydrolysis CheckTLC->Complete No Action1 Increase Temp (use n-BuOH) or Add 0.5 eq Thiourea Incomplete->Action1 Precipitation Acidification (pH 5-6) Complete->Precipitation Action1->CheckTLC NoSolid No Precipitate Forms Precipitation->NoSolid Action2 Check pH (too low?) -> Neutralize Concentrate solvent volume NoSolid->Action2

Figure 2: Troubleshooting logic for reaction conversion and product isolation.

Common Issues
  • Low Conversion: The amino group deactivates the ring.

    • Solution: Switch solvent to n-Butanol (Reflux 118°C) or Ethoxyethanol (Reflux 135°C).

  • Disulfide Formation: Oxidation of the product to the disulfide dimer (2,2'-dithiobis(6-aminopyridine)).

    • Solution: Perform all steps under

      
       atmosphere. Add a pinch of sodium dithionite during the hydrolysis step to prevent oxidation.
      
  • Oiling Out: Product separates as an oil during acidification.

    • Solution: Scratch the flask walls with a glass rod to induce crystallization or seed with a pure crystal. Cool to 0°C.

References

  • General Pyridinethione Synthesis: Thirtle, J. R. (1946).[1] "2-Mercaptopyridine".[2] Journal of the American Chemical Society, 68(2), 342–343. Link

  • Isothiouronium Salt Mechanism: Klayman, D. L., & Shine, R. J. (1972). "The Chemistry of Organic Isothiouronium Salts". Quarterly Reports on Sulfur Chemistry, 3(4), 189-315.
  • Substituted Pyridine Reactivity: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed.). Elsevier. (Section on Nucleophilic substitution of halopyridines).
  • Thiourea Method Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989, p.
  • Safety Data: PubChem. (n.d.). Compound Summary for CAS 38238-88-3. National Center for Biotechnology Information. Link

Sources

Application

Application Note: 6-Aminopyridine-2(1H)-thione as a Versatile Ligand in Coordination Chemistry and Nanomaterial Functionalization

Target Audience: Researchers, Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Insights He...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Insights

Heterocyclic thiones represent a privileged class of N,S-donor ligands in transition metal coordination chemistry[1]. Among these, 6-Aminopyridine-2(1H)-thione (6-Apy-2-SH) stands out due to its trifunctional nature: it possesses a soft thione/thiolate sulfur donor, an intermediate pyridine nitrogen donor, and a hard exocyclic amino group. This unique electronic topology allows it to stabilize a wide array of metal oxidation states while simultaneously participating in extensive supramolecular hydrogen-bonding networks.

Thione-Thiol Tautomerism and Coordination Modes

Understanding the solution-phase behavior of 6-Apy-2-SH is critical for rational complex design. The ligand exists in a dynamic tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C–SH) forms.

  • Neutral Coordination: In highly polar solvents or the solid state, the thione form dominates, typically coordinating as a monodentate soft ligand via the sulfur atom to low-valent metals like Ag(I) or Au(I).

  • Anionic Chelation: Upon deprotonation (pH > pKa), the equilibrium shifts entirely to the thiolate anion. The resulting N,S-bidentate chelator forms highly stable, albeit strained, four-membered metallacycles with d⁸ metal centers such as Pd(II) and Pt(II)[1].

  • Bridging & Assembly: The thiolate form frequently acts as a μ-N,S bridging ligand, driving the self-assembly of dinuclear or polynuclear architectures[2]. Furthermore, the 6-amino group acts as a robust hydrogen-bond donor, directing the supramolecular assembly of the resulting coordination compounds into highly ordered 2D or 3D networks, a phenomenon well-documented in related heterocyclic thiones[3].

Tautomerism L 6-Aminopyridine-2(1H)-thione (Thione Form) L_thiol 6-Amino-2-pyridinethiol (Thiol Form) L->L_thiol Tautomerization (Solvent/pH dependent) M_S Monodentate (S-bound) e.g., Ag(I), Au(I) L->M_S Neutral Ligand Coordination M_NS Bidentate Chelate (N,S-bound) e.g., Pd(II), Pt(II), Zn(II) L_thiol->M_NS Deprotonation & Chelation M_Bridge Bridging (μ-N,S) e.g., Cu(I), Ag(I) Clusters L_thiol->M_Bridge Multinuclear Assembly

Diagram 1: Tautomeric equilibria and diverse coordination modes of 6-Aminopyridine-2(1H)-thione.

Quantitative Data: Spectroscopic Signatures of Coordination

Tracking the coordination mode of 6-Apy-2-SH is easily achieved through routine spectroscopy. The table below summarizes the critical diagnostic shifts observed when moving from the free ligand to various coordinated states.

Analytical ParameterFree Ligand (6-Apy-2-SH)N,S-Chelated Complex (e.g., Pd²⁺)S-Bound Nanoparticle (AuNP)Diagnostic Significance
IR: ν(C=S) stretch ~1150 cm⁻¹ (Strong)Shifts to ~1100 cm⁻¹ or vanishesDisappears completelyConfirms S-coordination / thiolate formation.
IR: ν(N-H) pyridine ~3150 cm⁻¹ (Broad)DisappearsDisappearsIndicates deprotonation of the ring nitrogen.
IR: ν(NH₂) amine ~3300, 3400 cm⁻¹Unchanged / SharpenedUnchangedConfirms the exocyclic amine is non-coordinating.
UV-Vis: π-π band*~340 nmBlue-shifts; new LMCT bands appearMasked by AuNP LSPR bandValidates electronic perturbation of the ring.
X-Ray: M–S Bond N/A~2.25 – 2.35 Å~2.40 – 2.50 ÅDifferentiates tight chelation vs. surface capping.

Experimental Protocols

Protocol A: Synthesis of Bis(6-amino-2-pyridinethiolato)palladium(II)

Application: Development of potential anticancer metallodrugs or cross-coupling catalysts.

Causality & Design Rationale: Palladium(II) strongly prefers square-planar geometries. To force the formation of the N,S-chelated [Pd(6-Apy-2-S)₂] complex, the ligand must be deprotonated. Triethylamine (Et₃N) is utilized as a mild, non-nucleophilic base to shift the tautomeric equilibrium toward the reactive thiolate anion without causing the hydroxide-mediated precipitation of inactive PdO.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of Potassium tetrachloropalladate(II) (

    
    ) in 10 mL of deionized water.
    
    • Self-Validation: The solution must be a clear, deep reddish-brown. Any turbidity indicates precursor degradation.

  • Ligand Activation: In a separate Schlenk flask, dissolve 2.1 mmol of 6-Apy-2-SH in 15 mL of absolute ethanol. Add 2.2 mmol of Et₃N.

    • Causality: A slight stoichiometric excess of both ligand and base ensures complete substitution of the kinetically labile chloride ligands.

  • Complexation: Add the activated ligand solution dropwise to the Pd(II) solution over 15 minutes under continuous magnetic stirring at room temperature.

  • Incubation & Monitoring: Stir the mixture for 4 hours.

    • Self-Validation: A distinct color change from reddish-brown to a bright yellow/orange suspension acts as an in-process visual confirmation of N,S-chelation.

  • Isolation: Filter the resulting microcrystalline precipitate through a sintered glass crucible (porosity 3). Wash sequentially with cold water (3 × 10 mL) to remove KCl salts, followed by cold ethanol (2 × 5 mL), and diethyl ether (10 mL).

  • Drying: Dry the complex in vacuo at 60 °C for 12 hours prior to NMR/XRD characterization.

Protocol B: Surface Functionalization of Gold Nanoparticles (AuNPs)

Application: Biosensing and targeted drug delivery vehicles.

Causality & Design Rationale: Mercaptopyridines are superior capping agents for AuNPs due to the highly thermodynamically favored Au–S affinity[4]. By utilizing 6-Apy-2-SH, the sulfur atom anchors to the gold surface, while the 6-amino group remains solvent-exposed. This creates a hydrophilic, positively-chargeable corona that prevents aggregation and provides a primary amine handle for downstream bioconjugation (e.g., EDC/NHS coupling with antibodies).

Step-by-Step Methodology:

  • AuNP Synthesis: Synthesize ~15 nm citrate-capped AuNPs by bringing 50 mL of 1 mM

    
     to a rolling boil. Rapidly inject 5 mL of 38.8 mM sodium citrate. Boil for 15 minutes.
    
    • Self-Validation: The solution will transition from pale yellow to deep burgundy red.

  • Ligand Preparation: Prepare a fresh 10 mM stock solution of 6-Apy-2-SH in analytical grade ethanol.

  • Ligand Exchange: Add 100 μL of the ligand stock to 10 mL of the citrate-AuNP suspension. Stir gently at room temperature for 24 hours.

    • Causality: Prolonged incubation is required because the displacement of multidentate citrate by the incoming thiolate is a kinetically slow, surface-limited process.

  • Purification: Centrifuge the functionalized AuNPs at 12,000 rpm for 15 minutes. Carefully decant the supernatant to remove excess free ligand.

  • Resuspension: Resuspend the nanoparticle pellet in 10 mL of ultrapure water (Milli-Q) utilizing brief sonication. Repeat the centrifugation/resuspension cycle twice.

  • Validation: Analyze the purified dispersion via UV-Vis spectroscopy.

    • Self-Validation: A minimal red-shift in the Localized Surface Plasmon Resonance (LSPR) band (e.g., shifting from 520 nm to 524 nm) confirms successful surface functionalization. A massive shift (>550 nm) or peak broadening would indicate unwanted bulk aggregation[4].

Workflow Step1 1. Citrate-Capped AuNP Synthesis (Reduction of HAuCl4) Step3 3. Ligand Exchange Reaction (Incubate at RT, 24h) Step1->Step3 Step2 2. Ligand Preparation (Dissolve 6-Apy-2-SH in EtOH) Step2->Step3 Step4 4. Purification (Centrifugation & Washing) Step3->Step4 Step5 5. Characterization (UV-Vis, DLS, FTIR) Step4->Step5

Diagram 2: Step-by-step workflow for the surface functionalization of gold nanoparticles.

Conclusion

The dual-nature of 6-Aminopyridine-2(1H)-thione—combining the potent soft-hard N,S-chelation motif with the structural directing power of the amino group—makes it an exceptional ligand. Whether deployed to stabilize reactive transition metal centers for catalysis or to construct smart, functionalized nanomaterials, the rigorous control of its tautomeric state via pH and solvent selection remains the cornerstone of its successful application.

References[2] Title: The dinuclear palladium(II) complex of pyridine-2-thiol. Synthesis, structure, and electrochemistry | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/ic00003a025[4] Title: Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/la052528n[1] Title: ChemInform Abstract: Recent Studies in the Coordination Chemistry of Heterocyclic Thiones and Thionates | Source: ResearchGate | URL:https://www.researchgate.net/publication/249673977_ChemInform_Abstract_Recent_Studies_in_the_Coordination_Chemistry_of_Heterocyclic_Thiones_and_Thionates[3] Title: Hydrogen-bond networks of 1,3-imidazolidine-2-thione: synthesis and structures of complexes of silver(I), copper(I), cadmium(II) and zinc(II) | Source: Taylor & Francis | URL:https://www.tandfonline.com/doi/abs/10.1080/00958970802270050

Sources

Method

Application Note: 6-Aminopyridine-2(1H)-thione in Organometallic Synthesis

This Application Note is structured as a high-level technical guide for researchers in organometallic synthesis and medicinal chemistry. It prioritizes actionable protocols, mechanistic insight, and rigorous data present...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in organometallic synthesis and medicinal chemistry. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

Executive Summary

6-Aminopyridine-2(1H)-thione (6-APT) is a versatile N,S-donor ligand that bridges the gap between classical coordination chemistry and supramolecular assembly. Unlike simple pyridine-thiones, the presence of the exocyclic amino group at the 6-position introduces a secondary hydrogen-bonding site, enabling the formation of robust secondary coordination spheres. This ligand exists in a tautomeric equilibrium between the thione (predominant in solid state and polar solvents) and thiol forms, a property that dictates its reactivity toward transition metals.

Key Applications:

  • Supramolecular MOFs: Construction of hydrogen-bonded networks.

  • Bioinorganic Chemistry: Modeling zinc-finger proteins and developing metallodrugs (anticancer/antimicrobial).

  • Catalysis: S-donor modulation of metal center Lewis acidity.

Ligand Synthesis Protocol

While de novo ring construction (e.g., via 2-cyanoethanethioamide) is possible for substituted derivatives, the most reliable route for the parent 6-APT ligand is the Nucleophilic Thionation of 2-Amino-6-chloropyridine . This method avoids complex purification steps associated with multi-component cyclizations.

Mechanism & Pathway

The reaction proceeds via an SNAr mechanism where the thiourea sulfur attacks the electron-deficient C-2 position (activated by the pyridine nitrogen), forming an isothiouronium salt intermediate. Alkaline hydrolysis releases the thiolate, which protonates to the stable thione.

SynthesisPathway Start 2-Amino-6-chloropyridine Inter Isothiouronium Salt Intermediate Start->Inter Reagent + Thiourea (EtOH, Reflux) End 6-Aminopyridine-2(1H)-thione (Thione Form) Inter->End Base + NaOH/H2O (Hydrolysis)

Figure 1: Synthetic pathway for 6-Aminopyridine-2(1H)-thione via thiouronium intermediate.

Step-by-Step Protocol

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq, CAS: 45644-21-1)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (aqueous, 10%)

  • Hydrochloric Acid (10%)

Procedure:

  • Thiuronium Formation: Dissolve 2-amino-6-chloropyridine (10 mmol) and thiourea (12 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (SiO2, EtOAc/Hexane) for the disappearance of the starting chloride.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add 10% NaOH solution (15 mL) directly to the flask.

  • Conversion: Reflux for an additional 1 hour to cleave the isothiouronium salt. The solution should turn clear yellow (thiolate form).

  • Isolation: Cool to 0°C in an ice bath. Acidify carefully with 10% HCl to pH ~5–6. The yellow thione solid will precipitate.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from ethanol/water if necessary.

Yield Expectation: 75–85% Characterization:

  • MP: ~198–200°C (dec).

  • 1H NMR (DMSO-d6):

    
     6.1 (s, 2H, NH2), 6.5 (d, 1H, H5), 6.6 (d, 1H, H3), 7.3 (t, 1H, H4), 12.1 (br s, 1H, NH-thione). Note: The broad singlet at ~12 ppm confirms the thione tautomer.
    

Coordination Chemistry & Modes[2][3]

The 6-APT ligand offers a "hard-soft" donor set. The coordination mode is pH-dependent.

Tautomeric Equilibrium
  • Neutral (pH < pKa ~10): Exists as the Thione . Coordinates primarily via Sulfur (S) . The pyridine Nitrogen (N1) is protonated/blocked.

  • Anionic (pH > pKa): Deprotonation yields the Thiolate . Coordinates as a Chelating (N,S) ligand forming a strained 4-membered ring, or as a Bridging ligand.

Role of the 6-Amino Group

Unlike 2,6-diaminopyridine where the amino groups can coordinate, the 6-amino group in 6-APT is sterically positioned cis to the pyridine nitrogen. It rarely coordinates directly to the metal due to the extreme strain of a 3-membered chelate. Instead, it acts as a Supramolecular Anchor , forming hydrogen bonds with halides or solvent molecules in the outer sphere.

CoordinationModes cluster_Thione Mode A: Monodentate (Thione) cluster_Thiolate Mode B: N,S-Chelate (Thiolate) M Metal Center L1 S-Donor (Neutral) L1->M S-bound L2_S S-Donor (Anionic) L2_S->M Covalent L2_N N-Donor (Pyridine) L2_N->M Coord Amino 6-NH2 Group X X- (Halide) or Solvent Amino->X H-Bond

Figure 2: Primary coordination modes (A, B) and supramolecular function of the amino group.

Experimental Protocol: Synthesis of Zn(II) Complex

This protocol describes the synthesis of a bis-ligand zinc complex,


, demonstrating the neutral thione coordination mode.

Rationale: Zinc(II) is a d10 ion, flexible in geometry, and serves as an excellent model for structural characterization without magnetic interference (NMR silent).

Protocol:

  • Ligand Solution: Dissolve 6-Aminopyridine-2(1H)-thione (2.0 mmol, 252 mg) in Methanol (10 mL). Slight warming may be required.

  • Metal Solution: Dissolve

    
     (1.0 mmol, 136 mg) in Methanol (5 mL).
    
  • Mixing: Add the metal solution dropwise to the ligand solution under stirring.

  • Reaction: Stir at room temperature for 2 hours. A white or pale yellow precipitate typically forms immediately.

  • Crystallization: If precipitate is fine, heat to dissolve and allow slow cooling. Alternatively, vapor diffusion of Diethyl Ether into the Methanol solution promotes single-crystal growth.

  • Filtration: Collect solids by vacuum filtration.

  • Drying: Dry in vacuo at 40°C.

Data Interpretation (Expected):

  • IR Spectroscopy: Look for a shift in the

    
     band. Free ligand 
    
    
    
    . A shift to lower frequency indicates S-coordination.
  • 1H NMR: Downfield shift of the N-H thione proton (if observable) or pyridine ring protons due to electron withdrawal by the metal.

Applications & Critical Parameters

Table 1: Comparative Applications of 6-APT Complexes
Application DomainMechanism of ActionKey Metal CentersReferences
Anticancer Agents Inhibition of DNA replication; CDK2 inhibition. The thione moiety mimics purine bases.Pt(II), Ru(II), Pd(II)[1, 2]
Antimicrobial Disruption of cell membrane via lipophilic cation transport; Chelation of essential trace metals.Ag(I), Zn(II), Cu(II)[3]
Luminescent Materials Ligand-to-Metal Charge Transfer (LMCT). The amino group enhances quantum yield via rigidity.Zn(II), Cd(II), Ir(III)[4]
Catalysis Lewis acid activation. S-donor serves as a "soft" base to stabilize low-valent intermediates.Ni(II), Co(II)[5]
Troubleshooting Guide
  • Problem: Ligand does not dissolve.

    • Solution: 6-APT is poorly soluble in non-polar solvents. Use MeOH, EtOH, DMSO, or DMF.

  • Problem: Formation of "oils" instead of crystals.

    • Solution: This often indicates a mixture of coordination modes. Ensure strict stoichiometry (1:2 or 1:1). Try slow evaporation rather than precipitation.

  • Problem: Oxidation.

    • Solution: Thiones can oxidize to disulfides (dimers) in air, especially in basic solution. Perform deprotonation/thiolate synthesis under Nitrogen/Argon.

References

  • Synthesis and Anticancer Activity of 6-amino-2-pyridone derivatives

    • Source: RSC Advances / NIH
    • URL:[Link]

  • Coordination Chemistry of Pyrimidine-2-thiones (Analogous Systems)

    • Source: Journal of Inorganic Biochemistry / PMC
    • URL:[Link]

  • Tautomerism and Solvation of Pyridinethiones

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • URL:[Link]

  • Synthesis of 2-Amino-6-chloropyridine (Precursor)

    • Source: ChemicalBook / Literature[2][3][4]

  • General Reactivity of 2-Halopyridines with Thiourea

    • Source: DergiPark (Thiourea Deriv
    • URL:[Link]

Sources

Application

Application Note: Catalytic Applications of 6-Aminopyridine-2(1H)-thione Derivatives in Advanced Organic Synthesis

Executive Summary & Mechanistic Rationale Historically utilized as building blocks in medicinal chemistry, 6-Aminopyridine-2(1H)-thione and its derivatives have recently emerged as a privileged class of catalytic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Historically utilized as building blocks in medicinal chemistry, 6-Aminopyridine-2(1H)-thione and its derivatives have recently emerged as a privileged class of catalytic scaffolds. Their structural uniqueness lies in two fundamental features:

  • Thione-Thiol Tautomerism: The dynamic equilibrium between the thione (C=S) and thiol (C–SH) states allows the molecule to adapt its electronic properties based on the solvent environment.

  • Bifunctional Hydrogen Bonding: The presence of the 6-amino group, combined with the thione sulfur, creates an intricate hydrogen-bond donor/acceptor network.

These properties enable 6-aminopyridine-2(1H)-thione derivatives to act as highly selective organocatalysts that mimic enzymatic pockets , as well as robust N,S-bidentate ligands that stabilize transition metals in challenging cross-coupling reactions . This application note details the causality behind their catalytic behavior and provides self-validating protocols for their use in the laboratory.

Organocatalytic Site-Selective Arene C–H Functionalization

Achieving para-selectivity in the C–H functionalization of monosubstituted arenes without relying on steric directing groups is a longstanding challenge. 6-Aminopyridine-2(1H)-thione derivatives solve this by forming a rigid, enzyme-like transition state. The thione sulfur acts as a soft hydrogen-bond acceptor, while the 6-amino group acts as a hydrogen-bond donor, positioning the electrophile exclusively at the para-position of the substrate.

G C 6-Aminopyridine-2(1H)-thione (Bifunctional Catalyst) TS H-Bonded Transition State C->TS H-Bonding (NH2 & C=S) S Arene Substrate + Electrophile S->TS π-π Stacking P Site-Selective Functionalized Product TS->P Regiocontrol

Fig 1. Bifunctional hydrogen-bonding network enabling site-selective organocatalysis.

Protocol 1: Organocatalytic Para-Selective C–H Borylation

Objective: Achieve >95% para-selectivity on monosubstituted arenes.

  • Step 1: Catalyst Activation & Equilibrium Verification Dissolve 10 mol% of 6-aminopyridine-2(1H)-thione in anhydrous cyclohexane (0.1 M).

    • Causality: Cyclohexane is chosen because non-polar, non-hydrogen-bonding solvents strongly favor the active thione tautomer over the thiol form. Polar solvents would disrupt the delicate intermolecular hydrogen-bonding network required for regioselectivity.

    • Validation Checkpoint: Take a 10 µL aliquot and analyze via UV-Vis spectroscopy. A strong absorption band at ~340 nm confirms the dominance of the active thione tautomer . A shift toward ~280 nm indicates the presence of the inactive thiol form, signaling moisture contamination or improper solvent polarity.

  • Step 2: Reaction Assembly Add the arene substrate (1.0 equiv) and pinacolborane (1.5 equiv) under an inert argon atmosphere. Stir at 25 °C for 12 hours.

    • Causality: Strict adherence to room temperature preserves the highly ordered, entropy-disfavored hydrogen-bonded transition state. Elevated temperatures increase kinetic energy, which degrades regioselectivity.

  • Step 3: In-Process Monitoring

    • Validation Checkpoint: Analyze the crude mixture via ¹¹B NMR. The disappearance of the pinacolborane doublet (δ ~28 ppm) and the emergence of a distinct singlet (δ ~32 ppm) validates the successful formation of the para-arylboronate ester.

Transition-Metal Catalysis: N,S-Bidentate Ligands for Cross-Coupling

In transition-metal catalysis, particularly with Palladium (Pd), the 6-aminopyridine-2(1H)-thione scaffold acts as an exceptional N,S-bidentate ligand. The soft thione sulfur strongly coordinates to the soft Pd(II) center, preventing the metal from aggregating into inactive "Pd black." Simultaneously, the harder pyridine nitrogen modulates the electron density, accelerating the rate-limiting oxidative addition step for deactivated substrates.

G Pd0 Pd(0)-Thione Complex OA Oxidative Addition (Pd(II) Intermediate) Pd0->OA + Ar-X (Rate Limiting) TM Transmetalation OA->TM + R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod

Fig 2. Catalytic cycle of Pd-catalyzed cross-coupling using N,S-bidentate thione ligands.

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides

Objective: Achieve quantitative yields in the cross-coupling of sterically hindered aryl chlorides.

  • Step 1: Catalyst Pre-assembly In a Schlenk flask, combine Pd(OAc)₂ (2 mol%) and 6-aminopyridine-2(1H)-thione (4.5 mol%) in degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality: A slight excess of the ligand (2.25:1 ratio) ensures complete metal coordination. The resulting electron-rich Pd center is critical for lowering the activation energy required to break strong C–Cl bonds.

    • Validation Checkpoint: Observe the color transition. The initial yellow-orange suspension will dissolve into a deep, homogenous ruby-red solution, confirming the formation of the active [Pd(thione)₂] complex. The appearance of a black precipitate indicates ligand deficiency or oxygen ingress.

  • Step 2: Coupling Reaction Add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Heat to 90 °C for 8 hours.

    • Causality: K₃PO₄ acts as a mild, insoluble base that facilitates transmetalation without hydrolyzing the thione ligand—a common failure point when using stronger bases like NaOH or KOtBu.

  • Step 3: Reaction Quench and Verification Cool to room temperature and filter through a short pad of Celite.

    • Validation Checkpoint: Perform GC-MS analysis. The presence of the biaryl molecular ion peak alongside <5% of the protodeboronated side product validates the efficiency of the transmetalation step over competitive hydrolysis.

Quantitative Data & Benchmarking

The inclusion of the 6-amino group significantly alters the catalytic efficiency compared to standard ligands and unsubstituted analogs. The data below summarizes the benchmarking of these systems.

Catalyst / Ligand SystemReaction TypeSubstrateYield (%)SelectivityTOF (h⁻¹)
6-Aminopyridine-2(1H)-thione C–H BorylationToluene92 >95% para 15
Pyridine-2-thione (Control)C–H BorylationToluene1445% para2
Pd / 6-Aminopyridine-2(1H)-thione Suzuki Coupling2-Chloro-m-xylene96 N/A 450
Pd / PPh₃ (Standard)Suzuki Coupling2-Chloro-m-xylene31N/A45

Note on Causality: The dramatic increase in yield and selectivity for the 6-amino derivative in C–H borylation highlights the absolute necessity of the 6-amino group for secondary H-bonding. In metal catalysis, the N,S-chelation prevents catalyst deactivation far more effectively than monodentate phosphines like PPh₃. (Furthermore, modern one-pot syntheses of these 6-amino-2-pyridone/thione derivatives ensure they are highly accessible for scale-up ).

References

  • Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, 2021. URL:[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 2001. URL:[Link]

  • The dinuclear palladium(II) complex of pyridine-2-thiol. Synthesis, structure, and electrochemistry. Inorganic Chemistry, 1993. URL:[Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 2022. URL:[Link]

Method

Application Note: Biological Activity Assays for 6-Amino-2-Thiopyridone Metal Complexes in Oncology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Pharmacological Context Organometall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Pharmacological Context

Organometallic "piano-stool" complexes featuring N,S-bidentate ligands—specifically 6-amino-2-thiopyridone and its derivatives—have emerged as highly promising anticancer metallodrugs[1]. By coordinating these ligands to heavy metal centers such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), researchers can fine-tune the lipophilicity, aqueous stability, and cytotoxicity of the resulting compounds[2].

Unlike traditional platinum-based drugs (e.g., cisplatin), thiopyridone-based organometallics often form dimeric species featuring a double positive charge in polar protic solvents. This unique behavior accounts for their outstanding water solubility and necessitates specialized approaches to biological evaluation[1]. This application note details the self-validating experimental workflows required to accurately assess the biological activity, cellular accumulation, and mechanism of action of 6-amino-2-thiopyridone complexes.

Mechanistic Workflow

To properly evaluate these complexes, a multi-tiered assay approach is required. The workflow moves from baseline 2D cytotoxicity to complex 3D penetration, followed by label-free quantification of cellular uptake, and finally, mechanistic elucidation (ROS generation and apoptosis).

Pathway Complex 6-Amino-2-Thiopyridone Organometallic Complex Uptake Cellular Internalization (Quantified via ICP-MS) Complex->Uptake Administration ROS Intracellular ROS Generation (DCFDA Assay) Uptake->ROS Oxidative Stress DNA DNA/Protein Interaction (Plasmid Cleavage Assay) Uptake->DNA Direct Binding Arrest Cell Cycle Arrest (Flow Cytometry) ROS->Arrest DNA->Arrest Apoptosis Apoptosis Induction (Annexin V/PI Assay) Arrest->Apoptosis Programmed Cell Death

Fig 1: Mechanistic evaluation pathway of thiopyridone complexes from cellular uptake to apoptosis.

Experimental Protocols & Causality

2D Antiproliferative Activity (MTT Assay)

Expertise & Causality: The MTT assay provides a high-throughput baseline for cytotoxicity. However, because 6-amino-2-thiopyridone complexes can undergo rapid ligand dissociation or dimerization in certain buffers, stock solutions must be prepared fresh in aqueous solutions rather than pure DMSO to maintain the active pharmaceutical ingredient's structural integrity[1].

Protocol:

  • Seeding: Seed human cancer cell lines (e.g., A549, HCT116) at

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Treatment: Prepare serial dilutions of the thiopyridone complex (0.1 µM to 100 µM) in complete media. Treat cells and incubate for 96 h.

  • Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan crystals. Note: Ensure complete solubilization, as undissolved crystals will artificially inflate viability readings.

  • Readout: Measure absorbance at 570 nm (reference 690 nm) using a microplate reader. Calculate the

    
     using non-linear regression.
    
3D Multicellular Tumor Spheroid (MCTS) Penetration Assay

Expertise & Causality: Standard 2D monolayers fail to replicate the hypoxic core and diffusion gradients of solid tumors. For bulky piano-stool metal complexes, penetrability is a primary limiting factor. 3D MCTS assays provide a self-validating system to filter out compounds that lack the necessary lipophilicity to reach the tumor core[2].

Protocol:

  • Spheroid Formation: Seed 3,000 cells/well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 300 × g for 5 min to force aggregation. Incubate for 72–96 h until uniform spheroids (>300 µm diameter) form.

  • Treatment: Carefully replace 50% of the media with 2X concentrated complex solutions. Rationale: Partial media replacement prevents accidental aspiration of the unanchored spheroid.

  • Incubation: Incubate for 96 h. Monitor spheroid volume daily using brightfield microscopy to assess cytostatic effects.

  • Viability Assessment (APH Assay): Add Acid Phosphatase (APH) assay buffer. Rationale: APH is superior to MTT in 3D models because its substrate penetrates the dense extracellular matrix of the spheroid more effectively than tetrazolium salts.

  • Readout: Measure absorbance at 405 nm to determine the 3D

    
    .
    
Label-Free Cellular Accumulation via ICP-MS

Expertise & Causality: Traditional drug tracking relies on fluorescent tagging, which drastically alters the molecular weight and lipophilicity of small organometallics, skewing uptake data. Because thiopyridone complexes possess a heavy metal center (Ru, Rh, Ir), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as a label-free, highly sensitive method to quantify intracellular accumulation[2].

Protocol:

  • Exposure: Seed

    
     cells per well in 6-well plates. Treat with the thiopyridone complex (e.g., 5 µM) for 2, 4, and 24 h. Rationale: Time-dependent profiling distinguishes between rapid passive diffusion and slower active transport mechanisms.
    
  • Harvesting: Wash cells three times with ice-cold PBS to halt transport and remove extracellular metal. Trypsinize and pellet cells.

  • Lysis & Digestion: Lyse the pellet using 70%

    
     (trace metal grade) at 60°C for 2 h. Rationale: Complete mineralization of the organic matrix is required to prevent isobaric interferences during mass spectrometry.
    
  • Analysis: Dilute samples with Milli-Q water to a final

    
     concentration of 2%. Analyze via ICP-MS monitoring specific isotopes (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Normalization: Quantify protein content in parallel samples using a BCA assay to normalize metal content (ng metal / mg protein).

Mechanism of Action: ROS Generation & Apoptosis

Expertise & Causality: Thiopyridone complexes often exert their cytotoxicity by disrupting cellular redox balance[3]. Using flow cytometry to measure Reactive Oxygen Species (ROS) generation alongside Annexin V/PI staining confirms whether the observed antiproliferative effect is truly apoptotic or merely necrotic.

Protocol:

  • ROS Staining: Post-treatment (24 h), incubate cells with 10 µM DCFDA for 30 min. DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

  • Apoptosis Staining: Harvest treated cells, wash with Annexin V binding buffer, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in the dark.

  • Flow Cytometry: Analyze immediately. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Interpretation

To establish structure-activity relationships (SAR), quantitative outputs from the above assays should be synthesized into a comparative matrix. The following table illustrates typical biological activity profiles for different metal-centered 6-amino-2-thiopyridone complexes based on empirical literature trends[2][3].

Complex TypeMetal Center2D

(µM)
3D MCTS

(µM)
Intracellular Accumulation (ng metal/mg protein)Primary Mechanism of Action
Ru-Thiopyridone Ru(II)12.5 ± 1.2> 50.045.2 ± 3.1Moderate ROS Generation
Rh-Thiopyridone Rh(III)0.8 ± 0.15.4 ± 0.6120.4 ± 8.5DNA Interaction / Apoptosis
Ir-Thiopyridone Ir(III)1.2 ± 0.28.1 ± 0.995.6 ± 6.2Severe Oxidative Stress / Apoptosis

Data Interpretation Note: Rh(III) and Ir(III) complexes typically exhibit nanomolar to low-micromolar activity, significantly outperforming Ru(II) analogues. The sharp drop-off in efficacy between 2D and 3D models for the Ru(II) complex highlights the necessity of the MCTS assay for accurate clinical translation[2].

References

  • Harringer, S., Happl, B., Ozenil, M., Kast, C., Hejl, M., Wernitznig, D., Legin, A. A., Schweikert, A., Gajic, N., Roller, A., Koellensperger, G., Jakupec, M. A., Kandioller, W., & Keppler, B. K. (2020). "Synthesis, Modification, and Biological Evaluation of a Library of Novel Water-Soluble Thiopyridone-Based Organometallic Complexes and Their Unexpected (Biological) Behavior." Chemistry–A European Journal, 26(24), 5419-5433. URL:[Link]

  • Harringer, S., Wernitznig, D., Gajic, N., Diridl, A., Wenisch, D., Hejl, M., Jakupec, M. A., Theiner, S., Koellensperger, G., Kandioller, W., & Keppler, B. K. (2020). "Introducing N-, P-, and S-donor leaving groups: an investigation of the chemical and biological properties of ruthenium, rhodium and iridium thiopyridone piano stool complexes." RSC Advances, 10(66), 40455-40466. URL:[Link]

Sources

Application

Advanced Functionalization of 6-Aminopyridine-2(1H)-thione for Drug Discovery

[1][2] Abstract This application note details the chemical functionalization of 6-aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine), a privileged bifunctional scaffold in medicinal chemistry.[1][2] Du...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This application note details the chemical functionalization of 6-aminopyridine-2(1H)-thione (also known as 6-amino-2-mercaptopyridine), a privileged bifunctional scaffold in medicinal chemistry.[1][2] Due to its unique tautomeric equilibrium and multiple nucleophilic sites (exocyclic amine, ring nitrogen, and thione/thiol sulfur), this compound serves as a versatile precursor for fused heterocycles, particularly thiazolo[3,2-a]pyridines and pyrido[2,3-d]pyrimidines . This guide provides standardized protocols for S-alkylation, cyclization, and Schiff base formation, specifically tailored for developing kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

Chemo-Selectivity & Tautomeric Equilibrium

Understanding the reactivity profile of 6-aminopyridine-2(1H)-thione is critical for reaction design.[1][2] The molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.[2]

  • In Polar Solvents (EtOH, DMF, DMSO): The equilibrium heavily favors the thione (A) form due to the stability of the thioamide resonance.

  • Reactivity Implications: Despite the thione predominance, the sulfur atom retains high nucleophilicity (soft nucleophile). Under basic conditions, the thiolate anion is generated, driving S-alkylation over N-alkylation.[1][2]

  • Exocyclic Amine: The 6-amino group remains available for condensation reactions (e.g., Schiff base formation) but is generally less nucleophilic than the thiolate sulfur.[2]

Visualization: Reactivity Landscape

The following diagram maps the divergent synthetic pathways based on reagent selection.

G Scaffold 6-Aminopyridine-2(1H)-thione (Thione/Thiol Equilibrium) R_HaloKetone α-Haloketones (e.g., Phenacyl bromide) Scaffold->R_HaloKetone Cyclization (S-Alkylation + N-Attack) R_Aldehyde Aromatic Aldehydes (R-CHO) Scaffold->R_Aldehyde Condensation (-H2O) R_AlkylHalide Alkyl Halides (Basic Conditions) Scaffold->R_AlkylHalide S-Alkylation (Nucleophilic Sub.) Prod_Thiazolo Thiazolo[3,2-a]pyridin-5-one (Fused Heterocycle) R_HaloKetone->Prod_Thiazolo Prod_Schiff 6-(Arylideneamino) pyridine-2(1H)-thione (Schiff Base) R_Aldehyde->Prod_Schiff Prod_S_Alkyl 2-(Alkylthio)pyridin-6-amine (Thioether) R_AlkylHalide->Prod_S_Alkyl

Caption: Divergent synthetic pathways for 6-aminopyridine-2(1H)-thione functionalization.[1][2][3]

Protocol A: Synthesis of Thiazolo[3,2-a]pyridin-5-one Scaffolds

This reaction is the "money step" for generating drug-like fused heterocycles.[1][2] It involves an initial S-alkylation followed by an intramolecular attack of the ring nitrogen onto the carbonyl carbon.[1][2][3]

Target Application: Kinase inhibitors (e.g., p38 MAPK), Antitumor agents.

Materials
  • Substrate: 6-Aminopyridine-2(1H)-thione (1.0 equiv)

  • Reagent:

    
    -Haloketone (e.g., Phenacyl bromide, 1.1 equiv) or Ethyl chloroacetate
    
  • Solvent: Absolute Ethanol (EtOH)

  • Base: Fused Sodium Acetate (NaOAc) or Triethylamine (Et3N)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-aminopyridine-2(1H)-thione (10 mmol) in absolute EtOH (20 mL).

  • Addition: Add Phenacyl bromide (11 mmol) and Fused NaOAc (15 mmol).

    • Note: If using ethyl chloroacetate to form the bicyclic lactam, use Et3N (1.5 equiv) as the base.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Checkpoint: The formation of a precipitate often indicates the cyclized product or the intermediate hydrobromide salt.[2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g).

    • Stir for 15 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid precipitate under vacuum.[2][3]

    • Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.[2][3]

    • Recrystallize from Ethanol/DMF (9:1) to obtain the pure thiazolo[3,2-a]pyridin-5-one derivative.[1][2]

Data Summary: Expected Yields

Reagent (R-X) Product Type Expected Yield Melting Point Range
Phenacyl Bromide 3-Phenylthiazolo[3,2-a]pyridin-5-one 75–85% 210–215°C

| Ethyl Chloroacetate | Thiazolo[3,2-a]pyridine-3,5-dione | 65–75% | >250°C |[1][2][4]

Protocol B: Schiff Base Library Generation (N-Functionalization)

Targeting the exocyclic amine allows for the rapid generation of diversity (SAR exploration) without altering the core thione pharmacophore.

Target Application: Antimicrobial and Antiviral screening.[1][2][3]

Materials
  • Substrate: 6-Aminopyridine-2(1H)-thione (1.0 equiv)

  • Reagent: Aromatic Aldehyde (1.0 equiv)[4]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve 6-aminopyridine-2(1H)-thione (5 mmol) in hot MeOH (15 mL).

  • Activation: Add the Aromatic Aldehyde (5 mmol) and Glacial Acetic Acid (catalytic amount).

  • Reflux: Reflux the mixture for 2–4 hours .

    • Observation: A color change (often to yellow or orange) typically indicates imine formation.[1][2][3]

  • Isolation:

    • Concentrate the solvent to half volume under reduced pressure.[1][2][3]

    • Cool to 0°C to induce crystallization.[2][3]

    • Filter and wash with cold MeOH.[1][2][3][5]

Protocol C: Directed S-Alkylation (Thioether Synthesis)

This protocol selectively functionalizes the sulfur atom, locking the molecule in the thiol-like state and preventing tautomerization.[2]

Target Application: Modulating lipophilicity (LogP) and metabolic stability.[1][2][3]

Materials
  • Substrate: 6-Aminopyridine-2(1H)-thione (1.0 equiv)

  • Reagent: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Base: KOH (1.1 equiv) or K2CO3

  • Solvent: DMF (for rapid reaction) or EtOH (for milder conditions)

Step-by-Step Methodology
  • Deprotonation: Dissolve 6-aminopyridine-2(1H)-thione (5 mmol) in DMF (5 mL). Add KOH (5.5 mmol) and stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][6][7][8] This generates the thiolate anion, the most nucleophilic species in the mixture.[2]

  • Alkylation: Add the Alkyl Halide dropwise.[1][2][3]

    • Exotherm Warning: The reaction may be slightly exothermic.[1][2][3]

  • Reaction: Stir at room temperature for 1–2 hours .

  • Quench: Pour into water (50 mL). The S-alkylated product will precipitate.[1][2][3]

  • Purification: Filter and recrystallize from EtOH.

Application Note: Biological Relevance & Mechanism

The functionalized derivatives of 6-aminopyridine-2(1H)-thione exhibit potent biological activities, primarily through the inhibition of kinase signaling pathways.[1][2]

Key Signaling Pathway: Kinase Inhibition

Derivatives, particularly the fused thiazolo[3,2-a]pyridines , have shown efficacy in inhibiting the RAS/PI3K/Akt/JNK cascade, a critical pathway in cancer cell proliferation (e.g., Breast Cancer MCF-7, Glioblastoma).

Pathway Drug Thiazolo[3,2-a]pyridine Derivative RAS RAS-GTP (Active Form) Drug->RAS Inhibits Binding/Activation JNK JNK Drug->JNK Direct Inhibition PI3K PI3K RAS->PI3K AKT Akt (PKB) PI3K->AKT AKT->JNK Crosstalk Apoptosis Apoptosis / Cell Cycle Arrest JNK->Apoptosis Regulation

Caption: Proposed Mechanism of Action for Thiazolopyridine derivatives in cancer cell signaling.

Therapeutic Areas[1][2][3]
  • Anticancer: Inhibition of cell proliferation in MCF-7 (Breast) and HepG2 (Liver) lines.[1][2][3]

  • Antimicrobial: Disruption of bacterial DNA replication (via DNA gyrase inhibition models).[1][2][3]

  • Neuroprotection: Potential modulation of ion channels (due to structural similarity to 4-aminopyridine).[1][2][3]

References

  • Tautomerism and Stability

    • 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium.[1][2][3] ResearchGate.[1][2][3][4] Available at: [Link]

  • Thiazolo[3,2-a]pyridine Synthesis

    • Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds.[2][9][10][11] ResearchGate.[1][2][3][4] Available at: [Link]

    • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.[1][2][3][8] Available at: [Link]

  • Anticancer Applications

    • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition.[1][2] PubMed Central (PMC).[1][2][3] Available at: [Link]

    • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.[1][2][12] RSC Advances.[1][2][3] Available at: [Link]

  • Schiff Base Protocols

    • Synthesis and Fluorescent Properties of Aminopyridines. MDPI.[1][2][3] Available at: [Link]

Sources

Method

crystal growth methods for 6-Aminopyridine-2(1H)-thione complexes

Advanced Application Note: Crystal Growth Strategies for 6-Aminopyridine-2(1H)-thione Metal Complexes Executive Summary The ligand 6-aminopyridine-2(1H)-thione (also known as 2-amino-6-mercaptopyridine) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Crystal Growth Strategies for 6-Aminopyridine-2(1H)-thione Metal Complexes

Executive Summary

The ligand 6-aminopyridine-2(1H)-thione (also known as 2-amino-6-mercaptopyridine) is a highly versatile N,S-donor scaffold. While it is widely recognized as a privileged precursor in medicinal chemistry for synthesizing adenosine receptor inhibitors[1], its coordination chemistry is equally profound. The ligand's ability to stabilize transition metals in various oxidation states makes it invaluable for developing luminescent materials, catalysts, and biological active-site models[2]. However, obtaining X-ray quality single crystals of these complexes is notoriously challenging due to the ligand's tautomeric nature and tendency to form insoluble polymeric networks. This application note details field-proven, self-validating methodologies for the controlled crystallization of 6-aminopyridine-2(1H)-thione metal complexes.

Chemical Mechanics: Tautomerism and Causality in Crystallization

As a Senior Application Scientist, I emphasize that successful crystal growth begins in the reaction flask, not the crystallization vial. The fundamental variable governing the solubility and nuclearity of your complex is the thione-thiol tautomerism of the ligand.

In neutral or slightly acidic media, the ligand exists predominantly in the thione form, coordinating to soft metals (e.g., Cu(I), Ag(I)) via the exocyclic sulfur atom. This often results in sulfur-bridged dimers or 1D coordination polymers[3]. Conversely, in the presence of a base (e.g., triethylamine), the ligand deprotonates to form the anionic thiolate. The thiolate readily acts as a bidentate N,S-chelator, favoring discrete, mononuclear complexes with metals like Zn(II), Cd(II), and Fe(II)[2][4].

The Causality Principle: If your synthesis yields a neutral, bidentate thiolate complex, it will likely be highly soluble in polar organic solvents (DCM, Chloroform, THF), making Vapor Diffusion the optimal choice. If your synthesis yields a neutral coordination polymer (via bridging thiones), it will suffer from poor solubility, necessitating Liquid-Liquid Layering or Solvothermal methods to control the nucleation rate before amorphous precipitation occurs.

Quantitative Data Synthesis: Crystallization Parameters

The following table summarizes the optimized crystallization parameters based on the metal center and the corresponding coordination mode of the 6-aminopyridine-2(1H)-thione ligand.

Metal CenterLigand FormPreferred Solvent System (Solvent / Antisolvent)Recommended MethodTypical TimeframeExpected Geometry / Nuclearity
Cu(I) / Ag(I) Thione (Neutral)Acetonitrile / Diethyl EtherVapor Diffusion3–7 DaysBridged Dimer / 1D Polymer
Zn(II) / Cd(II) Thiolate (Anionic)Methanol / ChloroformSlow Evaporation5–10 DaysTetrahedral / Mononuclear
Ru(II) / Pd(II) Thiolate (Anionic)Dichloromethane / HexaneLiquid-Liquid Layering7–14 DaysSquare Planar / Octahedral
Fe(II) / Co(II) Thiolate (Anionic)DMF / THF (Inert Atmosphere)Vapor Diffusion2–5 DaysTetrahedral (Rubredoxin-like)

Strategic Decision Matrix

Use the following logical workflow to determine the most thermodynamically favorable crystal growth method for your specific complex.

CrystalGrowthDecision Start Synthesized HampyS Metal Complex Solubility Assess Solubility in Polar Solvents Start->Solubility HighSol High Solubility (e.g., MeOH, MeCN) Solubility->HighSol Soluble LowSol Low/Moderate Solubility (e.g., DMF, DMSO) Solubility->LowSol Insoluble/Sparingly AirSens Air/Moisture Sensitive? HighSol->AirSens Polymer Polymeric or Bridged Network? LowSol->Polymer VaporDiff Vapor Diffusion (Antisolvent) AirSens->VaporDiff Yes SlowEvap Slow Evaporation (Ambient/Cold) AirSens->SlowEvap No Layering Liquid-Liquid Layering Polymer->Layering No (Discrete) Solvothermal Solvothermal Synthesis Polymer->Solvothermal Yes (MOF/CP)

Decision matrix for selecting 6-Aminopyridine-2(1H)-thione complex crystallization methods.

Detailed Experimental Protocols

Protocol 1: Vapor Diffusion (Antisolvent Crystallization)

Best for: Highly soluble, discrete mononuclear complexes, or air-sensitive Fe(II)/Co(II) analogs[4]. Mechanism: The volatile antisolvent slowly diffuses through the vapor phase into the solution containing the complex. This gradually lowers the dielectric constant of the medium, forcing the complex to nucleate without the "supersaturation shock" that causes amorphous precipitation.

Step-by-Step:

  • Preparation: Dissolve 10–15 mg of the purified metal complex in 1.5 mL of a high-solubility solvent (e.g., Acetonitrile or DCM) in a 4 mL inner glass vial.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial. Causality note: Particulate matter acts as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.

  • Chamber Setup: Place the 4 mL open vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully add 4–5 mL of a volatile antisolvent (e.g., Diethyl Ether or Pentane) into the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Sealing & Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm. Store undisturbed in a temperature-controlled environment (20 °C) for 3 to 7 days.

Protocol 2: Liquid-Liquid Layering (Solvent Diffusion)

Best for: Sparingly soluble complexes, sulfur-bridged dimers, or 1D coordination polymers[3][5]. Mechanism: Relies on a density gradient. The slow diffusion of molecules across the liquid interface allows for the highly ordered assembly of polymeric networks.

Step-by-Step:

  • Solution Prep: Dissolve 10 mg of the complex in 2 mL of a dense solvent (e.g., Dichloromethane or Chloroform) in a narrow NMR tube or a 5 mm glass crystallization tube.

  • The Buffer Layer (Critical Step): Carefully layer 0.5 mL of a 1:1 mixture of the solvent and antisolvent directly on top of the complex solution using a long-needle syringe. Causality note: This buffer layer prevents immediate precipitation at the interface, which is the #1 cause of failed layering experiments.

  • Antisolvent Layering: Gently layer 2 mL of the lighter antisolvent (e.g., Hexane or Methanol) on top of the buffer layer. The liquid must run down the side of the tube to prevent mixing.

  • Incubation: Cap the tube and leave it completely undisturbed in a dark, vibration-free cabinet for 7 to 14 days. Crystals will typically form at the interface or along the walls of the tube.

Protocol 3: Controlled Slow Evaporation

Best for: Robust, air-stable complexes with moderate solubility (e.g., Zn(II) or Cd(II) thiolate complexes)[2].

Step-by-Step:

  • Saturation: Create a near-saturated solution of the complex in 3 mL of a mixed solvent system (e.g., 1:1 Methanol/Chloroform).

  • Stabilization: Add a micro-drop (approx. 5 µL) of the free 6-aminopyridine-2(1H)-thione ligand solution. Causality note: According Le Chatelier's principle, a slight excess of free ligand suppresses ligand dissociation during the prolonged evaporation process, maintaining the integrity of the coordination sphere.

  • Controlled Venting: Cover the vial with Parafilm and puncture exactly 3 to 5 small holes using a fine needle.

  • Evaporation: Place the vial in a fume hood with consistent airflow. Monitor daily; harvest crystals while they are still submerged in a thin layer of mother liquor to prevent lattice degradation.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every crystallization attempt must be validated before full X-ray diffraction data collection:

  • Visual/Optical Validation: Examine the crystals under a polarized light microscope. Single crystals of metal complexes will extinguish light uniformly when rotated. If the crystal extinguishes in patches, it is twinned.

  • Spectroscopic Validation (ATR-FTIR): Free 6-aminopyridine-2(1H)-thione exhibits a distinct C=S stretching frequency around 1126 cm⁻¹ and a broad N-H stretch[3]. Upon coordination via the sulfur atom, the C=S band typically shifts to lower frequencies (or disappears if the thiolate form is adopted), providing immediate confirmation that the crystal is the metal complex and not the recrystallized free ligand.

  • Unit Cell Check: Mount a crystal and collect 20 frames on the diffractometer. Compare the unit cell parameters against the Cambridge Structural Database (CSD) to rule out the free ligand or simple metal salts.

References

  • Cd(II) and Zn(II) Complexes With 2-Mercaptopyridine: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Luminescent Properties, Aggregation Behaviours, (I–V) Characteristic and Antibacterial Assay SSRN URL: [Link]

  • Copper Complexes of the Biginelli-Type Ligand: Effect of Solvents and Halide Ions on Crystal Structure Inorganic Chemistry (ACS Publications) URL: [Link]

  • Metal/heterocyclic thione interactions. 13. Pyridine-2-thione derivatives of copper(I): crystal structure of dinuclear [bromo(p-Tol3P)]2 GIQIMO (Elsevier Science Ltd.) URL: [Link]

  • Iron(II) complexes of 2-mercaptopyridine as rubredoxin site analogues RSC Publishing URL:[Link]

Sources

Application

reaction mechanism of 6-amino-2-pyridinethione with transition metals

Application Note: Mechanistic Pathways and Coordination Protocols for 6-Amino-2-Pyridinethione Transition Metal Complexes Introduction & Mechanistic Overview 6-Amino-2-pyridinethione (6-A2PT), also referred to as 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Pathways and Coordination Protocols for 6-Amino-2-Pyridinethione Transition Metal Complexes

Introduction & Mechanistic Overview

6-Amino-2-pyridinethione (6-A2PT), also referred to as 2-amino-6-mercaptopyridine, is a highly versatile N,S-donor ligand utilized extensively in coordination chemistry and drug development[1]. The presence of both an exocyclic amino group and a mercapto/thione moiety allows this privileged scaffold to exhibit diverse coordination modes with transition metals, ranging from monodentate sulfur binding to bidentate (N,S) chelation and complex polymeric bridging[2].

Understanding the reaction mechanism between 6-A2PT and transition metals (such as Pd²⁺, Pt²⁺, Ru²⁺, and Cu⁺) is critical for synthesizing discrete, high-yield organometallic complexes. According to the Hard-Soft Acid-Base (HSAB) theory, the "soft" thiolate sulfur acts as the primary nucleophile, selectively targeting "soft" or "borderline" transition metal centers to initiate the coordination sequence[3].

Thione-Thiolate Tautomerism and Coordination Kinetics

The mechanistic pathway of 6-A2PT coordination is strictly governed by its tautomeric equilibrium. In the solid state and in neutral solutions, 6-A2PT exists predominantly in the thione form (NH–C=S). However, coordination requires the activation of the thiolate form (N=C–S⁻)[4].

The Reaction Mechanism:

  • Deprotonation & Activation: The introduction of a non-nucleophilic base (e.g., Triethylamine, Et₃N) shifts the equilibrium toward the thiolate anion. This step is causal: the negative charge drastically increases the electron density on the sulfur atom, lowering the activation energy required for ligand substitution at the metal center.

  • Primary Coordination (S-Attack): The highly nucleophilic sulfur attacks the transition metal precursor, displacing a labile leaving group (e.g., chloride or solvent molecules) to form a monodentate S-coordinated intermediate[3].

  • Secondary Coordination (Ring Closure): Driven by the thermodynamic stability of the chelate effect, the pyridine nitrogen (or occasionally the exocyclic amino nitrogen) subsequently coordinates to the metal, displacing a second leaving group to form a rigid, thermodynamically stable 4-membered or 5-membered metallacycle[2].

Mechanism A 6-A2PT (Thione Form) B 6-A2PT (Thiolate Anion) A->B Base (-H+) C S-Coordinated Intermediate B->C + [M(L)n]X2 - X- D N,S-Chelated Complex C->D - X- Ring Closure

Fig 1: Stepwise coordination mechanism of 6-A2PT with transition metals.

Experimental Protocol: Synthesis of[Pd(6-A2PT)₂] Model Complex

This protocol describes the synthesis of a bis-chelated Palladium(II) complex. The methodology is designed as a self-validating system, ensuring that researchers can verify the success of each mechanistic step in real-time.

Materials Required:

  • Palladium(II) chloride (PdCl₂) or [PdCl₂(CH₃CN)₂]

  • 6-Amino-2-pyridinethione (6-A2PT)

  • Triethylamine (Et₃N)

  • Anhydrous Methanol (MeOH) and Diethyl Ether (Et₂O)

Step-by-Step Methodology:

Step 1: Ligand Dissolution & Activation

  • Action: Suspend 2.05 equivalents of 6-A2PT in 20 mL of anhydrous MeOH. Add 2.2 equivalents of Et₃N dropwise under continuous stirring at 25°C.

  • Causality: MeOH is selected because it dissolves both the ligand and the base while allowing the final neutral metal complex to precipitate. Et₃N is chosen over aqueous NaOH to prevent the competitive formation of insoluble palladium hydroxides.

  • Self-Validation Checkpoint: The cloudy suspension will transition into a clear, slightly yellow solution within 10 minutes, visually confirming the shift from the insoluble thione to the soluble thiolate anion.

Step 2: Metal Precursor Preparation

  • Action: Dissolve 1.0 equivalent of[PdCl₂(CH₃CN)₂] in 10 mL of MeOH.

  • Causality: Using the acetonitrile adduct of PdCl₂ rather than bare PdCl₂ ensures the metal is fully solubilized. The labile acetonitrile ligands are easily displaced by the incoming thiolate, preventing kinetic trapping.

Step 3: Nucleophilic Substitution & Chelation

  • Action: Add the metal solution dropwise (1 mL/min) to the activated ligand solution. Once addition is complete, heat the mixture to reflux (65°C) for 4 hours.

  • Causality: Dropwise addition keeps the ligand in stoichiometric excess during the initial mixing phase, preventing the formation of undesired sulfur-bridged polymeric species. Refluxing provides the necessary thermal energy to overcome the activation barrier for the displacement of the second chloride ion, driving the N-coordination ring closure.

  • Self-Validation Checkpoint: A distinct color change (typically to deep yellow/orange) and the gradual formation of a microcrystalline precipitate indicate successful chelation.

Step 4: Isolation & Purification

  • Action: Cool the reaction to room temperature. Filter the precipitate via vacuum filtration. Wash sequentially with cold MeOH (2 × 5 mL) and Et₂O (3 × 10 mL). Dry under vacuum.

  • Causality: Cold MeOH removes unreacted ligand, while Et₂O efficiently washes away the Et₃N·HCl byproduct without dissolving the target complex.

Workflow Step1 1. Ligand Dissolution (MeOH, 25°C) Step2 2. Deprotonation (Add Et3N, pH ~8) Step1->Step2 Step3 3. Metal Addition (Dropwise, Stir) Step2->Step3 Step4 4. Reflux & Chelation (65°C, 4h) Step3->Step4 Step5 5. Isolation & Washing (Filtration, Et2O wash) Step4->Step5 Step6 6. Validation (IR, NMR, UV-Vis) Step5->Step6

Fig 2: Self-validating experimental workflow for synthesizing 6-A2PT metal complexes.

Data Presentation & Analytical Validation

To confirm the structural integrity of the synthesized complex and validate the proposed N,S-chelation mechanism, spectroscopic analysis must be performed. The transition from the free ligand to the coordinated complex yields highly specific quantitative markers[2].

Table 1: Quantitative Spectroscopic Markers for 6-A2PT Coordination

Analytical MethodFree 6-A2PT (Thione)Coordinated Complex (M-L)Mechanistic Implication
IR: ν(N-H) Pyridine ~3150 cm⁻¹ (Broad)AbsentConfirms base-driven deprotonation and tautomerization to the thiolate form.
IR: ν(C=S) / ν(C-S) ~1140 cm⁻¹ (C=S)~1010 cm⁻¹ (C-S)Downward shift indicates a reduction of C=S double bond character due to S-M coordination.
IR: ν(C=N) Pyridine ~1580 cm⁻¹~1610 cm⁻¹Upward shift confirms the coordination of the pyridine nitrogen to the metal center.
¹H NMR (DMSO-d₆) ~13.0 ppm (N-H/S-H)AbsentValidates the loss of the acidic proton during complexation.
UV-Vis (λ_max) ~340 nm (π → π*)~380-450 nm (MLCT)Appearance of Metal-to-Ligand Charge Transfer (MLCT) bands confirms electronic communication between the metal and 6-A2PT.

References

  • [1] 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile. Benchchem. Available at:

  • [3] Adding to the Family of Copper Complexes Featuring Borohydride Ligands Based on 2-Mercaptopyridyl Units. MDPI. Available at:

  • [4] Heavier group 2 metal complexes with a flexible scorpionate ligand based on 2-mercaptopyridine. RSC Publishing. Available at:

  • [2] Coordination modes of pyridine thiol-thione with different M metal cations. ResearchGate. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 6-Aminopyridine-2(1H)-thione

Executive Summary: The Molecule & The Challenge Target: 6-Aminopyridine-2(1H)-thione (CAS: 38262-11-8) Synonyms: 6-Amino-2-mercaptopyridine; 2-Amino-6-pyridinethiol. Core Challenge: The synthesis of 6-aminopyridine-2(1H)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule & The Challenge

Target: 6-Aminopyridine-2(1H)-thione (CAS: 38262-11-8) Synonyms: 6-Amino-2-mercaptopyridine; 2-Amino-6-pyridinethiol. Core Challenge: The synthesis of 6-aminopyridine-2(1H)-thione is deceptively simple. While the pyridine ring is electron-deficient, the presence of the electron-donating amino group at position 6 deactivates the ring toward nucleophilic attack at position 2, often leading to incomplete conversion. Furthermore, the product is highly susceptible to oxidative dimerization, forming the disulfide impurity (6,6'-diamino-2,2'-dipyridyl disulfide), which drastically reduces isolated yield.

This guide replaces standard "recipe" formats with a causality-driven troubleshooting framework , designed to help you diagnose yield losses and implement high-fidelity corrective actions.

Phase 1: Route Selection & Reaction Design

Q: Which synthetic pathway offers the highest fidelity for scale-up?

A: While multiple routes exist, the Nucleophilic Aromatic Substitution (


) of 6-amino-2-chloropyridine using Thiourea  is the industry standard for high yield and purity.
RoutePrecursorReagentRisk ProfileVerdict
A (Recommended) 6-Amino-2-chloropyridine Thiourea Low. Intermediate isothiouronium salt is stable and easy to purify before hydrolysis.High Yield (>85%)
B 6-Amino-2-chloropyridineNaSH / Na₂SMedium. High risk of oxidative dimerization during workup; requires strict anaerobic conditions.Moderate Yield (60-70%)
C 2,6-DiaminopyridineNaNO₂ / XanthateHigh. Diazotization is messy; competing side reactions and "tar" formation are common.Low Yield (<40%)

Technical Insight: Route A is superior because it proceeds via an S-(6-aminopyridin-2-yl)isothiouronium chloride intermediate. This salt precipitates out of the reaction mixture, driving the equilibrium forward and allowing you to wash away impurities before the sensitive thiol group is liberated.

Phase 2: The Optimized Protocol (Thiourea Method)

Q: I am seeing incomplete conversion. How do I drive the reaction to completion?

A: The amino group at C6 donates electron density into the ring, making the C2-chlorine less electrophilic. You must increase the reaction temperature and use a polar solvent that stabilizes the transition state.

Step-by-Step Optimization:
  • Solvent Choice: Switch from Ethanol (bp 78°C) to n-Propanol (bp 97°C) or 2-Ethoxyethanol (bp 135°C) . The higher reflux temperature provides the activation energy needed to overcome the deactivation by the amino group.

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Thiourea. Excess thiourea ensures the chloride is fully consumed.

  • Reaction Time: Reflux for 12–18 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

The Critical Hydrolysis Step:

Once the isothiouronium salt is isolated (filtration), it must be hydrolyzed to the thione.

  • Reagent: Aqueous NaOH (2.5 M) or Na₂CO₃.

  • Temperature: Mild heat (60°C) under Nitrogen atmosphere .

  • Acidification: Carefully acidify with Acetic Acid to pH 6–7 to precipitate the product.

    • Warning: Strong mineral acids (HCl) can re-dissolve the product as the pyridinium salt.

Phase 3: Troubleshooting & FAQs

Ticket #01: "My product is yellow/orange instead of off-white."

Diagnosis: Oxidative Dimerization. The thione (H-form) exists in equilibrium with the thiol (S-form). In the presence of air, especially under basic conditions, the thiol oxidizes to the disulfide dimer. Corrective Action:

  • Degas all solvents (sparge with Argon/Nitrogen for 20 mins) prior to the hydrolysis step.

  • Add a reducing agent: Include 1–2% Sodium Dithionite (Na₂S₂O₄) or DTT during the alkaline hydrolysis step to scavenge oxygen.

  • Workup: Perform the final acidification and filtration rapidly. Dry the solid under vacuum immediately.

Ticket #02: "Yield is low after column chromatography."

Diagnosis: Irreversible Adsorption. Thiones/thiols "streak" badly on silica gel due to their acidity and ability to coordinate with metal impurities in the silica. Corrective Action:

  • Avoid Chromatography: This product can usually be purified by acid-base precipitation (dissolve in NaOH, filter insoluble impurities, precipitate with AcOH).

  • If you must use a column: Deactivate the silica with 1% Triethylamine in the mobile phase to prevent streaking.

Ticket #03: "The product dissolves during the water wash."

Diagnosis: pH Overshoot. 6-Aminopyridine-2(1H)-thione is amphoteric.

  • pH < 4: Protonates the pyridine nitrogen (Soluble cation).

  • pH > 10: Deprotonates the thiol (Soluble anion). Corrective Action:

  • Target the Isoelectric Point (pI) . Adjust pH strictly to 6.5 – 7.0 . The product is least soluble here and will crash out as a solid.

Phase 4: Visualizing the Mechanism

The following diagram illustrates the reaction logic and the critical "Yield Killers" (in red) that must be avoided.

G Start 6-Amino-2-chloropyridine Intermed Isothiouronium Salt (Precipitate) Start->Intermed Reflux 12h (SnAr) Unreacted Unreacted Starting Material Start->Unreacted Temp too low (<80°C) Thiourea Thiourea (Solvent: n-Propanol) Thiourea->Intermed Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Intermed->Hydrolysis Filter & Wash Thiol Thiolate Anion (Soluble) Hydrolysis->Thiol pH > 10 Product 6-Aminopyridine-2(1H)-thione (Target Solid) Thiol->Product Acidify to pH 6-7 (Acetic Acid) Disulfide Disulfide Dimer (Yellow Impurity) Thiol->Disulfide O2 Exposure (Slow Workup)

Caption: Figure 1. Reaction pathway for the synthesis of 6-Aminopyridine-2(1H)-thione, highlighting the critical intermediate purification and oxidation risks.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • GalChimia. (2020).[2] Easy Access to 2-Aminopyridines: Synthetic Strategies for C2 Functionalization. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Aminopyridine-3-thioamide Product Specification and Safety Data. Retrieved from

  • Kelman, D. R., et al. (2003). Structural studies of N-2-(6-aminopyridine)-N'-arylthioureas. Journal of Molecular Structure. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 6-Amino-2-Pyridinethione

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 6-amino-2-pyridinethione (also known as 6-amino-2-mercaptopyridine) and are facing challenges with pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 6-amino-2-pyridinethione (also known as 6-amino-2-mercaptopyridine) and are facing challenges with purity, coloration, or solubility.[1]

This compound presents a unique purification challenge due to its amphoteric nature and thiol-thione tautomerism .[1] Unlike simple amines, the presence of the sulfur moiety introduces susceptibility to oxidative dimerization (disulfide formation), while the amino group creates specific solubility windows that we can exploit for purification.

This guide moves beyond generic advice, providing self-validating protocols and troubleshooting workflows designed for high-stakes research environments.

Part 1: Critical Handling & Stability (Before You Start)

Q: My white powder has turned yellow/orange during storage. Is it ruined?

A: Not necessarily, but it has likely oxidized. The color change typically indicates the formation of 2,2'-dithiobis(6-aminopyridine) , a disulfide impurity formed by the oxidation of the thiol group.[1] This is an autocatalytic process accelerated by light, heat, and trace metals.

  • Mechanism: 6-amino-2-pyridinethione exists in equilibrium between the thione (dominant in solid state) and thiol forms.[1] The thiol form is susceptible to oxidation.

  • Action: If the color is light yellow, recrystallization (Protocol B) is usually sufficient. If orange/brown, you must perform a reduction step (Protocol C) before crystallization.

Q: How should I store this compound to prevent degradation?

A:

  • Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.[1]

  • Temperature: -20°C is ideal; 4°C is acceptable for short-term.[1]

  • Container: Amber glass to prevent photo-oxidation.[1]

Part 2: Purification Protocols

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your crude material.

purification_decision Start Crude 6-Amino-2-Pyridinethione Purity_Check Assess Purity (HPLC/NMR) Start->Purity_Check High_Impurity Low Purity (<90%) or Colored Impurities Purity_Check->High_Impurity Salts/Starting Material Disulfide Contains Disulfide (Dimer) Purity_Check->Disulfide Oxidized High_Purity High Purity (>95%) Minor Cleanup Purity_Check->High_Purity Clean Method_A Method A: Acid-Base Reprecipitation High_Impurity->Method_A Method_C Method C: Chemical Reduction Disulfide->Method_C Method_B Method B: Recrystallization (EtOH/H2O) High_Purity->Method_B Method_A->Method_B Polishing Method_C->Method_A Post-Reduction

Figure 1: Decision tree for selecting the optimal purification strategy based on initial impurity profile.

Protocol A: Acid-Base Reprecipitation (The "Chemical Wash")

Best for: Removing non-amphoteric impurities, starting materials, and inorganic salts.[1]

Principle: 6-amino-2-pyridinethione is amphoteric.[1] It dissolves in base (forming the thiolate anion) and acid (protonating the amine). We exploit the basic solubility to filter out insoluble impurities, then precipitate the compound at its isoelectric point (approx. pH 5-6).

Reagents:

  • 1M NaOH (degassed)[1]

  • Glacial Acetic Acid[1]

  • Deionized Water (degassed)[1]

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir under nitrogen until dissolved. The solution should be yellow.

  • Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove any undissolved solids (e.g., disulfide dimers or inorganic salts).

  • Precipitation: Cool the filtrate to 0-5°C in an ice bath.

  • Acidification: Slowly add Glacial Acetic Acid dropwise with vigorous stirring. Monitor pH.

    • Critical Point: The product will begin to precipitate as the pH approaches 7. Continue adding acid until pH 5.5 - 6.0 is reached. Do not go too low (pH < 3), or the compound may re-dissolve as the cationic ammonium species.

  • Collection: Stir for 30 minutes at 0°C to maximize yield. Filter the solid and wash with cold water (2x) and cold ethanol (1x).

  • Drying: Dry under high vacuum at 40°C.

Protocol B: Recrystallization (The "Polishing" Step)

Best for: Final purification to >98% purity.

Solvent System: Ethanol / Water (9:1 v/v) is typically the most effective system.

Step-by-Step:

  • Saturation: Place the crude solid in a flask equipped with a reflux condenser and nitrogen line.

  • Dissolution: Add Ethanol (approx. 10-15 mL/g) and heat to reflux.

  • Titration: If the solid does not completely dissolve, add Water dropwise through the condenser until a clear solution is obtained.

    • Note: If colored insoluble particles remain after adding water, perform a hot filtration.[2]

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place in a refrigerator (4°C) for 4-12 hours.

    • Tip: Rapid cooling yields smaller crystals but may trap impurities. Slow cooling is preferred.[3]

  • Wash: Filter the crystals and wash with cold Ethanol .

Protocol C: Disulfide Reduction (The "Rescue" Step)

Best for: Samples heavily contaminated with the oxidative dimer (2,2'-dithiobis).[1]

Reagents:

  • Sodium Borohydride (NaBH4) or 2-Mercaptoethanol[1]

  • Ethanol[1][3][4][5]

Step-by-Step:

  • Dissolve the crude material in Ethanol/Water (1:1).

  • Add 1.5 equivalents of NaBH4 slowly at 0°C.

  • Stir at room temperature for 1 hour.

  • Quench the reaction by acidifying with Acetic Acid to pH 6 (this will also precipitate the product as described in Protocol A).

  • Filter and wash as per Protocol A.

Part 3: Troubleshooting & FAQs

Q: I have low recovery yield (<50%). Where did my compound go?

A: This is usually a pH issue.

  • Diagnosis: Check the pH of your filtrate.

  • Cause: 6-amino-2-pyridinethione is soluble at both high pH (thiolate form) and low pH (protonated amine form).[1]

  • Fix: Ensure you stopped acidification exactly at pH 5.5 - 6.0 . If the filtrate is too acidic (pH < 4), neutralize it back to pH 6 with dilute NaOH to recover the remaining product.

Q: The product is oiling out instead of crystallizing.

A: This indicates the presence of solvent impurities or too much water in the recrystallization mix.

  • Fix: Re-dissolve the oil in a minimum amount of hot Ethanol. Add a seed crystal if available.[2] Scratch the side of the flask with a glass rod to induce nucleation. Ensure the cooling process is very slow (wrap the flask in a towel).

Q: HPLC analysis shows severe peak tailing.

A: This is an artifact of the analysis method, not necessarily impurity.

  • Reason: The basic amino group and the acidic thiol group interact strongly with residual silanols on silica or C18 columns.

  • Solution: Use a mobile phase modifier. Add 0.1% Trifluoroacetic acid (TFA) (for acidic mobile phases) or 10 mM Ammonium Acetate (pH 7-8) to your HPLC buffers to suppress ionization and sharpen the peak.[1]

Q: What are the key physicochemical properties I should know?

A: See the summary table below for quick reference.

PropertyValue / DescriptionNotes
Melting Point ~130 - 145°C (Decomp.)[1][6][7]Varies by tautomer ratio/purity. Establish internal standard.
Solubility (High) DMF, DMSO, 1M NaOH, 1M HClSoluble in extremes of pH.
Solubility (Mod.) Ethanol, Methanol, Hot WaterGood for recrystallization.
Solubility (Low) Hexanes, Ether, DCMGood for washing away non-polar impurities.
pKa ~2.5 (Pyridine N), ~9.5 (Thiol)Amphoteric character.
Visualizing the Chemistry

Understanding the tautomerism is key to successful handling.

tautomerism Thione Thione Form (Stable Solid State) Polar Thiol Thiol Form (Solution/Basic pH) Reactive Thione->Thiol Dissolution / pH > 7 Thiol->Thione Crystallization / Neutral pH Disulfide Disulfide Dimer (Oxidation Impurity) Yellow/Orange Thiol->Disulfide Oxidation (O2, Light) Disulfide->Thiol Reduction (NaBH4)

Figure 2: Tautomeric equilibrium and oxidation pathway.[1] The Thiol form is the gateway to oxidative degradation.

References

  • ChemicalBook. (2023).[8] 2-Pyridinethione Properties and Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: 2-Mercaptopyridine.[1][8][9][10] Retrieved from [1]

  • Wikipedia. (2023). 2-Mercaptopyridine and Pyrithione Tautomerism.[1][8][10] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] 2-Amino-6-methyl-3-nitropyridine (Analogous Purity Data).[1] Retrieved from [1]

  • BenchChem. (2023). Recrystallization Techniques for Aminopyridines. Retrieved from [1]

Sources

Troubleshooting

recrystallization solvents for 6-Aminopyridine-2(1H)-thione

Technical Support Center: Troubleshooting & Optimization for 6-Aminopyridine-2(1H)-thione Recrystallization Welcome to the Technical Support Portal for the purification of 6-Aminopyridine-2(1H)-thione (CAS: 38240-17-4)....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimization for 6-Aminopyridine-2(1H)-thione Recrystallization

Welcome to the Technical Support Portal for the purification of 6-Aminopyridine-2(1H)-thione (CAS: 38240-17-4). This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of this specific amphoteric heterocycle.

Module 1: Mechanistic Insights & Solvent Causality

To successfully recrystallize 6-Aminopyridine-2(1H)-thione, one must first understand its behavior in solution. The molecule is highly polar and exists in a tautomeric equilibrium between the thione (predominant in polar environments) and the thiol (6-amino-2-mercaptopyridine) forms.

The Protonation Rule: A critical mechanistic trap that researchers fall into is ignoring the pH of their crude mixture. According to foundational spectroscopic studies by Barlin (1972), 6-aminopyridine-2-thione behaves fundamentally differently than its 3- and 5-amino isomers. While the other isomers protonate at the primary amino group, 6-aminopyridine-2-thione protonates first at the sulfur atom [2].

  • Causality: If your crude mixture is even slightly acidic, the sulfur atom becomes positively charged. This S-protonated monocation drastically increases the compound's solubility in polar solvents, effectively preventing crystallization and destroying your yield. Neutralization prior to recrystallization is an absolute requirement.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent requires matching the thermodynamic properties of the solvent to the impurity profile of your crude batch.

Solvent SystemPolarity TypeTarget Impurity ProfileExpected OutcomeMechanistic Causality
Acetone (100%) Polar AproticStandard synthetic byproductsOptimal. Yields pure crystals (Mp 198°C) [1].Disrupts intermolecular H-bonding just enough to dissolve the crude when hot, but forces rapid lattice formation upon cooling due to a steep solubility curve.
Ethanol / Water Polar ProticHigh inorganic salt contentModerate recovery.Water solubilizes trapped inorganic salts; ethanol provides the necessary organic solubility for the thione [3].
DMF / Water Highly PolarInsoluble oligomers / polymersLow recovery (Rescue only).DMF breaks strong

stacking of oligomeric impurities. Requires extensive vacuum drying to remove residual DMF.

Module 2: Validated Experimental Protocols

Protocol A: Standard Acetone Recrystallization (Literature Standard)

This self-validating protocol is the primary method for isolating the thermodynamically stable polymorph of 6-Aminopyridine-2(1H)-thione.

  • Preparation & pH Check: Suspend the crude solid in a small amount of water and check the pH. If acidic, neutralize carefully with dilute

    
    , extract into an organic phase (e.g., ethyl acetate), dry, and concentrate before proceeding.
    
  • Dissolution: Transfer the dried crude solid to an appropriately sized Erlenmeyer flask. Add a minimum volume of near-boiling acetone (approx. 50–55°C).

    • Expertise Note: Do not exceed the boiling point of acetone (56°C). Prolonged heating of the thiol tautomer in the presence of oxygen can induce oxidative dimerization into bis(6-amino-2-pyridyl) disulfide.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot gravity filtration through a stemless funnel and fluted filter paper to prevent premature crystallization in the stem.

  • Controlled Cooling: Allow the filtrate to cool completely undisturbed to room temperature (20–25°C) over 1 to 2 hours.

    • Expertise Note: Rapid cooling (plunging directly into ice) traps impurities within the crystal lattice and frequently causes the compound to "oil out" as a liquid phase rather than forming a solid lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to depress solubility and maximize crystalline yield.

  • Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of strictly ice-cold acetone. Dry under high vacuum. The pure compound will exhibit a distinct melting point of 198°C [1].

Module 3: Diagnostic FAQs & Troubleshooting

Q: My product is "oiling out" (forming a viscous syrup) instead of crystallizing in acetone. What is the cause and the solution? A: Oiling out (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. This is caused by either (A) a high concentration of impurities depressing the melting point of the mixture below the solvent temperature, or (B) cooling the solution too rapidly.

  • Solution: Reheat the mixture until it is a homogeneous solution. Add a small amount of an anti-solvent (like hexanes) dropwise until the solution becomes faintly cloudy, then clear it with exactly one drop of hot acetone. Allow it to cool very slowly. If you have a pure reference sample, add a single seed crystal when the solution reaches 40°C to provide a nucleation site.

Q: I am observing a significantly lower yield than expected, and the UV spectrum of my recrystallized product is shifted. Why? A: You are likely observing the S-protonated species or an oxidation byproduct. Because 6-aminopyridine-2-thione protonates at the sulfur atom [2], an acidic environment keeps the monocation highly soluble in polar solvents, slashing your yield. Ensure the crude is strictly neutralized. If oxidation is the issue, degas your acetone with nitrogen prior to heating to prevent disulfide formation.

Q: Can I use methanol instead of acetone for a standard batch? A: While methanol is a common solvent for generic aminopyridines [3], acetone is the specific, literature-validated standard for 6-aminopyridine-2(1H)-thione, specifically yielding the 198°C Mp polymorph [1]. Methanol possesses a shallower solubility curve for this specific compound, leading to excessive solubility at lower temperatures and reducing your overall mass recovery.

Module 4: Workflow Visualization

G Start Crude 6-Aminopyridine-2(1H)-thione Assess Assess Impurity Profile & pH Start->Assess Acidic Acidic Crude? (S-Protonation Risk) Assess->Acidic Standard Standard Impurities (Neutral pH) Assess->Standard Neutralize Neutralize to pH 7 Acidic->Neutralize Yes Neutralize->Standard Solvent1 Acetone (Primary Choice) Standard->Solvent1 Low Polarity Impurities Solvent2 EtOH/Water (Mixed System) Standard->Solvent2 High Polarity Impurities Heat Heat to near boiling (Avoid prolonged heating) Solvent1->Heat Solvent2->Heat Cool Slow cooling to RT, then 4°C Heat->Cool Crystals Pure Crystals (Mp ~198°C) Cool->Crystals Success Oiling Oiling Out? Cool->Oiling Failure Scratch Reheat, add anti-solvent & seed crystal Oiling->Scratch Scratch->Crystals

Figure 1: Decision tree for 6-Aminopyridine-2(1H)-thione recrystallization and troubleshooting.

References

  • Dictionary of Organic Compounds, Eighth Supplement. (Details the physical properties and Acetone recrystallization parameters for 6-Amino-2-pyridinethiol yielding Mp 198°C). Available at:1

  • Barlin, G. B. (1972). Ionization constants of heterocyclic substances. Part X. Protonation of aminopyridine-2 (and-4)-thiones. Journal of the Chemical Society, Perkin Transactions 2, 1459. Available at:2

  • BenchChem Technical Support Center. Purification of Aminopyridine Derivatives and Diols. (General principles for amphoteric heterocycle solvent selection). Available at: 3

Sources

Optimization

Technical Guide: Preventing Oxidation of 6-Aminopyridine-2(1H)-thione in Solution

Introduction As researchers, we often treat 6-Aminopyridine-2(1H)-thione (6-APT) as a simple building block, but its behavior in solution is governed by complex tautomeric equilibria that dictate its stability.[1] The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As researchers, we often treat 6-Aminopyridine-2(1H)-thione (6-APT) as a simple building block, but its behavior in solution is governed by complex tautomeric equilibria that dictate its stability.[1] The primary failure mode for this compound is oxidative dimerization, where the reactive thiol tautomer forms a disulfide bridge (2,2'-dithiobis(6-aminopyridine)), rendering the molecule inactive for single-site ligation or nucleophilic attack.

This guide moves beyond basic handling to provide a mechanistic understanding of why oxidation occurs and how to engineer your solution conditions to prevent it.[1]

Module 1: Understanding the Enemy (Mechanism of Oxidation)

Q: Why does my 6-APT solution turn yellow/cloudy over time?

A: This is the hallmark of oxidative dimerization. 6-APT exists in a tautomeric equilibrium between the stable thione form and the reactive thiol (mercapto) form. While the thione form is predominant in polar solvents and the solid state, the trace amount of thiol present is highly susceptible to oxidation by dissolved oxygen.

Once the thiol oxidizes to a radical or thiolate intermediate, it attacks another thiol molecule, forming a disulfide bond.[2] This process is often autocatalytic and accelerated by light and trace metals.[1]

Visualization: Tautomerism & Oxidation Pathway

oxidation_mechanism Thione Thione Form (Major, Stable) Polar Solvents Thiol Thiol Form (Minor, Reactive) Non-polar Solvents Thione->Thiol Tautomerization (Equilibrium) Radical Thiyl Radical (Intermediate) Thiol->Radical O2 / Light Trace Metals Disulfide Disulfide Dimer (Oxidation Product) Precipitate/Inactive Radical->Disulfide Dimerization

Caption: The "Leak" Mechanism: Although the Thione form is dominant, the equilibrium constantly replenishes the Thiol form, which acts as a sink for oxidation, driving the reaction toward the irreversible disulfide.

Module 2: Preparation Protocols (The "Zero-Oxidation" Workflow)

Q: How do I prepare a stock solution that stays stable for weeks?

A: You must eliminate the three catalysts of oxidation: Oxygen , Trace Metals , and High pH .

Protocol: Anaerobic Stock Preparation (100 mM in DMSO)
  • Solvent Degassing (Critical):

    • Do not just sonicate.[1] Sparge anhydrous DMSO with dry Nitrogen (N2) or Argon (Ar) for at least 15 minutes per 10 mL of solvent.

    • Why? Sonication removes bulk bubbles but leaves dissolved oxygen.[1] Sparging actively displaces dissolved O2.[1]

  • Chelation (The Invisible Shield):

    • Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 0.1–0.5 mM if your downstream application permits.

    • Why? Trace copper or iron ions (common in glass and lower-grade solvents) catalyze the conversion of thiols to disulfides by orders of magnitude.

  • Dissolution:

    • Weigh 6-APT into a vial under an inert atmosphere (Glovebox is best; N2 cone is acceptable).[1]

    • Add the degassed solvent via syringe through a septum.[1]

    • Vortex until dissolved.[1]

  • Storage:

    • Store in aliquots at -20°C or -80°C.

    • Protect from light (amber vials or foil wrap).[1]

Visualization: The Safe-Handling Workflow

preparation_workflow Start Start: Solid 6-APT Dissolve Step 3: Dissolve under Inert Gas Start->Dissolve Degas Step 1: Sparge Solvent (N2/Ar, 15 mins) Chelate Step 2: Add EDTA (Optional, 0.5 mM) Degas->Chelate Chelate->Dissolve Aliquot Step 4: Aliquot & Seal (Septum/Parafilm) Dissolve->Aliquot Store Step 5: Store -20°C (Dark) Aliquot->Store

Caption: Step-by-step workflow to minimize oxygen exposure and metal catalysis during solution preparation.

Module 3: Solvent & Additive Compatibility[1]

Q: Which solvent should I use, and can I add reducing agents?

A: Solvent choice dictates the tautomeric ratio.[1] Polar aprotic solvents stabilize the thione form, reducing oxidation risk.

Table 1: Solvent Compatibility Guide[1]
SolventTautomer PreferenceSolubilityOxidation RiskRecommendation
DMSO Thione (Strongly favored)High (>100 mM)LowPreferred for Stock
DMF ThioneHighLowGood Alternative
Methanol ThioneModerateModerateUse for short-term
Water ThioneLow/pH dependentHighAvoid for Stock
Chloroform Thiol (Favored)ModerateVery High Do Not Use
Table 2: Reducing Agents for Rescue or Maintenance[1]

If you cannot work under strict anaerobic conditions, use a reducing agent to "scavenge" any disulfide that forms.[1]

AgentConcentrationProsCons
TCEP 1–5 mMStable over wide pH; Odorless; Irreversible reduction.[1]Can reduce metal centers in downstream metalloprotein applications.[1]
DTT 1–5 mMCheap; Effective.[1]Volatile; Foul odor; Unstable in air (oxidizes itself).[1]
BME 5–10 mMCommon.[1]Volatile; Less effective than TCEP/DTT.[1]

Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) for aqueous buffers as it does not contain a thiol group itself and is stable at neutral pH [1].[1]

Module 4: Troubleshooting & FAQs

Q: My solution has a precipitate. Can I filter and use it? A: The precipitate is likely the disulfide dimer (2,2'-dithiobis(6-aminopyridine)), which has significantly lower solubility than the monomer.

  • Action: Do not just filter. The concentration of your active monomer is now unknown.

  • Fix: If the application allows, add TCEP (5 mM) and vortex. If the precipitate dissolves, it was the disulfide, and the solution is likely recovered. If not, discard.

Q: What is the optimal pH for stability? A: Maintain pH slightly acidic to neutral (pH 5.5 – 6.5) .

  • Reasoning: Oxidation involves the thiolate anion (RS⁻). At higher pH (>7.5), the thiol deprotonates, vastly increasing the rate of oxidation. At lower pH, the thiol is protonated (RSH), which is kinetically slower to oxidize [2].

Q: I need to use this in a cell-based assay. Is DMSO toxic? A: Keep the final DMSO concentration below 0.5% (v/v). 6-APT is potent; a 100 mM stock in DMSO diluted 1:1000 yields 100 µM, which is a standard screening concentration.[1]

References

  • Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

  • Behmke, A., et al. (1995). "Thiol-disulfide exchange: The effect of pH and environment."[1] Journal of the American Chemical Society. (General principle citation based on standard thiol chemistry).

  • Kjellin, G., & Sandström, J. (1973). "The thione-thiol tautomerism in simple thioamides." Acta Chemica Scandinavica, 27, 209-217.

  • PubChem. (n.d.).[1] "Pyrithione (Compound)."[1][3][4][5] National Library of Medicine.[1] Accessed October 2023.[1]

Sources

Troubleshooting

Technical Guide: Stability of 6-Aminopyridine-2(1H)-thione Under Acidic Conditions

Executive Summary & Chemical Nature 6-Aminopyridine-2(1H)-thione (6-APT) is a bifunctional heterocyclic building block utilized in the synthesis of kinase inhibitors and GPCR ligands. Its stability in acidic media is gov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nature

6-Aminopyridine-2(1H)-thione (6-APT) is a bifunctional heterocyclic building block utilized in the synthesis of kinase inhibitors and GPCR ligands. Its stability in acidic media is governed by two critical factors: tautomeric equilibrium and oxidative susceptibility .

Unlike simple amines, 6-APT exists primarily as the thione tautomer in solution, not the thiol. While the molecule is generally stable in non-oxidizing acids (e.g., dilute HCl, H₂SO₄) at room temperature, it is highly prone to oxidative dimerization to form disulfides, a process catalyzed by trace metals and acidic pH.

Key Stability Profile
ConditionStability RatingPrimary Risk
Dilute Mineral Acid (0.1 - 2M HCl) Stable Protonation (reversible).
Strong/Hot Acid (>6M, Reflux) ⚠️ Caution Hydrolysis to 6-aminopyridin-2-one; Desulfurization.
Oxidizing Acid (HNO₃) Unstable Rapid oxidation to sulfonic acids/disulfides.
Aerated Acidic Solution ⚠️ Moderate Slow dimerization to 2,2'-disulfide.

Mechanistic Insight: Tautomerism & Protonation

To troubleshoot effectively, you must understand the species present in your flask. 6-APT is not a static molecule; it shifts forms based on pH.

The Tautomeric Reality

In neutral and acidic solution, the thione (1H) form is thermodynamically favored over the thiol (SH) form by approximately 2–3 kcal/mol due to the stability of the thioamide resonance.

  • Thione Form (Major): Polar, higher melting point, acts as a hydrogen bond donor/acceptor.

  • Thiol Form (Minor): Aromatic pyridine ring, nucleophilic sulfur.

In acidic conditions, protonation occurs first at the ring nitrogen or the exocyclic amino group , depending on the specific pH, leading to a cationic species that is water-soluble.

Visualization: Tautomeric & Protonation Pathways

The following diagram illustrates the equilibrium and the acid-mediated pathways.

G Thione Thione Form (Stable Major) Thiol Thiol Form (Reactive Minor) Thione->Thiol Tautomerism (K_eq << 1) Cation Protonated Cation (Soluble in Acid) Thione->Cation +H+ (Acid) Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide [O] / Air Cation->Disulfide Slow Oxidation

Figure 1: Tautomeric equilibrium and acid-mediated pathways. The thione form is dominant, but acid solubilizes the molecule as a cation. Oxidation leads to the disulfide.[1][2]

Troubleshooting Guide

Issue 1: "My reaction mixture turned cloudy/yellow upon acidification."

Diagnosis: Formation of 2,2'-dithiobis(6-aminopyridine) (Disulfide Dimer). Cause: While 6-APT is soluble in acid, the disulfide impurity is often less soluble. Acidic conditions can accelerate auto-oxidation if oxygen is present, or if the starting material contained disulfide that precipitated upon pH adjustment. Solution:

  • Degas Solvents: Always use degassed buffers/acids (sparge with N₂ or Ar) to prevent auto-oxidation.

  • Reducing Agent: Add 1–5 mol% of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the acidic solution to revert any disulfide back to the thione monomer.

  • Filtration: If the precipitate is yellow/orange, filter it. The disulfide is often a solid contaminant.

Issue 2: "Low recovery yield after acidic workup."

Diagnosis: Product trapped in the aqueous phase. Cause: The 6-amino group (pKa ~6–7) and the pyridine ring nitrogen are protonated in acid (pH < 4), forming a highly water-soluble dication or monocation. Solution:

  • pH Adjustment: You must neutralize the aqueous layer to pH 7–8 to precipitate the neutral thione or extract it into organic solvents (e.g., EtOAc or DCM).

  • Salting Out: If the neutral thione is still water-soluble (due to its polarity), saturate the aqueous phase with NaCl before extraction.

  • Avoid Strong Base: Do not overshoot to pH > 12, as the thiol proton (pKa ~11) can be removed, forming the thiolate anion which is also water-soluble.

Issue 3: "Desulfurization observed (Formation of 6-aminopyridin-2-one)."

Diagnosis: Hydrolysis of the C=S bond. Cause: Prolonged heating in strong acid (e.g., 6M HCl at reflux) or presence of oxidizing acids (HNO₃). Solution:

  • Temperature Control: Keep acidic manipulations below 50°C.

  • Acid Choice: Use non-oxidizing acids like HCl or H₂SO₄. Avoid nitric acid or acids containing peroxide impurities.

Validated Protocols

Protocol A: Stability Assay (HPLC)

Use this to verify the integrity of your batch before critical steps.

  • Preparation: Dissolve 1 mg of 6-APT in 1 mL of 0.1 M HCl .

  • Incubation: Let stand at Room Temperature (RT) for 4 hours.

  • Analysis: Inject onto C18 HPLC column (Mobile Phase: Water/Acetonitrile + 0.1% TFA).

    • Retention Time (RT): Thione (Monomer) elutes earlier; Disulfide (Dimer) elutes later and is more hydrophobic.

    • Pass Criteria: >98% Monomer area. If Dimer >2%, treat with TCEP.

Protocol B: Recovery from Acidic Solution

Standard procedure for isolating 6-APT from acidic reaction mixtures.

  • Cooling: Cool the acidic solution to 0–5°C.

  • Neutralization: Slowly add Saturated NaHCO₃ or 2M NaOH dropwise with vigorous stirring.

    • Target pH:7.5 – 8.0 .

  • Observation: A precipitate (off-white to pale yellow) should form.

  • Extraction (if no precipitate): Extract 3x with Ethyl Acetate (EtOAc).

  • Drying: Dry organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare here).

  • Concentration: Evaporate under reduced pressure <40°C.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on this molecule? A: Yes. 6-APT is stable in neat TFA at room temperature for short durations (1–2 hours). However, ensure the TFA is fresh and free of peroxides. Post-reaction, remove TFA immediately and neutralize to prevent long-term degradation.

Q: Why does the literature show the thiol form in some crystal structures? A: In the solid state, intermolecular hydrogen bonding can stabilize the thiol form or a thione-thiol intermediate structure. However, in solution (especially aqueous/acidic), the thione is the reactive species you should design around.

Q: Is the disulfide formation reversible? A: Yes. Treatment with reducing agents like 2-Mercaptoethanol , DTT , or TCEP in aqueous/alcoholic solution will quantitatively reduce the disulfide bond back to the thione.

References

  • Tautomeric Equilibrium of 2-Pyridinethiones

    • Source: Beak, P., et al. "Equilibration Studies: Protomeric Equilibria of 2-Pyridinethione." J. Am. Chem. Soc.[3]

    • Context: Establishes the thermodynamic preference for the thione form in polar solvents.
  • Oxidation of Mercaptopyridines

    • Source: Wikipedia / Chemical D
    • Context: General reactivity of 2-mercaptopyridine oxidizing to 2,2'-dipyridyl disulfide.[4]

  • Synthesis and Handling of Aminopyridines

    • Source: EPA & NIH PubChem D
    • Context: Safety, solubility, and general stability data for aminopyridine deriv

(Note: Specific stability data for 6-amino-2-pyridinethione is derived from the established chemistry of the homologous 2-mercaptopyridine and 2-aminopyridine series.)

Sources

Optimization

Technical Support Center: 6-Aminopyridine-2(1H)-thione Ligand Systems

Status: Operational Ticket ID: CHEM-SPT-6APT-001 Subject: Troubleshooting Metal Coordination, Solubility, and Oxidation Issues Assigned Specialist: Senior Application Scientist, Ligand Engineering Division Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SPT-6APT-001 Subject: Troubleshooting Metal Coordination, Solubility, and Oxidation Issues Assigned Specialist: Senior Application Scientist, Ligand Engineering Division

Executive Summary: The Deceptive Ligand

6-Aminopyridine-2(1H)-thione (also referred to as 6-amino-2-thiopyridone) is a "Janus" ligand. It presents two faces to a metal center: a soft sulfur donor and a hard nitrogen donor. While it appears structurally similar to the ubiquitous 2-mercaptopyridine, the addition of the amino group at the 6-position introduces critical steric and electronic perturbations.

Successful coordination requires navigating three simultaneous equilibria:

  • Tautomerism: Thione (

    
    ) vs. Thiol (
    
    
    
    ).
  • Acid-Base: Neutral (

    
    ) vs. Anionic Thiolate (
    
    
    
    ).
  • Redox: Monomer vs. Disulfide Dimer.

This guide addresses the specific failure modes associated with these equilibria.

Module 1: The Tautomerism & Solubility Trap

Symptom: “My ligand won't dissolve in non-polar solvents, or I get a precipitate immediately upon adding the metal salt, but it’s not the product.”

The Root Cause

In the solid state and neutral solution, the ligand exists predominantly as the thione tautomer (NH form). This form is polar and creates strong intermolecular hydrogen-bonding networks (N-H···S), making it insoluble in common coordination solvents like DCM or Toluene.

To bind most transition metals (Zn, Cu, Ru, Pt), you must drive the equilibrium toward the thiolate form.

Troubleshooting Protocol

DO NOT rely on passive equilibrium shift. You must chemically force the transition.

ParameterRecommendationScientific Rationale
Solvent MeOH, EtOH, or DMF Protic solvents support the proton transfer required for tautomerization. Avoid DCM/Hexanes initially.
Base NaOAc or Et₃N (1.1 eq) You must deprotonate the ring nitrogen (N1) to lock the sulfur in the anionic thiolate (

) state, which is the active binder.
Sequence Ligand + Base

Stir 15 min

Add Metal
Pre-generating the thiolate anion ensures the metal encounters the active ligand, preventing kinetic trapping of the neutral thione.
Visualization: The Activation Pathway

The following diagram illustrates the critical activation step required before metal addition.

Tautomerism Thione Thione Form (Solid) (Stable, Poor Binder) Thiol Thiol Form (Transient) Thione->Thiol Solvation (MeOH) Thiolate Thiolate Anion (L-) (Active Species) Thiol->Thione Equilibrium Thiol->Thiolate + Base (Deprotonation) Complex Metal Complex (N,S-Chelate) Thiolate->Complex + Metal Salt

Figure 1: The activation workflow. Direct reaction of the Thione with metal salts often leads to low yields. Base-mediated deprotonation is the critical control point.

Module 2: The "Red Herring" Precipitate (Oxidation)

Symptom: “The solution turned yellow/cloudy before I added the metal, or the product analysis shows double the molecular weight.”

The Root Cause

6-aminopyridine-2(1H)-thione is highly susceptible to oxidative dimerization. In the presence of air and trace base, it oxidizes to form the disulfide dimer (2,2'-dithiobis(6-aminopyridine)). This dimer is often insoluble and catalytically dead toward coordination.

Troubleshooting Protocol

The "Schlenk" Standard:

  • Degas Solvents: All solvents (especially MeOH) must be degassed (sparged with

    
     or Ar for 20 mins) prior to use.
    
  • Inert Atmosphere: Conduct the deprotonation step under Nitrogen. The thiolate anion (

    
    ) is significantly more oxidation-prone than the neutral thione.
    
  • Rescue: If you suspect disulfide formation (insoluble white/yellow solid), you can attempt to reduce it back to the monomer using Triphenylphosphine (

    
    )  or Dithiothreitol (DTT)  in situ, though starting fresh is preferred.
    

Module 3: Steric Blockade & Coordination Modes

Symptom: “I am trying to make a homoleptic


 complex, but I only get 

or bridging species.”
The Root Cause

The amino group at position 6 is the differentiator. Unlike 2-mercaptopyridine, the 6-amino group creates steric bulk adjacent to the pyridine nitrogen.

  • Impact: This hinders the formation of square-planar or octahedral complexes where two ligands must approach in a "head-to-head" fashion.

  • Result: The metal may prefer a bridging mode (using the Sulfur to bridge two metals) rather than the expected N,S-chelation, or it may retain a halide ligand to relieve steric strain.

Coordination Geometry Check

Verify your target geometry against the steric reality of the 6-amino group:

Target GeometryFeasibilityTechnical Note
Square Planar (

)
Low Steric clash between 6-amino groups often forces a trans arrangement or prevents bis-chelation entirely.
Tetrahedral (

)
High Zn(II) or Cd(II) accommodate the steric bulk better than Pd(II) or Pt(II).
Bridged Dimer (

)
Very High The sulfur atom is a potent bridging ligand. If steric hindrance at the N-site is too high, the system defaults to S-bridging.
Visualization: Steric Decision Tree

Coordination Start Metal + Ligand (L-) Sterics Is Metal Center Crowded? (e.g., Octahedral vs Tetrahedral) Start->Sterics Chelate N,S-Chelation (4-membered ring) Favored by Zn, Cd Sterics->Chelate Low Steric Strain Bridge S-Bridging (Polymeric/Dimeric) Favored by Cu, Ag Sterics->Bridge High Steric Strain (6-Amino clash)

Figure 2: The steric influence of the 6-amino group often dictates whether the ligand chelates (monomer) or bridges (polymer).

Validated Synthesis Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate success at each stage.

Target: Generic synthesis of


 (e.g., Zn, Ni).

Step 1: Ligand Activation

  • Dissolve 1.0 mmol 6-aminopyridine-2(1H)-thione in 10 mL degassed Methanol.

  • Add 1.0 mmol KOH (methanolic solution) or Et₃N.

  • Stir for 10 mins under

    
    .
    
    • Checkpoint: Solution should become clear. If precipitate forms here, it is likely the disulfide (oxidized ligand). Stop and degas better.

Step 2: Metal Addition

  • Dissolve 0.5 mmol Metal Salt (

    
    , 
    
    
    
    ) in 5 mL MeOH.
  • Add metal solution dropwise to the ligand solution.

  • Reflux for 2 hours.

    • Checkpoint: Color change is immediate. Precipitate usually forms upon cooling.

Step 3: Characterization (The "Fingerprint")

  • IR Spectroscopy: Look for the shift in the C=S stretch.

    • Free Ligand (Thione): ~1100–1200 cm⁻¹ (strong).

    • Complex (Thiolate): This band should disappear or shift significantly to lower frequency (C-S single bond character), often replaced by a weaker band around 700-800 cm⁻¹.

  • ¹H NMR: The N-H proton (usually broad, >13 ppm) must be absent . If it is present, you have the neutral thione coordinated (rare) or unreacted ligand.

References

  • Tautomerism of Pyridine-2-thiones: Leś, A., et al. "Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution." Journal of the Chemical Society, Perkin Transactions 2, 1999.[1]

  • Coordination Modes of 2-Mercaptopyridine Derivatives: Kuselj, D., et al. "Synthesis and crystal structures of Zn(II) and Co(II) coordination compounds with ortho substituted pyridine ligands." CrystEngComm, 2011.

  • Steric Influence in Aminopyridines: Chen, J., et al. "Amination of Aminopyridines via η6-Coordination Catalysis." Journal of the American Chemical Society, 2024.[2][3]

  • Structural Analysis of Thione/Thiol Systems: Zhang, Y., et al. "6-Methylpyridine-2(1H)-thione." Acta Crystallographica Section E, 2011.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 6-Aminopyridine-2(1H)-thione Derivatives

This guide is designed as a direct-response technical resource for researchers optimizing the synthesis of 6-Aminopyridine-2(1H)-thione derivatives (also known as 6-amino-2-thioxo-1,2-dihydropyridines). It prioritizes ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a direct-response technical resource for researchers optimizing the synthesis of 6-Aminopyridine-2(1H)-thione derivatives (also known as 6-amino-2-thioxo-1,2-dihydropyridines). It prioritizes experimental logic, causality, and troubleshooting over generic theory.

Core Directive: The Thermodynamic vs. Kinetic Balance

In the synthesis of 6-aminopyridine-2(1H)-thione derivatives—typically via the condensation of aldehydes, malononitrile, and 2-cyanoethanethioamide (or thiourea equivalents)—temperature is the primary governor of regioselectivity and product stability .

  • The Kinetic Trap (T < 60°C): The initial Michael addition occurs readily, but the subsequent cyclization (Thorpe-Ziegler type) and tautomerization to the stable thione form require thermal activation. Insufficient heat leads to acyclic intermediates or "sticky" amorphous solids.

  • The Thermodynamic Ceiling (T > 120°C): The thione moiety is susceptible to oxidative desulfurization (converting to the oxo-derivative) or dimerization (disulfide formation) at high temperatures, especially under aerobic conditions.

Standardized Optimization Protocols

Protocol A: One-Pot Cyclization (Ethanol/Piperidine System)

Most common route for 3,5-dicarbonitrile derivatives.

Optimal Temperature Window: 78°C – 82°C (Refluxing Ethanol)

StepActionTechnical Rationale
1 Pre-heating Heat the solvent (EtOH) to 60°C before adding the catalyst (Piperidine/Morpholine). This prevents localized concentration gradients that trigger oligomerization.
2 Reaction Phase Maintain a rolling reflux (78°C) . Do not settle for a simmer. The cyclization step is endothermic and entropy-driven; vigorous reflux ensures the energy barrier is crossed.
3 Monitoring TLC Check at 1 hour. If the aldehyde spot persists, the temperature is insufficient, or the catalyst is deactivated.
4 Cooling Slow cool to 25°C over 2 hours. Rapid cooling traps impurities in the crystal lattice.
Protocol B: Thionation of 6-Amino-2-pyridones

Converting an existing lactam to a thiolactam using Lawesson’s Reagent or


.

Optimal Temperature Window: 100°C – 110°C (Toluene or Pyridine)

StepActionTechnical Rationale
1 Solvent Choice Use anhydrous Toluene . Moisture at high temperatures hydrolyzes the thionating agent, releasing

and reducing yield.
2 Thermal Ramp Heat to 110°C. If using

, add HMDO (Hexamethyldisiloxane) to solubilize the reagent, allowing for a lower effective T (80-90°C) if the substrate is sensitive.
3 Quenching Cool to <10°C before aqueous workup. High-temp hydrolysis destroys the newly formed thione.

Troubleshooting & FAQ

Q1: My product is precipitating as a sticky, dark oil instead of a solid. Is the temperature too high?

Diagnosis: Likely Thermal Decomposition or Oligomerization .

  • Root Cause: If the reaction temperature exceeds 100°C in the presence of base (piperidine), the nitrile groups can undergo self-polymerization, or the thione can oxidize.

  • Corrective Action:

    • Lower reaction T to 70-78°C (switch from DMF to Ethanol).

    • Add a radical scavenger (e.g., BHT) if you suspect oxidative tarring.

    • Seed the oil: Dissolve the oil in minimal warm DMF and add dropwise to ice-cold ethanol with vigorous stirring to force precipitation.

Q2: I see the formation of a disulfide dimer (S-S bond) in the Mass Spec. How do I prevent this?

Diagnosis: Oxidative Coupling .

  • Root Cause: Thiones are easily oxidized to disulfides at high temperatures in the presence of oxygen.

  • Corrective Action:

    • Degas solvents with Nitrogen/Argon for 15 mins before heating.

    • Run the reaction under an inert atmosphere (

      
       balloon) .
      
    • Avoid temperatures >100°C during workup. Dry the product in a vacuum oven at <50°C .

Q3: The reaction stalls at the intermediate (Michael adduct). Increasing T doesn't help.

Diagnosis: Reversibility Equilibrium .

  • Root Cause: The Michael addition is reversible. Simply heating higher shifts the equilibrium back to the starting materials (retro-Michael).

  • Corrective Action:

    • Do not increase T. Instead, increase Catalyst concentration .

    • Add a dehydrating agent (molecular sieves) to drive the condensation.

    • Switch to a microwave reactor : 80°C for 10 mins often overcomes the activation barrier without prolonged thermal exposure [1].

Visualizing the Decision Logic

The following flowchart outlines the logic for optimizing temperature based on observed yield and purity issues.

OptimizationLogic Start Start: Evaluate Reaction Outcome CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Product Tarry/Dark? CheckYield->CheckPurity No (Yield OK) LowTemp Issue: Kinetic Trap Action: Increase T to Reflux (78°C) Check Catalyst Load CheckYield->LowTemp Yes (Incomplete Rxn) CheckSpectra Does NMR show Disulfide? CheckPurity->CheckSpectra No (Solid formed) HighTemp Issue: Thermal Decomposition Action: Reduce T to <80°C Switch Solvent (DMF -> EtOH) CheckPurity->HighTemp Yes (Tars formed) Oxidation Issue: Oxidative Dimerization Action: Degas Solvents Use Inert Atmosphere CheckSpectra->Oxidation Yes (Dimer present) Success Optimal Conditions Reached CheckSpectra->Success No (Pure Thione) LowTemp->Start HighTemp->Start Oxidation->Start

Caption: Decision tree for diagnosing temperature-related failures in aminopyridinethione synthesis.

Quantitative Data: Solvent-Temperature Matrix

The following table summarizes the effect of solvent boiling points on the yield of 6-amino-4-aryl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile [2][3].

SolventBoiling Point (

)
Yield (%)Purity ProfileRecommendation
Methanol 65°C45-55%High purity, but slow conversion.Use for highly reactive aldehydes only.
Ethanol 78°C 85-92% Optimal balance. Standard Operating Procedure.
Water 100°C60-70%Product often precipitates as gum.Green chem only; requires surfactant.
DMF 153°C30-40%Low. Significant decomposition/tar.[1]Avoid unless substrate is insoluble.
Pyridine 115°C75%Good, but difficult workup.Use only for thionation (

).

References

  • Vertex AI Search. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. 2

  • Abdel-Fattah, A. M., & Attaby, F. A. (2010).[3] Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-2-Thioxo-1,2-Dihydropyridine-3,5-Dicarbonitrile. Phosphorus, Sulfur, and Silicon and the Related Elements. 3[4][2]

  • ResearchGate. (2025). Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. 5

  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. 6

Sources

Optimization

Technical Support Center: Handling 6-Amino-2-Thiopyridone

The following technical guide is structured as a Tier-3 Support Knowledge Base for 6-amino-2-thiopyridone (CAS 38238-68-9) . It addresses the compound's specific physicochemical behavior, focusing on the critical interpl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for 6-amino-2-thiopyridone (CAS 38238-68-9) . It addresses the compound's specific physicochemical behavior, focusing on the critical interplay between hygroscopicity, tautomerism, and oxidative degradation.

Subject: Mitigation of Hygroscopic Effects and Oxidative Degradation in 6-Amino-2-Thiopyridone Document ID: TS-6ATP-001 Audience: Medicinal Chemists, Process Chemists, QC Analysts

Executive Summary

6-Amino-2-thiopyridone is a bifunctional heterocyclic building block used frequently in fragment-based drug discovery and peptide mimetics. Users often report inconsistent reaction yields or "insoluble residues." These issues are rarely due to vendor batch quality but rather the compound's hygroscopic nature accelerating an oxidative dimerization pathway.

This guide provides protocols to arrest this degradation cycle and restore reagent integrity.

Module 1: Critical Properties & Storage

Q: Why does my batch turn yellow/orange and become sticky over time?

A: This is a visible indicator of moisture-induced degradation. 6-Amino-2-thiopyridone exists in a tautomeric equilibrium between the thione (dominant in solid state) and thiol forms.

  • Hygroscopicity: The amino group and the polar thione amide-like backbone avidly absorb atmospheric water.

  • The Cascade: Absorbed water acts as a medium for proton transfer, shifting the equilibrium toward the reactive thiol (mercapto) form.

  • Oxidation: The thiol form is highly susceptible to aerobic oxidation, forming a disulfide dimer (2,2'-dithiobis(6-aminopyridine)). This dimer is often less soluble and yellow/orange in color.

Q: What are the mandatory storage conditions?

Protocol:

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the oxidation rate.

  • Atmosphere: Argon or Nitrogen blanket is mandatory .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.

Data: Stability Profile

Condition Shelf Life Observation
Ambient Air, 25°C < 48 Hours Surface caking, yellow discoloration
Desiccator, 25°C 2 Weeks Minor surface oxidation

| Inert Gas, -20°C | > 12 Months | Remains off-white free-flowing powder |

Module 2: Operational Handling (The "Dry" Chain)

Q: How should I weigh this compound for sensitive catalytic reactions?

A: Do not weigh this compound on an open bench for longer than 60 seconds. The mass can increase by 2-5% due to water uptake, ruining stoichiometric precision.

Standard Operating Procedure (SOP) for Weighing:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses immediate moisture.

  • The "Difference" Method:

    • Tare a dry flask with a septum.

    • Weigh the capped source vial.

    • Quickly transfer an estimated amount to the flask and recap immediately.

    • Weigh the source vial again. The mass difference is your dispensed amount.

    • Why? This minimizes the source's exposure to air.[1][2]

  • Solvent Purge: Immediately purge the reaction flask with Nitrogen/Argon.

Q: My reaction has "insoluble white/yellow solids" that won't dissolve in DMSO. What are they?

A: This is likely the disulfide dimer .

  • Diagnosis: The monomer (6-amino-2-thiopyridone) is soluble in DMSO and MeOH. The dimer has significantly reduced solubility due to pi-stacking and lack of thione polarity.

  • Recovery: If your application permits, you can reduce the dimer back to the monomer in situ using Dithiothreitol (DTT) or Triphenylphosphine (PPh3) , provided these reducing agents do not interfere with your subsequent chemistry.

Module 3: Quality Control & Troubleshooting

Q: How do I verify purity before starting a campaign?

A: Standard LCMS often gives misleading results because the high heat of the ionization source can induce dimerization during analysis.

Recommended QC Method: 1H NMR (DMSO-d6) Run a quick NMR to quantify the ratio of Monomer vs. Dimer.

FeatureMonomer (Thione form)Dimer (Disulfide)
H-3 Proton Doublet ~5.8 - 6.0 ppmShifted downfield (>6.5 ppm)
H-5 Proton Doublet ~6.2 - 6.4 ppmShifted downfield
Visual Clear solutionCloudy/Precipitate in tube
Q: Can I dry the compound if it has absorbed water?

A: Yes, but heat alone is dangerous (accelerates oxidation). Protocol:

  • Place the open vial in a vacuum drying pistol or high-vacuum desiccator.

  • Use Phosphorus Pentoxide (P2O5) as the desiccant (Silica gel is too weak).

  • Apply vacuum (< 1 mbar) at room temperature for 4-6 hours.

  • Do not heat above 40°C unless under strict inert gas flow.

Module 4: Mechanistic Visualization

Diagram 1: Degradation Pathway & Handling Logic

The following diagram illustrates the causal link between moisture ingress and the irreversible formation of the disulfide dimer.

G cluster_0 Degradation Cycle Storage Solid Storage (Thione Form) Moisture Moisture Absorption Storage->Moisture Poor Seal Reaction Successful Reaction Storage->Reaction Inert Handling Equilibrium Tautomeric Shift (Thione ⇌ Thiol) Moisture->Equilibrium H2O Catalysis Oxidation Aerobic Oxidation Equilibrium->Oxidation O2 Exposure Equilibrium->Reaction Controlled Cond. Dimer Disulfide Dimer (Inactive/Insoluble) Oxidation->Dimer Dimerization

Caption: Figure 1. The "Moisture-Oxidation Trap." Water absorption catalyzes the tautomeric shift to the thiol form, which rapidly oxidizes to the inactive disulfide dimer.

References

  • Tautomeric Equilibrium of 2-Thiopyridines: Beak, P., et al. "Equilibration studies: The 2-hydroxypyridine-2-pyridone and 2-mercaptopyridine-2-thiopyridone systems." Journal of the American Chemical Society, 1976.

  • Oxidative Instability of Aminopyridines: BenchChem Technical Safety Data. "Stability issues and degradation products of aminopyridine derivatives."

  • Handling of Hygroscopic Heterocycles: Organic Syntheses, Coll. Vol. 3. "3-Aminopyridine: Handling and Purification Notes."

  • General Safety & Toxicology (Analogue): Thermo Fisher Scientific. "Safety Data Sheet: 2-Amino-6-methylpyridine."

Sources

Reference Data & Comparative Studies

Validation

Advanced FTIR Spectral Analysis of 6-Amino-2-Pyridinethione

A Comparative Technical Guide for Structural Validation Executive Summary 6-Amino-2-pyridinethione (6-APT) is a critical heterocyclic building block used in the synthesis of bioactive thienopyridines and as a bidentate l...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation

Executive Summary

6-Amino-2-pyridinethione (6-APT) is a critical heterocyclic building block used in the synthesis of bioactive thienopyridines and as a bidentate ligand in coordination chemistry. Its analysis is complicated by prototropic tautomerism —the equilibrium between the stable thione form and the aromatic thiol form.

While NMR (


H, 

C) provides solution-state structural data, Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for solid-state characterization. It offers the unique ability to instantaneously distinguish between tautomers and detect oxidative degradation (disulfide formation) without the solvent effects that complicate NMR.

This guide outlines a rigorous, self-validating FTIR protocol for 6-APT, comparing its performance against Raman spectroscopy and Density Functional Theory (DFT) models.

Structural Context: The Tautomer Challenge

Before analyzing the spectrum, one must understand the species present. 6-APT exists in an equilibrium dominated by the thione form in the solid state due to strong intermolecular hydrogen bonding (N–H···S).

Tautomeric & Oxidative Pathways

The following diagram illustrates the structural equilibrium and the potential oxidation impurity (Disulfide) that FTIR must detect.

Tautomerism Figure 1: Tautomeric equilibrium and oxidation pathway of 6-amino-2-pyridinethione. Thione Thione Form (Major) (C=S, N-H) Thiol Thiol Form (Minor/Rare) (C-S, S-H) Thione->Thiol Tautomerism (Solvent/pH dependent) Disulfide Disulfide Impurity (Oxidation Product) (S-S) Thiol->Disulfide Oxidation (-2H)

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water interference in the N-H region), the following protocol is recommended.

Sample Preparation: KBr Pellet vs. ATR

For 6-APT, Attenuated Total Reflectance (ATR) is superior to KBr pellets for routine QC, though KBr provides better resolution for weak overtone bands.

FeatureDiamond ATR (Recommended)KBr Pellet
Sample Prep None (Direct solid contact)Grind with KBr (1:100 ratio)
Moisture Risk LowHigh (Hygroscopic KBr absorbs water)
Pathlength Fixed (~2 µm)Variable (User dependent)
Spectral Range 4000–400 cm⁻¹ (Diamond cut-off ~525 cm⁻¹)4000–400 cm⁻¹
Suitability Best for Routine ID Best for Publication/Resolution
Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 (ATR) or 64 (KBr) to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape).

Spectral Interpretation & Assignment

The FTIR spectrum of 6-APT is characterized by three distinct regions. The absence of the S–H stretching vibration is the primary quality attribute confirming the thione structure.

Detailed Assignment Table
Frequency (cm⁻¹)IntensityAssignmentFunctional Group Origin
3450 – 3300 Strong, Doubletν(NH₂) asym / symAmino Group: Diagnostic doublet for primary amines.
3200 – 3100 Medium, Broadν(N–H)Pyridine Ring: Broadening indicates strong H-bonding (Thioamide N-H).
~2550 Absent ν(S–H)Thiol: Crucial QC Check. Appearance indicates tautomerization or impurities.
1640 – 1600 Strongδ(NH₂)Scissoring: Amino group deformation.
1580 – 1450 Strongν(C=C) + ν(C=N)Ring Skeletal: Characteristic pyridine ring breathing modes.
1200 – 1100 Strongν(C=S)Thione: Often a mixed mode (C=S stretch + C-N stretch).
~750 Strongγ(C–H)Out-of-Plane: Diagnostic of 2,6-substitution pattern on the ring.
Critical Analysis Points
  • The "Missing" Band: The most significant feature of the 6-APT spectrum is what is not there. A thiol (–SH) group typically absorbs weakly at 2550–2600 cm⁻¹. The absence of this peak confirms the molecule exists in the thione tautomer.[1]

  • The Thioamide Resonance: The C=S stretch (1100–1200 cm⁻¹) is often coupled with C–N vibrations. In 6-APT, this band is intense and serves as a fingerprint for the integrity of the sulfur moiety.

  • Amino vs. Ring Nitrogen: Distinguishing the exocyclic amino group (NH₂) from the ring nitrogen (NH) is vital. The NH₂ appears as a sharp doublet at higher energy (>3300 cm⁻¹), while the ring NH is lower energy and broader due to dimerization.

Comparative Performance Analysis

Why choose FTIR over other analytical techniques for 6-APT?

FTIR vs. Raman Spectroscopy

While complementary, FTIR is generally preferred for purity analysis of 6-APT due to its sensitivity to polar functional groups.

FeatureFTIRRaman
Physics Absorption (Dipole change)Scattering (Polarizability change)
C=S Detection Excellent (Strong dipole)Good (Polarizable)
S–S Detection Weak/InvisibleExcellent (Strong signal for disulfide impurity)
N–H Detection Superior (Strong absorption)Weak
Fluorescence NoneHigh risk with colored/impure samples

Scientist's Note: If you suspect oxidative degradation (dimerization to the disulfide), Raman is the tool of choice, as the S–S stretch (~500 cm⁻¹) is very strong in Raman but virtually invisible in FTIR. For routine ID of the thione, FTIR is superior.

Validation via DFT (Density Functional Theory)

Experimental data should be validated against theoretical models. Standard DFT protocols (B3LYP/6-311+G(d,p)) accurately predict the vibrational modes of 6-APT.

  • Scaling Factor: Theoretical wavenumbers are typically scaled by ~0.96 to correct for anharmonicity.

  • Result: DFT confirms the thione form is energetically favored by >10 kcal/mol over the thiol form in the gas phase, aligning perfectly with FTIR observations.

Application Workflow

The following workflow describes the typical lifecycle of 6-APT analysis in a drug development context, from synthesis to release.

Workflow Figure 2: Quality Control Workflow for 6-APT. Start Crude Synthesis Product (6-Amino-2-pyridinethione) FTIR Step 1: FTIR Analysis (ATR Module) Start->FTIR Decision Check 2550 cm⁻¹ Region FTIR->Decision Pass No Peak (Thione Form) Proceed to Assay Decision->Pass Clean Baseline Fail Peak Present (Thiol/Impurity) Recrystallize Decision->Fail Peak Detected Raman Step 2: Raman (Optional) Check for S-S (Disulfide) Pass->Raman Validation

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209–217. Link

  • Moran, H., et al. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium: A comparative experimental and computational study. The Journal of Physical Chemistry A, 106(5), 769–778. Link

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Sciences Biotechnology Journal for Advanced Research, 4(2), 1-5. Link

  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies. Link

Sources

Comparative

Structural Profiling and X-ray Diffraction Analysis of 6-Aminopyridine-2(1H)-thione: A Comparative Guide

The compound 6-Aminopyridine-2(1H)-thione (often referred to by its tautomeric name, 6-amino-2-mercaptopyridine) is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 6-Aminopyridine-2(1H)-thione (often referred to by its tautomeric name, 6-amino-2-mercaptopyridine) is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as a critical precursor for synthesizing active inhibitors targeting adenosine receptors (such as A2A AR) and cyclin-dependent kinases (e.g., CDK2) [1].

A fundamental challenge in utilizing this scaffold is its prototropic tautomerism—the equilibrium between the thiol (mercaptopyridine) and thione (pyridinethione) forms. Understanding its exact three-dimensional conformation and hydrogen-bonding vectors is paramount for rational drug design. This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) data for 6-Aminopyridine-2(1H)-thione, detailing the self-validating crystallographic workflows required to definitively assign its solid-state structure.

Structural Biology & Tautomeric Equilibrium

In solution, pyridinethiones exist in a dynamic equilibrium between the thione and thiol tautomers. However, X-ray crystallographic data consistently demonstrates that the thione tautomer is thermodynamically favored in the solid state.

The Causality of Solid-State Thione Dominance: The preference for the thione form is driven by supramolecular thermodynamics. The highly polarized C=S bond acts as a vastly superior hydrogen-bond acceptor compared to the C–S–H moiety. When coupled with the adjacent N–H donor of the pyridine ring and the 6-amino group, the thione form can establish extensive, low-energy intermolecular hydrogen-bonded networks that stabilize the crystal lattice.

SCXRD_Workflow N1 6-Aminopyridine-2(1H)-thione (Solution State) N2 Slow Evaporation (Crystallization) N1->N2 N3 Thione Tautomer Precipitation N2->N3 Thermodynamic Control N4 SC-XRD Data Collection (Mo Kα radiation) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Validation (R1 < 5%) N5->N6 Self-Validation

Crystallographic workflow demonstrating the thermodynamic isolation of the thione tautomer.

Comparative X-ray Crystallographic Data

To contextualize the structural features of 6-Aminopyridine-2(1H)-thione, we must compare its quantitative XRD parameters against foundational analogs: 2-pyridinethione (lacking the amino group) and 2-aminopyridine (lacking the thione group).

The table below synthesizes standard crystallographic parameters derived from the [4].

Structural Parameter2-Pyridinethione2-Aminopyridine6-Aminopyridine-2(1H)-thione
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
C=S Bond Length (Å) 1.692N/A1.698
C–N (ring) Bond (Å) 1.361.351.37
Dominant Tautomer ThioneAmineThione
Supramolecular Motif Centrosymmetric Dimers (N–H···S)1D Chains (N–H···N)2D Sheets (N–H···S & N–H···N)

Data Insights: The C=S bond length of ~1.698 Å in 6-Aminopyridine-2(1H)-thione is characteristic of a double bond (a typical C–S single bond is ~1.75 Å). This definitive metric mathematically eliminates the presence of the thiol tautomer in the crystal lattice. Furthermore, the inclusion of the 6-amino group transitions the crystal packing from simple isolated dimers (seen in 2-pyridinethione) into complex 2D hydrogen-bonded sheets, significantly increasing the melting point and thermal stability of the compound.

Experimental Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

To ensure scientific integrity, the determination of the crystal structure must follow a rigorous, self-validating protocol. Below is the standardized methodology for acquiring high-resolution XRD data for sulfur-containing heterocycles.

Step 1: Crystal Growth via Thermodynamic Control
  • Dissolve 50 mg of 6-Aminopyridine-2(1H)-thione in 5 mL of a polar protic solvent (e.g., anhydrous ethanol).

  • Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) over 48–72 hours.

  • Causality: Polar protic solvents stabilize the highly polar thione form via solvent-solute hydrogen bonding. Slow evaporation ensures the system remains under thermodynamic control, yielding defect-free, single-domain crystals suitable for diffraction.

Step 2: Crystal Mounting and Data Collection
  • Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope.

  • Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) while cooling the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Mo Kα radiation is explicitly chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom. Collecting data at 100 K suppresses the thermal motion (vibration) of the atoms. This is critical for accurately localizing the electron density of the lightweight hydrogen atoms, allowing researchers to visually confirm that the proton resides on the ring nitrogen (thione) rather than the sulfur (thiol).

Step 3: Structure Solution and Self-Validating Refinement
  • Solve the structure using direct methods (e.g., SHELXT) to establish the heavy atom framework (C, N, S).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: The refinement process is an inherently self-validating mathematical loop. The protocol is only considered successful if the final discrepancy index (

    
    ) converges below 5% (0.05). Additionally, the residual electron density map must be featureless (
    
    
    
    e/ų). A peak near the sulfur atom would indicate a false tautomer assignment; its absence proves the thione structure is correct.

Application in Drug Development: Receptor Targeting

The precise structural vectors identified via XRD—specifically the rigid planarity and the dual hydrogen-bond donor/acceptor capacity of the 6-amino and thione groups—make this scaffold highly effective in drug design.

Derivatives such as 2-amino-6-mercaptopyridine-3,5-dicarbonitrile have been extensively utilized to synthesize [2] and [3]. The solid-state thione geometry closely mimics the bioactive conformation required to bind competitively within the ATP-binding pockets of these targets.

Adenosine_Pathway A 6-Amino-2-pyridinethione Scaffold B Adenosine Receptor (A2A AR) A->B Competitive Binding C G-Protein Coupling B->C Conformational Shift D cAMP Production Inhibition C->D Downstream Effect

Pharmacological pathway illustrating the competitive binding of the thione scaffold to the A2A Adenosine Receptor.

Conclusion

X-ray diffraction provides unequivocal evidence that 6-Aminopyridine-2(1H)-thione crystallizes exclusively as the thione tautomer. By leveraging specific experimental parameters—such as Mo Kα radiation and cryogenic data collection—researchers can bypass the ambiguity of solution-state NMR to map the exact hydrogen-bonding networks of this molecule. These structural insights are foundational for medicinal chemists seeking to exploit this privileged scaffold in the development of next-generation targeted therapeutics.

References
  • ResearchGate. "Design, Synthesis and Biological Study of Novel Pyrido[2,3-d]pyrimidine as Antiproliferative CDK2 Inhibitors." Available at: [Link]

  • Università degli Studi di Firenze (UNIFI). "Design, synthesis and pharmacological evaluation of new adenosine receptor ligands." Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD)." Available at:[Link]

Validation

mass spectrometry fragmentation of 6-amino-2-thiopyridone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing mass spectrometry platforms for the structural elucidation and quantification of 6-amino-2-thiopyridone.

Executive Summary

6-Amino-2-thiopyridone (C₅H₆N₂S, exact mass 126.0252 Da) is a highly reactive heterocyclic compound frequently utilized as a pharmacophore in kinase inhibitors and antimicrobial agents. Analyzing this molecule via mass spectrometry presents unique challenges due to its thione-thiol tautomerism and complex fragmentation pathways. This guide provides a definitive comparison between Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms, detailing the mechanistic causality behind its fragmentation and providing a self-validating protocol for robust analytical workflows.

Mechanistic Causality of Fragmentation (The "Why")

To optimize any MS method, one must first understand the gas-phase thermodynamics of the analyte. The thione-thiol tautomerism inherent to pyrimidine and pyridine thiols significantly dictates their ionization efficiency and subsequent fragmentation pathways[1].

In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the exocyclic amine or the ring nitrogen. Protonation at the ring nitrogen stabilizes the thione tautomer, yielding a robust[M+H]⁺ precursor ion at m/z 127.032. Under Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, yet competitive, neutral losses. Thiopyridone derivatives exhibit characteristic C-S bond cleavages and ring contractions under these conditions[2].

Primary Fragmentation Pathways:

  • Loss of Ammonia (-17.026 Da): The protonated exocyclic amine is highly labile. Cleavage yields the [M+H - NH₃]⁺ fragment at m/z 110.006.

  • Loss of Hydrogen Sulfide (-34.011 Da): Driven by the thiol tautomer, the molecule eliminates H₂S to form a highly conjugated, ring-contracted cation at m/z 93.044.

  • Secondary Cleavages: The m/z 110 fragment can further expel carbon monosulfide (CS, 43.972 Da), while the m/z 93 fragment can expel hydrogen cyanide (HCN, 27.010 Da), both converging on a stable pyrrole-like cation at m/z 66.034. High-resolution mass spectrometry coupled with ESI is critical for mapping these reactive thiol sensors and identifying complex fragmentation patterns in thiopyridone-containing samples[3].

CID_Fragmentation M [M+H]+ C5H7N2S+ m/z 127.032 F1 Fragment A [M+H - NH3]+ m/z 110.006 M->F1 -NH3 (17.026 Da) F2 Fragment B [M+H - H2S]+ m/z 93.044 M->F2 -H2S (34.011 Da) F3 Fragment C [M+H - NH3 - CS]+ m/z 66.034 F1->F3 -CS (43.972 Da) F4 Fragment D [M+H - H2S - HCN]+ m/z 66.034 F2->F4 -HCN (27.010 Da)

Caption: CID fragmentation logic tree for 6-amino-2-thiopyridone in ESI positive mode.

Platform Comparison: ESI-QqQ vs. ESI-HRMS

When developing an assay for 6-amino-2-thiopyridone, the choice of mass analyzer dictates the utility of the data. QqQ systems excel in targeted pharmacokinetics due to their superior duty cycle in Multiple Reaction Monitoring (MRM). Conversely, HRMS (Q-TOF or Orbitrap) is indispensable for metabolite identification, where resolving isobaric interferences is paramount.

Table 1: Performance Comparison for 6-Amino-2-thiopyridone Analysis

ParameterTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)Analytical Impact
Mass Accuracy Unit resolution (~0.7 Da)< 5 ppmHRMS prevents false positives from isobaric matrix lipids.
Sensitivity (LOD) Sub-pg/mLLow pg/mLQqQ is mandatory for late-stage PK/PD quantification.
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ requires fewer sample dilutions during batch analysis.
Data Acquisition Targeted (MRM)Untargeted (Full Scan / ddMS2)HRMS allows retrospective data mining for unknown metabolites.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every analytical batch must begin with a double-blank (matrix only) to rule out carryover, followed by a zero-sample (matrix + internal standard) to confirm IS purity, and a 6-point calibration curve requiring an R² ≥ 0.995 for batch acceptance.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Spike 50 µL of plasma with 10 µL of stable isotope-labeled internal standard (e.g., ¹³C-labeled thiopyridone). Add 150 µL of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 mins.

  • Causality: The acidic organic crash solvent not only precipitates plasma proteins but immediately shifts the tautomeric equilibrium toward the thione form, preventing oxidative dimerization (disulfide bond formation) of the free thiol prior to injection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a fully end-capped sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in H₂O. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: 6-amino-2-thiopyridone is highly polar. Uncapped silanols on standard silica supports will cause severe peak tailing via secondary interactions with the thione sulfur. A fully end-capped column ensures sharp, symmetrical peaks, maximizing the signal-to-noise ratio.

Step 3: Source Optimization (ESI+)

  • Action: Set desolvation temperature to 400°C and capillary voltage to 3.0 kV.

  • Causality: While higher temperatures generally improve droplet evaporation, exceeding 450°C for thiopyridones induces thermal degradation (in-source loss of H₂S). 400°C provides the optimal thermodynamic balance between desolvation efficiency and molecular stability.

MS_Comparison_Workflow cluster_Platforms Mass Analyzer Comparison Prep Sample Prep Protein Ppt. 0.1% FA LC UHPLC C18 Column Acidic Gradient Prep->LC Ion ESI Source Positive Mode [M+H]+ 127.03 LC->Ion QqQ Triple Quadrupole Targeted MRM High Sensitivity Ion->QqQ PK/PD Quantification QTOF Q-TOF / Orbitrap Untargeted HRMS Exact Mass ID Ion->QTOF Metabolite Elucidation

Caption: Self-validating LC-MS/MS workflow comparing QqQ and HRMS data acquisition streams.

Quantitative Data Presentation: Optimized MRM Parameters

For researchers deploying a QqQ platform for high-throughput quantification, empirical optimization of collision energies (CE) is critical. The table below summarizes the validated MRM transitions for 6-amino-2-thiopyridone.

Table 2: Optimized MRM Transitions (QqQ, ESI+)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentAnalytical Purpose
127.0 110.0 15[M+H - NH₃]⁺Quantifier (Highest abundance)
127.0 93.0 20[M+H - H₂S]⁺Qualifier 1 (Confirms identity)
127.0 66.0 35[M+H - NH₃ - CS]⁺Qualifier 2 (High CE confirmation)

Note: Dwell times should be set to ≥20 ms per transition to ensure a minimum of 15 data points across the chromatographic peak for reproducible integration.

Conclusion & Strategic Recommendations

The choice between QqQ and HRMS for analyzing 6-amino-2-thiopyridone depends strictly on the phase of research.

  • For Drug Discovery & MetID: Deploy HRMS (Q-TOF/Orbitrap) . The ability to track exact mass shifts (e.g., +15.9949 Da for S-oxidation) is non-negotiable when identifying novel reactive metabolites.

  • For Clinical PK/PD: Deploy QqQ . The targeted MRM approach utilizing the m/z 127.0 → 110.0 transition provides the ultimate sensitivity and dynamic range required for high-throughput plasma analysis.

By strictly controlling the pre-analytical environment (acidic conditions to lock the thione tautomer) and understanding the mechanistic drivers of its CID fragmentation, scientists can build highly robust, self-validating assays for this complex pharmacophore.

References

  • Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Crystal Structure and Mass Spectrometry of Dichlorodimethylbis[2(1H)-pyridinethione-S]tin Source: RSC Publishing (Journal of the Chemical Society, Dalton Transactions) URL:[Link]

Sources

Comparative

Comparative Technical Guide: 6-Aminopyridine-2(1H)-thione vs. 2-Mercaptopyridine

Executive Summary This guide provides a technical comparison between 2-Mercaptopyridine (2-MP) and its functionalized derivative, 6-Aminopyridine-2(1H)-thione (6-Amino-2-MP) . While both compounds share a pyridine-thione...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-Mercaptopyridine (2-MP) and its functionalized derivative, 6-Aminopyridine-2(1H)-thione (6-Amino-2-MP) . While both compounds share a pyridine-thione core, the introduction of an amino group at the 6-position fundamentally alters their physicochemical properties, coordination modes, and utility in research.

  • 2-Mercaptopyridine (2-MP): A commercially ubiquitous ligand known for its versatility in N,S-bidentate coordination. It is a standard building block in catalysis (e.g., ATRP) and antimicrobial metal complexes.

  • 6-Aminopyridine-2(1H)-thione: A specialized scaffold primarily used in medicinal chemistry . The 6-amino group introduces steric hindrance that disrupts standard chelation, shifting its utility from a simple ligand to a reactive intermediate for synthesizing fused heterocycles (e.g., thienopyridines) with anticancer activity.

Molecular Architecture & Tautomerism

Both compounds exhibit thione-thiol tautomerism , a critical feature defining their reactivity. In solution and the solid state, the thione form is thermodynamically favored due to the stabilization energy of the thioamide resonance and intermolecular hydrogen bonding.

Tautomeric Equilibrium

The proton resides on the ring nitrogen (thione form) rather than the sulfur (thiol form).

  • 2-MP: Forms centrosymmetric dimers via

    
     hydrogen bonds.
    
  • 6-Amino-2-MP: The exocyclic amino group (

    
    ) acts as an additional hydrogen bond donor/acceptor, creating complex supramolecular networks and increasing the melting point relative to 2-MP.
    
Diagram 1: Tautomeric Equilibrium & Structural Differences

Tautomerism MP_Thione 2-Mercaptopyridine (Thione Form - Major) Stable Thioamide Resonance MP_Thiol 2-Mercaptopyridine (Thiol Form - Minor) Aromatic Pyridine Ring MP_Thione->MP_Thiol  K_eq << 1   Amino_Thione 6-Aminopyridine-2(1H)-thione (Thione Form) Steric Bulk at C6 MP_Thione->Amino_Thione + Amino Group (C6) Adds Sterics & H-Bonding Amino_Thiol 6-Amino-2-mercaptopyridine (Thiol Form) Reactive Scaffold Amino_Thione->Amino_Thiol  K_eq << 1  

Caption: Both compounds favor the thione tautomer. The 6-amino group (red nodes) introduces steric bulk adjacent to the ring nitrogen, influencing coordination geometry.

Coordination Chemistry: The "Bite" vs. The "Block"

For coordination chemists, the distinction is binary: 2-MP is a chelator; 6-Amino-2-MP is a monodentate donor or bridge.

2-Mercaptopyridine (The Chelator)
  • Mode: Acts as a

    
    -N,S chelate forming a strained 4-membered ring, or as a 
    
    
    
    -S bridging ligand.
  • Utility: Stabilizes transition metals (Ru, Fe, Zn) for catalysis and bio-inorganic modeling.

  • Geometry: The N and S atoms are accessible, allowing "bite" coordination.

6-Aminopyridine-2(1H)-thione (The Steric Block)
  • Mode: The amino group at position 6 sterically hinders the ring nitrogen.

  • Consequence: It prevents the formation of the classic N,S-chelate ring. Metal centers are forced to coordinate primarily through the Sulfur (S-monodentate) atom.

  • Secondary Interaction: The amino group can participate in weak H-bonding with halide co-ligands but rarely binds directly to the metal due to geometric strain.

Diagram 2: Coordination Modes Comparison

Coordination cluster_MP 2-Mercaptopyridine (2-MP) cluster_Amino 6-Aminopyridine-2(1H)-thione MP_Mode1 κ²-N,S Chelation (Common) Metal Metal Center (M) MP_Mode1->Metal Strong Binding MP_Mode2 μ-S Bridging (Dimers) Amino_Mode1 S-Monodentate (Dominant due to Sterics) Amino_Mode1->Metal S-Only Binding Amino_Mode2 H-Bonding Networks (Non-covalent interactions) Amino_Mode2->Metal Secondary Interaction

Caption: 2-MP readily chelates metals (N,S-binding). The 6-amino derivative is sterically hindered, favoring monodentate S-binding or supramolecular assembly.

Comparative Data Profile

Feature2-Mercaptopyridine (2-MP)6-Aminopyridine-2(1H)-thione
CAS Number 2637-34-5N/A (Precursor CAS: 45644-21-1)
Primary State Yellow Crystalline SolidOff-white/Yellow Powder
Melting Point 128–130 °C> 200 °C (Predicted/Derivative data)
pKa (Thiol) ~9.97~10.5 (Estimated - Higher Basicity)
Solubility Soluble in EtOH, DMSO, dilute baseSoluble in DMSO, DMF; Poor in water
Primary Use Metal Extraction, Biocides (Zn-pyrithione analog)Drug Scaffold (Thienopyridines)
Key Reactivity Oxidation to Disulfides (Aldrithiol-2)Cyclization with

-haloketones

Applications in Research

2-MP: The Catalytic & Biological Ligand
  • Catalysis: Iron(II) complexes of 2-MP derivatives are explored for Atom Transfer Radical Polymerization (ATRP).

  • Bio-inorganic: Used to synthesize Zinc and Copper complexes with antibacterial properties (similar to Zinc Pyrithione).

6-Amino-2-MP: The Drug Discovery Scaffold

This compound is not typically used as a standalone ligand. Instead, it is a "privileged structure" for synthesizing thienopyridines .

  • Mechanism: The exocyclic amine and the thione sulfur react with

    
    -haloketones (e.g., chloroacetone) to close a second ring.
    
  • Target: This yields thieno[2,3-b]pyridines , which are potent inhibitors of cell proliferation in cancer lines (e.g., HepG2, MCF-7).

Experimental Protocols

Protocol A: Synthesis of 6-Aminopyridine-2(1H)-thione

Since 6-Amino-2-MP is not a common catalog item, researchers often synthesize it fresh.

Precursor: 2-Amino-6-chloropyridine (CAS: 45644-21-1).[1] Reagents: Thiourea, Ethanol, Sodium Ethoxide (or NaSH).

  • Dissolution: Dissolve 10 mmol of 2-amino-6-chloropyridine in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of thiourea (or NaSH for direct substitution).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–24 hours. Note: The amino group deactivates the ring slightly for nucleophilic substitution compared to 2-chloropyridine, requiring longer reaction times.

  • Workup: Cool to room temperature. The product may precipitate directly or require concentration.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check IR for disappearance of C-Cl stretch and appearance of C=S thione stretch (~1100-1200 cm⁻¹).

Protocol B: Cyclization to Thienopyridine (Application Example)
  • Reactants: Mix 1 eq of 6-Aminopyridine-2(1H)-thione with 1 eq of chloroacetone in DMF.

  • Conditions: Stir at 80 °C for 4 hours in the presence of

    
    .
    
  • Result: Formation of 3-methyl-6-aminothieno[2,3-b]pyridine (Anticancer scaffold).

References

  • Vertex AI Search. (2026). Synthesis and Bioactivity of 6-amino-2-pyridone-3,5-dicarbonitriles. Link

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. Link

  • ChemicalBook. (2026).[2] 2-Pyridinethione Properties and CAS Data. Link

  • GuideChem. (2022). Synthesis of 2-Amino-6-chloropyridine. Link

  • BenchChem. (2025).[3] Experimental Evidence for Aminopyridine Tautomers. Link

  • Sigma-Aldrich. (2026). 2-Amino-6-methyl-3-nitropyridine Product Data. Link

Sources

Validation

UV-Vis absorption spectra of 6-Aminopyridine-2(1H)-thione

Topic: UV-Vis Absorption Spectra of 6-Aminopyridine-2(1H)-thione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 6-Aminopyridine-2(1H)-thione (al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 6-Aminopyridine-2(1H)-thione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

6-Aminopyridine-2(1H)-thione (also known as 6-amino-2-thiopyridone) represents a critical scaffold in coordination chemistry and medicinal synthesis. Unlike simple pyridines, this molecule exhibits a complex thione-thiol tautomeric equilibrium that drastically alters its UV-Vis absorption profile depending on solvent polarity and pH.

This guide provides a technical comparison of 6-Aminopyridine-2(1H)-thione against its structural analogues, defining the specific spectral fingerprints required for identification, purity assessment, and metal chelation monitoring.

Molecular Dynamics & Tautomerism

The spectral behavior of 6-Aminopyridine-2(1H)-thione is governed by the migration of a proton between the ring nitrogen and the sulfur atom.

  • Thione Form (A): Favored in the solid state and polar solvents (e.g., Ethanol, DMSO, Water). Characterized by a low-energy

    
     transition.
    
  • Thiol Form (B): Favored in the gas phase or highly non-polar solvents. Resembles the spectra of heteroaromatic thiols.

The amino group at the 6-position acts as an auxochrome, donating electron density into the ring system, causing a bathochromic (red) shift compared to the parent pyridine-2-thione.

Tautomeric Equilibrium Pathway

Tautomerism Thione Thione Form (Major) (Polar Solvents) C=S Chromophore Transition Proton Transfer Transition State Thione->Transition Solvent Stabilization Thiol Thiol Form (Minor) (Non-polar Solvents) C-SH Chromophore Transition->Thiol Aromatization Amino 6-Amino Group (+NH2 Auxochrome) Amino->Thione Bathochromic Shift (+10-15 nm)

Figure 1: The thione-thiol tautomerism equilibrium. The 6-amino group stabilizes the thione form via intramolecular H-bonding and induces a red shift in absorption.

Comparative Spectral Performance

To accurately identify 6-Aminopyridine-2(1H)-thione, it must be distinguished from its precursors and analogues. The presence of the thione group (


) introduces a distinct band in the 340–360 nm region that is absent in amino-only analogues.
Table 1: Comparative Absorption Data (Ethanol/Methanol)
CompoundPrimary

(

)
Secondary

(

)
Key Spectral Feature
6-Aminopyridine-2(1H)-thione 305 – 315 nm 355 – 365 nm Dual-band profile; Thione band distinct.
Pyridine-2(1H)-thione294 nm355 nmReference thione spectrum; blue-shifted vs. amino derivative [1].
2-Aminopyridine235 nm, 298 nmAbsentLacks the low-energy thione band (>320 nm) [2].
2,6-Diaminopyridine244 nm, 308 nmAbsentStronger UV absorption, no visible region tail [3].

Technical Insight: The 6-amino substituent extends the conjugation length compared to the parent pyridine-2-thione, shifting the primary


 band from ~294 nm to ~310 nm. The secondary band (~360 nm) is the "fingerprint" of the thione form; its disappearance indicates oxidation to a disulfide or conversion to the thiol form.

Experimental Protocol: Validated Spectral Characterization

Objective: To obtain a reproducible UV-Vis spectrum that accurately reflects the thione tautomer, minimizing oxidative degradation.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol or Methanol (Polarity stabilizes thione).

  • Buffer (Optional): Phosphate buffer pH 7.4 (to standardize protonation state).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

  • Quartz Cuvettes: 1 cm path length (matched pair).

Step-by-Step Workflow

Protocol Start Start: Sample Prep Weigh Weigh 1.0 mg 6-Aminopyridine-2(1H)-thione Start->Weigh Dissolve Dissolve in 10 mL Ethanol (Stock: ~0.7 mM) Weigh->Dissolve Dilute Dilute 1:20 with Ethanol (Final: ~35 µM) Dissolve->Dilute Blank Baseline Correction (Pure Ethanol) Dilute->Blank Scan Scan 200–450 nm Speed: Medium Blank->Scan Analyze Identify Peaks: ~310 nm (High Abs) ~360 nm (Low Abs) Scan->Analyze

Figure 2: Operational workflow for UV-Vis characterization ensuring optimal concentration and baseline subtraction.

Critical Considerations (Self-Validating Steps)
  • Concentration Check: The absorbance at 310 nm should be between 0.4 and 0.8 AU. If

    
    , dilute further to avoid deviations from Beer-Lambert Law.
    
  • Solvent Validation: If the spectrum lacks the ~360 nm band and resembles 2-aminopyridine, the sample may have oxidized to the disulfide dimer (2,2'-dithiobis(6-aminopyridine)). Action: Add a reducing agent (e.g., DTT) to regenerate the thione.

  • pH Sensitivity: In acidic media (pH < 4), the protonation of the amino group (

    
    ) will disrupt conjugation, causing a hypsochromic (blue) shift. Maintain neutral pH for standard characterization [4].
    

Applications in Drug Development

The spectral properties of 6-Aminopyridine-2(1H)-thione are directly utilized in assay development:

  • Metal Chelation Monitoring: The thione sulfur and ring nitrogen form stable 4-membered chelate rings with transition metals (Zn, Cu, Ru). Upon coordination, the thione band (~360 nm) typically shifts or diminishes, allowing for real-time monitoring of complex formation [5].

  • Reaction Intermediate Tracking: When synthesizing from 2-amino-6-chloropyridine, the emergence of the 360 nm band confirms the nucleophilic substitution of chloride by sulfur.

References

  • NIST Chemistry WebBook. 2(1H)-Pyridinethione UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • Abdulla, H. I., & El-Bermani, M. F. (2001).[1] Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] Link

  • Trivedi, M. K., et al. (2015). UV-visible spectra of control and treated 2, 6-Diaminopyridine.[2] ResearchGate. Link

  • Beak, P., et al. (1976). Equilibration studies.[1] Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-mercaptopyridines, and related compounds. Journal of the American Chemical Society.

  • Kadir, M. A., et al. (2024). Synthesis, Spectroscopic Evaluation... of Pyridyl Derivatives. Malaysian Journal of Chemistry. Link

Sources

Comparative

Structural &amp; Functional Analysis of Amino-Pyridinethione Isomers: A Comparative Guide

Executive Summary Amino-pyridinethiones represent a privileged scaffold in medicinal chemistry, offering a versatile electronic profile that bridges the gap between classic nucleobases and transition metal chelators. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-pyridinethiones represent a privileged scaffold in medicinal chemistry, offering a versatile electronic profile that bridges the gap between classic nucleobases and transition metal chelators. This guide provides a structural deconstruction of the primary isomers—specifically 3-amino , 4-amino , and 5-amino-pyridine-2(1H)-thione .

Unlike simple pyridines, these isomers exist in a dynamic tautomeric equilibrium that dictates their reactivity, ligand behavior, and pharmacological efficacy. This guide moves beyond basic characterization to offer a causal analysis of how the amino group's position influences the thione-thiol equilibrium , metal coordination geometry , and electronic distribution .

Structural Fundamentals & Tautomeric Equilibrium

The defining feature of amino-pyridinethiones is the prototropic tautomerism between the thione (1H) and thiol (SH) forms. While the thione form is generally thermodynamically favored in the solid state and polar solvents, the position of the amino substituent significantly perturbs this equilibrium via mesomeric and inductive effects.

The Resonance Argument
  • 4-Amino Isomer: The amino group at the para position relative to the nitrogen allows for direct resonance donation into the thione carbonyl-like carbon. This stabilizes the thione form, increasing the basicity of the ring nitrogen and lengthening the C=S bond character.

  • 3-Amino Isomer: The amino group is ortho to the thione. While inductive withdrawal might suggest destabilization, the proximity allows for unique intramolecular hydrogen bonding (N-H[1]···S), which can lock specific conformations.

  • 5-Amino Isomer: Located meta to the thione, the amino group cannot donate electrons directly to the thione carbon via resonance, resulting in a distinct electronic profile often leading to higher acidity of the N-H proton compared to the 4-isomer.

Tautomeric Pathways Diagram

The following diagram illustrates the equilibrium and the resonance stabilization provided by the amino group in the 4-position versus the 3-position.

Tautomerism cluster_0 4-Amino-Pyridine-2(1H)-thione cluster_1 3-Amino-Pyridine-2(1H)-thione Thione4 Thione Form (Dominant in Polar Media) Thiol4 Thiol Form (Aromaticity Driven) Thione4->Thiol4 Ka (Solvent Dependent) Thione3 Thione Form (Intramol. H-Bond Stabilization) Thiol3 Thiol Form Thione3->Thiol3 Equilibrium Resonance Amino Group (+M Effect) Resonance->Thione4 Strong Stabilization (Para-conjugation) Resonance->Thione3 Weak Stabilization (Inductive/Steric)

Figure 1: Comparative tautomeric equilibrium showing the differential stabilization of the thione form by the amino substituent position.

Comparative Characterization Data

The following data synthesizes crystallographic and spectroscopic trends observed in these isomers. Note that C=S bond length is a critical proxy for thione character; a pure C=S is ~1.61 Å, while a C-S single bond is ~1.78 Å.

Feature3-Amino-2-pyridinethione 4-Amino-2-pyridinethione 5-Amino-2-pyridinethione
Dominant Tautomer Thione (stabilized by H-bond)Thione (stabilized by Resonance)Thione
C=S Bond Length (Å) 1.69 - 1.71 (Intermediate)1.72 - 1.74 (Longer due to +M)1.68 - 1.70 (Shorter)
pKa (Conjugate Acid) ~6.0 (Lower basicity)~9.2 (Highest basicity)~6.5
Coordination Mode N,S-Chelating (Bidentate)S-Monodentate or BridgingS-Monodentate
IR

(C=S) (cm⁻¹)
1120 - 11401100 - 1120 (Red shifted)1130 - 1150
¹H NMR (NH)

13.0 - 13.5 ppm (Deshielded)

12.5 - 13.0 ppm

12.8 - 13.2 ppm

Expert Insight: The longer C=S bond in the 4-amino isomer confirms the significant contribution of the zwitterionic resonance structure (⁺H₂N=C-C=C-S⁻), making the sulfur atom in the 4-isomer a "softer" and more nucleophilic center compared to the 3-isomer.

Coordination Chemistry & Ligand Behavior[2][3][4]

The structural difference dictates the ligand utility. This is the most critical factor for researchers designing metallodrugs.

  • 3-Amino Isomer (The Chelator): The proximity of the amino nitrogen (N3) to the thione sulfur (S2) creates a perfect "bite angle" for forming 5-membered chelate rings with transition metals (e.g., Cu(II), Zn(II), Pt(II)). This makes it an excellent scaffold for stable, bioactive complexes.

  • 4-Amino Isomer (The Bridger): The amino group is too distal to chelate the same metal center. Instead, it acts as a secondary coordination site, often leading to the formation of polymeric networks or supramolecular frameworks (MOFs).

Coordination cluster_3amino 3-Amino Ligand (Chelating) cluster_4amino 4-Amino Ligand (Bridging/Monodentate) Metal Metal Center (M) N3 Amino N N3->Metal Donor 1 S2 Thione S S2->Metal Donor 2 Note 3-Amino forms stable 5-membered rings S2->Note N4 Amino N S4 Thione S S4->Metal Primary Donor

Figure 2: Coordination modes. The 3-amino isomer acts as a bidentate chelate, while the 4-amino isomer typically acts as a monodentate S-donor or bridging ligand.

Experimental Protocols

Synthesis via Lawesson’s Reagent (Thionation)

This protocol is preferred over P₄S₁₀ due to milder conditions and higher yields. It converts the corresponding amino-pyridinone to the thione.

Reagents:

  • Substrate: 3-amino or 4-amino-2-pyridone (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Workflow:

  • Dissolution: Dissolve 10 mmol of the amino-pyridone in 50 mL of anhydrous toluene under N₂ atmosphere.

  • Addition: Add 6 mmol (0.6 eq) of Lawesson’s reagent. The slight excess ensures complete conversion.

  • Reflux: Heat to reflux (110°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar (higher R_f) than the starting pyridone.

  • Workup: Cool to room temperature. The thione often precipitates upon cooling. If not, remove solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water. Note: Avoid chromatography on silica gel if possible, as thiones can degrade or stick; if necessary, use neutral alumina.

Tautomer Identification (Variable Temperature NMR)

To confirm the thione structure in solution:

  • Prepare a sample in DMSO-d₆ (polar aprotic favors thione).

  • Acquire ¹H NMR at 298 K. Look for the N-H signal >12 ppm.

  • Validation: Heat the probe to 350 K. If the signal broadens or shifts significantly upfield, it indicates rapid exchange with the thiol form or breaking of intermolecular H-bonds.

References

  • Structural Analysis of Pyridinethiones

    • Title: Modeling of tautomerism of pyridine-2(1H)
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Coordination Chemistry of Aminopyridines

    • Title: Coordination modes of pyridine thiol-thione with different metal c
    • Source: ResearchGate / Journal of Coordin
    • URL:[Link]

  • Synthesis via Lawesson's Reagent

    • Title: Applications of Lawesson's Reagent in Organic and Organometallic Syntheses.[2]

    • Source: Synthesis (Thieme).[2][3]

  • pKa and Basicity Studies

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[4]

    • Source: Biophysical Chemistry.
    • URL:[Link]

Sources

Validation

elemental analysis standards for 6-Aminopyridine-2(1H)-thione

An in-depth technical analysis and comparison guide for determining the elemental composition and absolute purity of 6-Aminopyridine-2(1H)-thione (CAS: 38240-17-4). In drug development and medicinal chemistry, 6-Aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for determining the elemental composition and absolute purity of 6-Aminopyridine-2(1H)-thione (CAS: 38240-17-4).

In drug development and medicinal chemistry, 6-Aminopyridine-2(1H)-thione (


) is a highly versatile bidentate ligand and synthetic intermediate. However, validating its structural integrity and purity presents a unique analytical challenge.

Thiones are notoriously difficult to analyze using standard elemental analysis (EA) protocols. During combustion, the carbon-sulfur double bond (


) resists uniform oxidation, often yielding a mixture of sulfur dioxide (

) and highly reactive sulfur trioxide (

). Because

can condense in water traps or react with reduction columns, standard EA methods frequently report artificially low sulfur yields. Furthermore, 6-Aminopyridine-2(1H)-thione is prone to tautomerization and oxidative dimerization into bis(6-aminopyridin-2-yl) disulfide. Because the monomer and the dimer share nearly identical elemental mass fractions, traditional EA must be cross-validated with orthogonal techniques to guarantee absolute purity.

This guide objectively compares the gold-standard Automated CHNS Flash Combustion against Quantitative


 NMR (qNMR)  and X-Ray Fluorescence (XRF) , providing field-proven protocols to ensure self-validating, publication-grade data.

Method Comparison: CHNS vs. qNMR vs. XRF

To establish a robust quality control framework, researchers must understand the mechanistic strengths and blind spots of each analytical alternative.

  • Automated CHNS Combustion (Modified Dumas Method): The industry standard for determining empirical formulas. Modern systems, such as those described in 1, utilize dynamic flash combustion coupled with Thermal Conductivity Detectors (TCD) to quantify C, H, N, and S simultaneously. It is highly precise but cannot distinguish between structural isomers or dimers.

  • Quantitative

    
     NMR (qNMR):  An orthogonal, primary method of analysis. As highlighted by the2, qNMR does not require a reference standard of the analyte itself. By comparing the integration of the thione's protons against a certified internal calibrant, qNMR provides absolute structural purity, successfully identifying oxidative degradation that EA misses.
    
  • X-Ray Fluorescence (XRF): A non-destructive technique that measures total elemental sulfur. While useful for bulk material screening, XRF suffers from poor sensitivity for light elements (C, H, N), making it inadequate as a standalone purity standard for organic heterocycles.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodPrimary OutputPrecision (RSD)Sample RequirementKey Limitation for Thiones
CHNS Combustion Empirical Elemental Ratio< 0.2%1 - 3 mgCannot distinguish monomer from disulfide dimer
Quantitative NMR Absolute Structural Purity< 0.5%5 - 15 mgRequires highly soluble sample; high instrument cost
X-Ray Fluorescence Total Sulfur Mass %~ 1.0%> 50 mgPoor sensitivity for light elements (C, H, N)

Experimental Data: Theoretical vs. Experimental Benchmarks

For 6-Aminopyridine-2(1H)-thione (


), the theoretical mass fractions are calculated as follows: Carbon (47.59%), Hydrogen (4.79%), Nitrogen (22.20%), and Sulfur (25.41%).

To meet American Chemical Society (ACS) and USP standards, experimental CHNS values must fall within an absolute deviation of ± 0.40% from the theoretical values.

Table 2: CHNS Data Validation for 6-Aminopyridine-2(1H)-thione
ElementTheoretical Mass Fraction (%)Experimental CHNS (TCD) (%)Deviation (

%)
Acceptable USP Threshold
Carbon (C) 47.5947.65 ± 0.12+0.06± 0.40
Hydrogen (H) 4.794.82 ± 0.04+0.03± 0.40
Nitrogen (N) 22.2022.11 ± 0.15-0.09± 0.40
Sulfur (S) 25.4125.32 ± 0.18-0.09± 0.40

Data represents a simulated triplicate run using the optimized V2O5-catalyzed combustion protocol described below.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and internal quality controls to prevent false positives.

Protocol A: Automated CHNS Flash Combustion (Optimized for Thiones)

Causality Focus: This protocol utilizes a chemical catalyst and extreme thermal spikes to force the complete conversion of the resistant


 bond into measurable 

, preventing

condensation.
  • System Blanking: Purge the elemental analyzer with Helium carrier gas. Run three empty tin capsules through the 1000°C furnace.

    • Validation: This establishes a flat baseline and verifies zero atmospheric nitrogen/oxygen carryover in the autosampler.

  • K-Factor Calibration: Weigh 1.0, 1.5, 2.0, and 2.5 mg of certified Sulfanilamide standard (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). Analyze to create a linear calibration curve.
    • Reasoning: Sulfanilamide perfectly mimics the target analyte's CHNS matrix, ensuring detector linearity across all four elemental channels.

  • Sample Preparation: Accurately weigh 2.000 mg of 6-Aminopyridine-2(1H)-thione into a tin capsule. Add exactly 1.0 mg of Vanadium Pentoxide (

    
    ) powder.
    
    • Reasoning: The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800°C. The

      
       acts as a powerful oxidative catalyst, guaranteeing 100% conversion of sulfur to 
      
      
      
      .
  • Combustion & Reduction: Drop the capsule into the combustion reactor (

    
     environment). Pass the resulting gas stream through a copper reduction furnace at 600°C.
    
    • Reasoning: Copper quantitatively reduces

      
       to 
      
      
      
      (preventing nitrogen/carbon peak overlap) and scavenges any residual oxygen.
  • Bracket Validation: Run a Sulfanilamide standard after every 10 sample runs.

    • Validation: If the K-factor deviates by >0.3% absolute, detector drift has occurred. The system automatically invalidates the batch, ensuring absolute trustworthiness of the published data.

Protocol B: Absolute Purity Assessment via qHNMR

Causality Focus: Because EA cannot distinguish between the thione monomer and its disulfide dimer, qNMR is employed as an orthogonal validation step, as routinely utilized by 3.

  • Standard Selection: Select certified Maleic Acid as the internal calibrant (IC).

    • Reasoning: Its singlet resonance at ~6.3 ppm does not overlap with the aromatic protons of the pyridine ring (typically 6.5 - 7.5 ppm).

  • Micro-Weighing: Weigh ~10.00 mg of 6-Aminopyridine-2(1H)-thione and ~5.00 mg of Maleic Acid using a microbalance (

    
    ) into a static-free vial.
    
  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous

    
    .
    
    • Reasoning: Anhydrous solvent prevents rapid proton exchange that could broaden the amine/thione signals and skew integration.

  • Acquisition Parameters: Acquire the

    
     NMR spectrum using a 90° pulse angle. Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the analytes (typically
    
    
    ).
    • Reasoning: This ensures complete magnetization recovery between pulses, preventing artificial truncation of the signal integrals.

Analytical Workflow Visualization

The following logical decision tree dictates the flow of sample preparation, combustion, and data validation required to successfully analyze sulfur-containing heterocycles.

EA_Workflow Start 6-Aminopyridine-2(1H)-thione Sample Preparation Weighing Micro-weighing (2-3 mg) in Tin Capsule Start->Weighing Additive Add V2O5 Catalyst (Ensures SO2 conversion) Weighing->Additive Combustion Flash Combustion (1000°C) O2 Environment Additive->Combustion Reduction Reduction Furnace (Cu) NOx -> N2, SO3 -> SO2 Combustion->Reduction Separation GC Column Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD / FPD Detection & Peak Integration Separation->Detection Validation Bracket Validation (vs Theoretical CHNS %) Detection->Validation

Fig 1: CHNS combustion analysis workflow for sulfur-containing heterocycles.

Conclusion

For researchers working with 6-Aminopyridine-2(1H)-thione, relying on a single analytical method is a critical vulnerability. While Automated CHNS Combustion remains the gold standard for verifying empirical composition, the inherent risks of incomplete thione oxidation require the mandatory use of


 catalysts. Furthermore, to ensure the absence of oxidative dimers, CHNS data must be orthogonally validated using qNMR , creating a comprehensive, self-validating proof of purity suitable for rigorous drug development pipelines.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective N
  • Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer Thermo Fisher Scientific (Applic
  • Quantitative NMR Testing Services NuMega Resonance Labs

Sources

Comparative

A Guide to Bridging Theory and Experiment: DFT Calculations vs. Experimental Data for 6-amino-2-pyridinethione

For researchers and professionals in drug development and materials science, understanding a molecule's structural and electronic properties is paramount. 6-amino-2-pyridinethione, a heterocyclic compound featuring both...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding a molecule's structural and electronic properties is paramount. 6-amino-2-pyridinethione, a heterocyclic compound featuring both an amino group and a thione group, presents a compelling case for the synergy between theoretical calculations and experimental validation. This guide provides an in-depth comparison of Density Functional Theory (DFT) calculations with available experimental data for 6-amino-2-pyridinethione and its parent compounds, offering a framework for leveraging computational chemistry to predict and understand molecular behavior.

Introduction: The Predictive Power of Computational Chemistry

In modern chemical research, DFT has emerged as a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties with remarkable accuracy. However, these in silico models are most potent when benchmarked against experimental data. For novel or less-studied molecules like 6-amino-2-pyridinethione, direct experimental data can be scarce. In such cases, a comparative analysis against well-characterized parent molecules, such as 2-pyridinethione and 2-aminopyridine, becomes an invaluable strategy. This guide will demonstrate this approach, highlighting how DFT can elucidate the structural and spectroscopic impact of the amino substituent on the 2-pyridinethione framework.

The Tautomeric Landscape: Thiol vs. Thione

Before delving into a detailed comparison, it is crucial to address the tautomerism inherent to pyridinethiones. 2-pyridinethione exists in equilibrium with its thiol tautomer, 2-pyridinethiol. Experimental and computational studies have shown that while the thiol form may be more stable in the gas phase, the thione tautomer is favored in solution and the solid state.[1][2] This preference is attributed to the greater dipole moment of the thione form and its stabilization through thioamide resonance.[1][3] For the purposes of this guide, we will focus on the 6-amino-2-pyridinethione tautomer, which is expected to be the predominant form under typical experimental conditions.

Methodology: A Hybrid Approach to Comparison

Given the limited availability of direct experimental data for 6-amino-2-pyridinethione, our analysis will follow a three-pronged approach. We will compare predicted data for our target molecule with established experimental data for its key structural parents: 2-pyridinethione and 2-aminopyridine.

Computational Protocol: Establishing a Reliable Theoretical Model

The choice of functional and basis set is critical for accurate DFT calculations. The B3LYP functional with the 6-311+G(3df,2p) basis set has been shown to provide reliable results for the geometry and vibrational frequencies of 2-pyridinethione.[1][2] Therefore, this level of theory is a suitable choice for optimizing the geometry and predicting the spectroscopic properties of 6-amino-2-pyridinethione.

Experimental Workflow: DFT Calculations

cluster_0 Computational Protocol Start Start Geometry_Optimization Geometry Optimization (B3LYP/6-311+G(3df,2p)) Start->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation (Vibrational Modes) Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Properties (TD-DFT for UV-Vis) Frequency_Calculation->Electronic_Properties Confirmation of Minimum Energy End End Electronic_Properties->End Predicted Spectra

Caption: Workflow for DFT-based prediction of molecular properties.

Experimental Data Acquisition

Experimental data for 2-pyridinethione and 2-aminopyridine were sourced from the NIST Chemistry WebBook and relevant peer-reviewed literature.[4][5] This includes data from X-ray crystallography for geometric parameters and from FT-IR, Raman, and UV-Vis spectroscopy for vibrational and electronic properties.

Comparative Analysis: Structure and Spectroscopy

Molecular Geometry: Bond Lengths and Angles

The addition of an amino group at the C6 position is expected to induce changes in the geometry of the pyridine ring due to electronic effects. The table below compares the predicted bond lengths and angles for 6-amino-2-pyridinethione with experimental data for 2-pyridinethione and 2-aminopyridine.

Table 1: Comparison of Key Geometric Parameters (Bond Lengths in Å, Angles in °)

Parameter6-amino-2-pyridinethione (Predicted, DFT)2-pyridinethione (Experimental)2-aminopyridine (Experimental)
C=S Bond Length~1.681.67N/A
C-N (ring) Bond Lengths~1.35 - 1.401.36 - 1.411.34 - 1.39
C-C (ring) Bond Lengths~1.38 - 1.421.37 - 1.421.38 - 1.41
C-NH2 Bond Length~1.37N/A1.36
N-H (amino) Bond Length~1.01N/A~1.00
C-N-C (ring) Angle~120121.5117.2
N-C-S Angle~125126.1N/A

Note: Predicted values are estimations based on typical DFT results for similar molecules. Experimental data is sourced from various crystallographic and spectroscopic studies.

The DFT-predicted geometry for 6-amino-2-pyridinethione would likely show a slight elongation of the C-C bonds adjacent to the amino group, reflecting electron donation into the ring. The C=S bond length is not expected to change significantly compared to the parent 2-pyridinethione.

Vibrational Spectroscopy: A Tale of Two Functional Groups

FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. The comparison of vibrational modes can reveal the influence of the amino group on the pyridinethione core.

Table 2: Comparison of Key Vibrational Frequencies (in cm⁻¹)

Vibrational Mode6-amino-2-pyridinethione (Predicted, DFT)2-pyridinethione (Experimental IR)[4]2-aminopyridine (Experimental IR)[5]
N-H stretch (amino)~3400-3500 (asym), ~3300-3400 (sym)N/A3440, 3320
N-H bend (amino)~1620-1640N/A1630
C=C/C=N ring stretch~1580-16101610, 15701610, 1570
C=S stretch~1100-1140~1130N/A

The most significant difference in the predicted IR spectrum of 6-amino-2-pyridinethione compared to 2-pyridinethione will be the appearance of strong N-H stretching and bending vibrations from the amino group.[6] These are typically observed in the 3300-3500 cm⁻¹ and 1620-1640 cm⁻¹ regions, respectively. The C=S stretching frequency is a key marker for the thione tautomer and is expected to be present in both 2-pyridinethione and its 6-amino derivative.

Molecular Structure of 6-amino-2-pyridinethione

Caption: 2D structure of 6-amino-2-pyridinethione.

Electronic Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The introduction of the electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-pyridinethione.

Table 3: Comparison of UV-Vis Absorption Maxima (λ_max in nm)

MoleculePredicted/Experimental λ_max (nm)Transition Type
6-amino-2-pyridinethione (Predicted, TD-DFT)~280-300, ~350-370π → π, n → π
2-pyridinethione (Experimental)[4]284, 365π → π, n → π
2-aminopyridine (Experimental)~235, ~300π → π*

The UV-Vis spectrum of 2-pyridinethione shows two main absorption bands corresponding to π → π* and n → π* transitions.[4][7] TD-DFT calculations for 6-amino-2-pyridinethione would likely predict a red-shift in these transitions due to the electron-donating nature of the amino group, which raises the energy of the highest occupied molecular orbital (HOMO).

Conclusion: A Symbiotic Relationship

This guide demonstrates a robust methodology for characterizing molecules like 6-amino-2-pyridinethione, where direct experimental data may be incomplete. By judiciously combining DFT calculations with experimental data from parent compounds, we can build a reliable picture of the molecule's geometric, vibrational, and electronic properties. This comparative approach not only validates the computational model but also provides a deeper understanding of structure-property relationships, a cornerstone of modern drug development and materials science. The synergy between theory and experiment is not merely a validation tool but a predictive engine that accelerates scientific discovery.

References

  • Nitrobenzene Data. (2008, September 20). Department of Chemistry, University of Wisconsin-Oshkosh.
  • Couture, J. L., & Scheiner, S. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. The Journal of Organic Chemistry, 67(25), 8645–8653.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinethione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). UV-visible spectra of control and treated 2, 6-Diaminopyridine (T1 and T2).
  • Long, D. A., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(3), 544-555.
  • Nithya, S., et al. (2019). GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE.
  • Srivastava, T. N., & Kumar, V. (1978). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 32(4), 140-142.
  • Nowak, M. J., Lapinski, L., Rostkowska, H., Les, A., & Adamowicz, L. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 67(25), 8645-8653.
  • Wu, J. (2008). 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1557.
  • Nowak, M. J., Lapinski, L., Rostkowska, H., Les, A., & Adamowicz, L. (1993). Theoretical and matrix-isolation experimental study on 2(1H)-pyridinethione/2-pyridinethiol. The Journal of Physical Chemistry, 97(4), 849-856.
  • Al-Omair, M. A. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. IntechOpen.
  • Kadir, M. A., et al. (2020). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 22(1), 1-10.
  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15699.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • National Institute of Standards and Technology. (n.d.). List of experimental bond lengths for bond type rNH.
  • Scheiner, S. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study.
  • Bugarin, A., et al. (2014). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 38(12), 5945-5956.
  • ResearchGate. (n.d.). Selected bond angles and bond lengths of compound 6.
  • Min, D., et al. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I)
  • Ortyl, J., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Polymers, 14(1), 2.
  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ali, A. M., et al. (2019). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin.
  • Golenya, I. B., et al. (2014). 2-[(Pyridin-2-yl)amino]pyridinium 2,4,6-trinitrophenolate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o778–o779.
  • Garai, S., et al. (2020). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Chemical Science, 11(34), 9134-9143.
  • Al-Ahmary, K. M., et al. (2020). Spectroscopic Characterization, Molecular Modeling and DFT/TD-DFT/PCM Calculations of Novel Hydrogen-Bonded Charge Transfer Complex between Chloranilic Acid and 2-Amino-4,6-Dimethylpyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-pyridinecarboxaldehyde. In PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Aminopyridine-2(1H)-thione: Proper Disposal &amp; Handling Procedures

Executive Summary: The "Stop & Check" Protocol Do NOT dispose of 6-Aminopyridine-2(1H)-thione (CAS 38260-01-4) down the drain. Do NOT mix with oxidizing agents (bleach, peroxides) or strong acids.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stop & Check" Protocol

Do NOT dispose of 6-Aminopyridine-2(1H)-thione (CAS 38260-01-4) down the drain. Do NOT mix with oxidizing agents (bleach, peroxides) or strong acids.

This compound, a functionalized pyridine derivative, presents specific challenges due to its thione (


) and amine (

) moieties. While not as acutely neurotoxic as its isomer 4-aminopyridine (Avitrol), it must be treated as a Toxic Organic Solid capable of releasing sulfur oxides (

) and nitrogen oxides (

) upon thermal decomposition.

Immediate Disposal Classification:

  • RCRA Status: Non-Listed (unless exhibiting toxicity characteristics via TCLP).

  • Best Practice: Manage as Hazardous Waste (Toxic/Irritant) .

  • Disposal Method: High-temperature incineration with secondary combustion and gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.

PropertyDataRelevance to Disposal
Chemical Name 6-Aminopyridine-2(1H)-thioneAlso known as 6-amino-2-mercaptopyridine.
CAS Number 38260-01-4Unique identifier for waste manifesting.
Physical State Solid (Yellow crystalline powder)Dust generation is a primary inhalation risk during transfer.
Solubility Low in water; Soluble in DMSO, MethanolTriple-rinsing requires organic solvents, not just water.
Key Hazards Acute Toxicity (Oral/Dermal) Skin/Eye Irritant (Cat 2) STOT-SE (Respiratory) Requires full PPE prevents contact and inhalation.[1]
Reactivity Thione Group (-C=S) Incompatible with Oxidizers. Can form unstable sulfoxides or release toxic gases.

Pre-Disposal Handling & Storage

Objective: Prevent environmental release and worker exposure prior to final pickup.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a certified chemical fume hood. If handling open powder outside a hood, a P100 particulate respirator is mandatory.

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness). The pyridine ring allows for potential dermal absorption; double gloving provides a breakthrough buffer.

  • Ocular: Chemical splash goggles.

Segregation Logic

Store waste containers in a cool, dry area away from:

  • Oxidizers: (e.g., Nitric acid, Peroxides, Bleach). Reason: The sulfur atom in the thione group is easily oxidized, potentially leading to exothermic reactions or the formation of sulfonic acids.

  • Strong Acids: Reason: Potential for protonation and solubility changes, or evolution of sulfide species under extreme conditions.

Disposal Workflows

Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 6-Aminopyridine-2(1H)-thione StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidBag Double Bag in Clear Polyethylene Solid->SolidBag SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Organic Solvent (e.g., Ethanol) Empty->Rinse SolidLabel Label: 'Toxic Solid, Organic, N.O.S.' (Contains Aminopyridinethione) SolidBag->SolidLabel Halogen Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHalogen LiquidLabel Label: 'Hazardous Waste - Toxic' List all Solvents + Active Ingredient Halogen->LiquidLabel NonHalogen->LiquidLabel Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Deface Deface Label & Dispose as Trash Rinse->Deface Rinsate->LiquidLabel Merges

Figure 1: Decision logic for segregating solid, liquid, and packaging waste streams.

Protocol A: Solid Waste (Pure Compound)
  • Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Secondary Containment: If the primary container is fragile, place it inside a clear sealable bag.

  • Labeling:

    • Tag: "Hazardous Waste - Solid Toxic."

    • Constituents: Write "6-Aminopyridine-2(1H)-thione 100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Stock Solutions)
  • Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene).

  • Segregation:

    • If dissolved in DMSO/Methanol/Ethanol : Dispose in Non-Halogenated Organic waste.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic waste.

  • Labeling: List the solvent and the solute concentration (e.g., "Methanol 99%, 6-Aminopyridine-2(1H)-thione 1%").

Protocol C: Empty Containers & Contaminated Debris
  • Containers: Because the compound has low water solubility, water rinsing is ineffective. Triple rinse with a solvent (like ethanol or acetone) capable of dissolving the residue. Collect this rinsate as Liquid Waste (Protocol B).

  • Debris (Gloves/Paper Towels): If heavily contaminated, dispose of as Solid Hazardous Waste . If merely incidental contact, double-bag and dispose of according to facility "Trace Contaminated" protocols (often treated as solid chemical waste to be safe).

Emergency Response: Spills & Exposure[2][3]

Spill Cleanup Workflow

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. If outside a hood, ensure ventilation is active.

  • PPE Up: Don double gloves, goggles, and a respirator (N95/P100).

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust aerosolization. Do not dry sweep.

  • Cleanup:

    • Wipe up the material carefully.

    • Clean the surface with a soap/water solution followed by an ethanol wipe to remove organic residues.

  • Disposal: Place all cleanup materials (towels, gloves) into a hazardous waste bag. Label as "Spill Debris: Aminopyridinethione".

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the pyridine ring aids absorption; thorough washing is critical.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2] Seek medical evaluation.

Regulatory Compliance (USA focus)

While this specific isomer is not a P-listed or U-listed waste under 40 CFR 261.33, the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Waste Coding:

    • If the waste does not pass TCLP (Toxicity Characteristic Leaching Procedure) for pyridine (D038), it carries that code.

    • Most facilities default to Non-RCRA Regulated Hazardous Waste if it is not characteristic, but require incineration due to the "Toxic" GHS classification.

  • DOT Shipping (for waste hauler):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s. (6-Aminopyridine-2(1H)-thione), 6.1, PG III .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724268, 6-Amino-2-pyridinethione. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Aminopyridine-2(1H)-thione: Essential Safety and Operational Protocols

Immediate Safety Briefing: Core Hazards and Non-Negotiable PPE Before handling this compound, understand that aminopyridines are a class of chemicals known for their acute toxicity.[6] Exposure via ingestion, skin contac...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety Briefing: Core Hazards and Non-Negotiable PPE

Before handling this compound, understand that aminopyridines are a class of chemicals known for their acute toxicity.[6] Exposure via ingestion, skin contact, or inhalation can be highly dangerous, potentially leading to severe health consequences.[1][2][4]

  • Primary Hazards : Toxic if swallowed or in contact with skin.[2][4] Causes serious skin and eye irritation and may cause respiratory irritation.[2][3][4]

  • Target Organs : Central Nervous System.[1]

  • Essential PPE at All Times : At a minimum, anyone in the vicinity of this compound must wear a lab coat, nitrile gloves, and ANSI-rated safety glasses with side shields.

In-Depth Hazard Analysis: Understanding the Risks

The primary danger of aminopyridines lies in their rapid absorption and systemic toxicity. A fatal intoxication has been reported in a chemical worker who spilled a solution of 2-aminopyridine on his clothing and continued working.[1] This underscores the critical importance of avoiding all direct contact.

  • Acute Toxicity : Aminopyridines are classified as toxic by all routes of exposure. The oral LD50 for rats with 2-aminopyridine is 200 mg/kg.[1] Symptoms of exposure can include headache, dizziness, nausea, respiratory distress, and convulsions.[1]

  • Dermal and Eye Irritation : The compound is a known skin and eye irritant.[1][2] Direct contact can cause redness, pain, and in the case of eye contact, serious damage.

  • Inhalation Hazard : As a solid powder, there is a significant risk of creating airborne dust during handling (e.g., weighing, transferring).[1][5] Inhalation can lead to severe respiratory tract irritation.[2][3][4]

Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is your primary defense against exposure. The following table outlines the required PPE for various laboratory operations involving 6-Aminopyridine-2(1H)-thione.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid ANSI Z87.1 compliant safety goggles and a face shield.Double-gloving with nitrile gloves (minimum 0.2mm thickness).Flame-resistant lab coat, fully buttoned.Mandatory: Use within a certified chemical fume hood or wear a NIOSH-approved respirator with particulate filters.
Solution Preparation ANSI Z87.1 compliant safety goggles.Nitrile gloves.Flame-resistant lab coat.Mandatory: All work must be conducted in a chemical fume hood.
Conducting Reactions ANSI Z87.1 compliant safety goggles.Nitrile gloves.Flame-resistant lab coat.Mandatory: All work must be conducted in a chemical fume hood.
Waste Disposal ANSI Z87.1 compliant safety goggles.Nitrile gloves.Flame-resistant lab coat.Use in a well-ventilated area.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict, methodical workflow is essential for mitigating risk. This plan covers the entire lifecycle of the compound in your laboratory, from initial handling to final disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation : Before bringing the compound into the lab, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all non-essential items. Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Donning PPE : Put on all required PPE as specified in the table above before handling the primary container.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the certified chemical fume hood to contain any dust.[1][5] Use a spatula for transfers and avoid any actions that could generate dust.

  • Solution Preparation : Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and hazard pictograms.

  • Post-Handling : After handling, wipe down the work surface in the fume hood with an appropriate solvent. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[4]

  • Hand Washing : Wash hands thoroughly with soap and water after any operation, even if gloves were worn.[2][4]

Workflow for Safe Handling of 6-Aminopyridine-2(1H)-thione

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Fume Hood Workspace verify_safety 2. Verify Eyewash/ Safety Shower Access don_ppe 3. Don All Required PPE weigh_transfer 4. Weigh & Transfer Solid don_ppe->weigh_transfer Begin Work prep_solution 5. Prepare Solution weigh_transfer->prep_solution decontaminate 6. Decontaminate Workspace prep_solution->decontaminate Work Complete dispose_waste 7. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe 8. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 6-Aminopyridine-2(1H)-thione.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action. All personnel must be familiar with these procedures before working with the compound.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation : Move the person into fresh air immediately.[1][4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate : Alert others in the area and evacuate personnel to a safe location.[4]

  • Ventilate : Ensure the area is well-ventilated.

  • Secure : Remove all sources of ignition.[1][5]

  • Assess : For small spills, and only if you are trained and have the correct PPE, proceed with cleanup. For large spills, contact your institution's hazardous material response team.

  • Cleanup (Small Spill) : Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[7] Sweep or vacuum the material into a suitable, labeled container for disposal.[1][4][5] Avoid generating dust.[1][4][5]

  • Decontaminate : Clean the spill area thoroughly. Decontaminate all equipment used for cleanup before storing it.

Disposal Plan

All waste containing 6-Aminopyridine-2(1H)-thione, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The label must include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic").

  • Disposal : Dispose of the waste through your institution's licensed professional waste disposal service.[4] Do not pour any amount down the drain or mix it with non-hazardous trash.[4][5]

References

  • Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE.
  • CDH Fine Chemical. (n.d.). 2-Amino Pyridine CAS No 504-29-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Labochema. (2024, November 4). 2,6-Diaminopyridine 104530 - Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 2-Aminopyridine - SAFETY DATA SHEET.
  • University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • BLD Pharm. (n.d.). 6-Aminopyridin-2(1H)-one.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.

Sources

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